D-Klvffa
Description
Structure
2D Structure
Properties
Molecular Formula |
C38H57N7O7 |
|---|---|
Molecular Weight |
723.9 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C38H57N7O7/c1-23(2)20-29(42-33(46)28(40)18-12-13-19-39)36(49)45-32(24(3)4)37(50)44-31(22-27-16-10-7-11-17-27)35(48)43-30(21-26-14-8-6-9-15-26)34(47)41-25(5)38(51)52/h6-11,14-17,23-25,28-32H,12-13,18-22,39-40H2,1-5H3,(H,41,47)(H,42,46)(H,43,48)(H,44,50)(H,45,49)(H,51,52)/t25-,28-,29-,30-,31-,32-/m1/s1 |
InChI Key |
MHTAOFNATLIOTI-XMPJBLIUSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of D-KLVFFA in Alzheimer's Research: A Technical Guide to Its Mechanism and Evaluation
Foreword: The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathology of Alzheimer's disease, leading to the formation of neurotoxic oligomers and amyloid plaques. A key strategy in the development of therapeutics is the inhibition of this aggregation cascade. This technical guide provides an in-depth overview of D-KLVFFA, a D-enantiomeric peptide inhibitor derived from the Aβ sequence itself, and its role in Alzheimer's research. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data from related compounds, and visualizations of the underlying molecular interactions and experimental workflows.
Introduction: The Rationale for D-Peptide Inhibitors
The amyloid-beta peptide, particularly the Aβ42 variant, possesses a self-recognition motif within its central hydrophobic core, specifically the sequence KLVFF (residues 16-20).[1][2] This region is critical for the conformational transition from random coil to β-sheet, which initiates the aggregation process.[1] Peptides that mimic this recognition sequence can bind to Aβ and interfere with its self-assembly.
The use of peptides composed of D-amino acids, such as this compound, offers significant advantages over their natural L-amino acid counterparts. D-peptides are highly resistant to degradation by proteases, which increases their biological half-life, a crucial property for therapeutic agents.[3] Furthermore, studies have shown that D-enantiomeric peptides based on the KLVFF motif are often more potent inhibitors of Aβ aggregation than the corresponding L-peptides.[4][5] The inhibitory effect of this compound on Aβ aggregation has been found to be more significant than that of L-KLVFFA.[5]
Mechanism of Action: A Competitive Binding Model
The primary mechanism by which this compound inhibits Aβ aggregation is through direct, competitive binding. The KLVFFA sequence in the inhibitor peptide recognizes and binds to the homologous 16-KLVFFA-21 region on Aβ monomers and oligomers. This interaction effectively "caps" the growing amyloid fibril, preventing the addition of further Aβ monomers and halting the elongation process. By occupying this critical binding site, this compound stabilizes the non-amyloidogenic state of the Aβ peptide and redirects the aggregation pathway towards the formation of non-toxic, unstructured oligomers.[6]
Signaling Pathway Diagram
The following diagram illustrates the inhibitory action of this compound on the amyloid cascade.
Quantitative Data on Aβ Aggregation Inhibition
Table 1: Inhibition of Aβ42 Fibril Formation by KLVFF-Based Peptides (Data adapted from studies on modified D-peptides designed to enhance inhibitory activity)
| Compound | Molar Ratio (Inhibitor:Aβ42) | Aβ42 Concentration (µM) | Inhibition of Fibril Elongation (% of Control) | Assay |
| Peptide 2 (D-klvff-D-w-Aib) | 2:1 | 10 | ~95% reduction in ThT fluorescence | ThT Assay |
| Peptide 2 (D-klvff-D-w-Aib) | 10:1 | 10 | >98% reduction in ThT fluorescence | ThT Assay |
| OR2 (RGKLVFFGR-NH2) | Not specified | 25 | ~80% inhibition | ThT Assay |
Note: Peptide 2 is a rationally designed hexapeptide containing D-amino acids in the KLVFF recognition sequence, coupled to a C-terminal disruption element (D-Trp-Aib) to block fibril elongation. OR2 is an L-peptide with solubilizing residues added. These data illustrate the high efficacy achievable with KLVFF-based inhibitors.
Table 2: Neuroprotective Effects of KLVFF-Based Peptides Against Aβ-Induced Toxicity
| Compound | Aβ Species | Cell Line | Cell Viability (% of Control with Aβ alone) | Assay |
| Peptide 2 (D-klvff-D-w-Aib) | Aβ42 Fibrils (5 µM) | SH-SY5Y | ~100% (Complete rescue) | XTT Assay |
| OR2 (RGKLVFFGR-NH2) | Aged Aβ40 | PC-12 | >80% (vs. ~40% with Aβ alone) | MTT Assay |
| OR2 (RGKLVFFGR-NH2) | Aged Aβ42 | PC-12 | >70% (vs. ~50% with Aβ alone) | MTT Assay |
Note: These results demonstrate that inhibiting Aβ aggregation with KLVFF-based peptides directly translates to a significant reduction in Aβ-induced cytotoxicity in neuronal cell models.[4]
Experimental Protocols
The evaluation of Aβ aggregation inhibitors like this compound involves a standardized set of in vitro experiments. Below are detailed methodologies for peptide synthesis and key assays.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This compound can be synthesized using standard Fmoc-based solid-phase chemistry.
-
Resin Preparation: Start with a pre-loaded Fmoc-D-Ala-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then again for 15 minutes to remove the Fmoc protecting group from the D-Alanine. Wash thoroughly with DMF, dichloromethane (DCM), and DMF.
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected D-amino acids (Fmoc-D-Phe-OH, Fmoc-D-Phe-OH, Fmoc-D-Val-OH, Fmoc-D-Leu-OH, Fmoc-D-Lys(Boc)-OH). For each cycle, dissolve the amino acid in DMF with a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an activator base like DIPEA (N,N-Diisopropylethylamine). Allow the coupling reaction to proceed for 2 hours.
-
Washing: After each coupling and deprotection step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the sequence is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups (e.g., Boc from Lysine) using a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water, for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the peptide and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final this compound peptide using mass spectrometry and analytical HPLC.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This assay quantifies the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to β-sheet structures.
-
Aβ Preparation: Prepare a stock solution of Aβ42 by dissolving lyophilized peptide in 100% hexafluoroisopropanol (HFIP) to disaggregate it. Aliquot and evaporate the HFIP under a stream of nitrogen or in a speed-vac. Store the resulting peptide film at -80°C. Immediately before use, resuspend the Aβ42 film in DMSO to a concentration of 5 mM, then dilute to the final working concentration (e.g., 10-20 µM) in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4).
-
Inhibitor Preparation: Dissolve the this compound peptide in the same buffer to create a stock solution.
-
Assay Setup: In a 96-well black, clear-bottom plate, combine the Aβ42 solution, the this compound solution (at various concentrations or molar ratios to Aβ42), ThT (final concentration of 10-20 µM), and buffer to reach the final volume. Include control wells with Aβ42 alone and buffer with ThT alone.
-
Incubation and Measurement: Incubate the plate at 37°C, typically with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.
-
Data Analysis: Plot the fluorescence intensity against time. The resulting sigmoidal curve represents the kinetics of fibril formation. Inhibition is quantified by the reduction in the maximum fluorescence intensity at the plateau phase or by the increase in the lag time compared to the Aβ42-only control.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of Aβ aggregates and to confirm the inhibitory effect of this compound on fibril formation.
-
Sample Preparation: Prepare Aβ42 samples (e.g., 20 µM) with and without this compound (e.g., at a 1:1 or 1:2 molar ratio) as described for the ThT assay. Incubate the samples at 37°C for a sufficient time to allow fibril formation (e.g., 24-48 hours).
-
Grid Preparation: Place a 5-10 µL drop of the incubated sample onto a carbon-coated copper TEM grid. Allow the sample to adsorb for 1-2 minutes.
-
Staining: Wick off the excess sample with filter paper and wash the grid by floating it on a drop of deionized water. Negatively stain the sample by placing the grid on a drop of 2% (w/v) uranyl acetate for 1-2 minutes.
-
Drying and Imaging: Wick off the excess stain and allow the grid to air dry completely.
-
Visualization: Image the grid using a transmission electron microscope. Aβ42 alone should form long, entangled fibrils, while effective inhibition by this compound will result in fewer or no fibrils, and potentially the presence of smaller, amorphous aggregates.
Cell Viability (MTT/XTT) Assay
This assay measures the neuroprotective effect of this compound against Aβ-induced cytotoxicity.
-
Cell Culture: Plate a neuronal cell line (e.g., human neuroblastoma SH-SY5Y or rat pheochromocytoma PC-12) in a 96-well plate and culture until they reach approximately 80% confluency.
-
Aβ Preparation: Prepare Aβ42 oligomers or fibrils by incubating a monomerized solution (as described in 4.2.1) at 4°C for 24 hours (for oligomers) or 37°C for several days (for fibrils).
-
Treatment: Treat the cells with:
-
Vehicle control (cell culture medium).
-
Aβ42 aggregates alone (e.g., 5-10 µM).
-
This compound alone (to test for intrinsic toxicity).
-
Aβ42 aggregates pre-incubated with various concentrations of this compound.
-
-
Incubation: Incubate the treated cells for 24-48 hours at 37°C in a CO2 incubator.
-
MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well. These compounds are converted to a colored formazan product by metabolically active, viable cells.
-
Measurement: After a 2-4 hour incubation with the reagent, solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a plate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells. A successful neuroprotective effect is demonstrated if this compound significantly increases cell viability in the presence of Aβ42 compared to cells treated with Aβ42 alone.
Experimental and Logical Workflows
Visualizing the workflow from inhibitor design to validation is crucial for understanding the research process.
Experimental Workflow Diagram
This diagram outlines the typical experimental pipeline for evaluating this compound.
Conclusion and Future Directions
The D-enantiomeric peptide this compound represents a promising class of rationally designed inhibitors for Alzheimer's disease research. Its mechanism of action, targeting the self-recognition sequence of Aβ, is well-supported by experimental evidence. The enhanced proteolytic stability of D-peptides makes them particularly attractive candidates for further development.
Future research will likely focus on optimizing the pharmacokinetic properties of KLVFFA-based peptides to improve blood-brain barrier penetration and in vivo efficacy. Modifications, including cyclization, N-methylation, and conjugation to carrier molecules, are active areas of investigation. The detailed protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers aiming to contribute to this critical field of drug discovery.
References
- 1. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Aβ-derived peptide fragments on fibrillogenesis of Aβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
D-Klvffa Peptide: A Technical Guide to Sequence, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The D-Klvffa peptide, a stereoisomer of the endogenous Klvffa sequence found within the amyloid-beta (Aβ) peptide, has emerged as a significant focus of research in the development of therapeutics for Alzheimer's disease. This technical guide provides a comprehensive overview of the this compound peptide, detailing its sequence, structure, mechanism of action, and the experimental methodologies used to characterize its properties. The inherent resistance of D-amino acid peptides to proteolysis makes this compound a promising candidate for drug development, surmounting a critical hurdle in peptide-based therapeutics.
The Klvffa sequence, corresponding to residues 16-21 of the amyloid-beta peptide (Aβ16-21), is a critical amyloidogenic region responsible for the nucleation and fibrillation of Aβ into the characteristic plaques observed in Alzheimer's disease.[1][2] By utilizing D-amino acids, the this compound peptide is designed to interact with and inhibit the aggregation of the natural L-amino acid Aβ peptide, a concept known as heterochiral stereoselective inhibition.[3]
Peptide Sequence and Structure
The this compound peptide is a hexapeptide with the following sequence:
-
Sequence: K-L-V-F-F-A (all D-enantiomers of the amino acids)
-
One-Letter Code: this compound
Structurally, the Klvffa segment in its natural context within Aβ fibrils adopts an extended β-strand conformation.[1] This allows it to stack and form the core of the amyloid fibril.[1] Computational and experimental studies, including X-ray microcrystallography, have revealed that the Klvffa peptide itself can form fibril-like structures composed of pairs of β-sheets.[4][5] The structure of a KLVFFA segment in complex with the dye Orange G has been determined, providing a molecular framework for understanding how small molecules can interact with this amyloidogenic region.[5] Molecular dynamics simulations have further elucidated the conformational dynamics of Klvffa, showing that in its monomeric form, it can exist in helical and coil-like structures, while dimers favor β-sheet conformations.[4]
The this compound peptide is hypothesized to interact with the L-Aβ peptide, disrupting the hydrogen bonding and side-chain interactions necessary for fibril elongation. The use of D-amino acids is intended to enhance its inhibitory activity and stability.[3][6]
Quantitative Data Summary
The following table summarizes key quantitative data related to the interaction of Klvffa-related peptides with amyloid-beta. It is important to note that direct binding affinity data for this compound is not consistently reported across the literature; however, data for the L-enantiomer and related peptides provide valuable context.
| Peptide/Compound | Target | Method | Quantitative Value | Reference |
| KLVFF | Aβ (1–40) fibrils | Surface Plasmon Resonance (SPR) | Kd = 1.4 mM | [7] |
| KLVFF-based ligands | Aβ fibrils | SPR | Varied affinities | [7] |
| KLVFF | Aβ | Molecular Dynamics (MD) Simulations | Binding Energy = -40 kcal/mol | [8] |
| Designed Peptide Inhibitors | Aβ | MD Simulations | Varied binding energies | [8] |
| Orange-G | KLVFFA fibers | Mass Spectrometry | Binding ratio of ~1:1 | [9] |
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of amyloid-beta aggregation.[3][10] This is achieved through a multi-faceted process:
-
Binding to Aβ monomers and oligomers: this compound is thought to bind to soluble Aβ monomers and early-stage oligomers, preventing their conformational change into β-sheet-rich structures.[11]
-
Disruption of fibril elongation: By binding to the growing ends of Aβ fibrils, this compound can block the addition of new Aβ monomers, thereby halting fibril elongation.[7]
-
Redirecting aggregation pathways: Some studies suggest that inhibitors like this compound can redirect Aβ aggregation towards the formation of non-toxic, amorphous aggregates instead of highly structured, neurotoxic fibrils.[12]
The enhanced inhibitory potential of the D-enantiomer compared to the L-enantiomer is a key finding, suggesting that the stereochemistry plays a crucial role in the interaction with L-Aβ.[3][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of Aβ-induced neurotoxicity that this compound aims to inhibit, and a typical experimental workflow for evaluating its efficacy.
References
- 1. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rcsb.org [rcsb.org]
- 6. Structure-Based Peptide Design to Modulate Amyloid Beta Aggregation and Reduce Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting Alzheimer’s Disease by Targeting Aggregation of 𝛽-Amyloid [arxiv.org]
- 9. Structure-based discovery of fiber-binding compounds that reduce the cytotoxicity of amyloid beta | eLife [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism by which DHA inhibits the aggregation of KLVFFA peptides: A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
The KLVFFA Motif: A Deep Dive into its Discovery, Significance, and Therapeutic Potential in Alzheimer's Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. Within the Aβ sequence, the KLVFFA motif (residues 16-21) has been identified as a critical self-recognition site that plays a pivotal role in initiating and propagating peptide aggregation. This technical guide provides a comprehensive overview of the discovery of the KLVFFA motif, its structural and functional significance in Aβ assembly and neurotoxicity, and its emergence as a key target for the development of therapeutic inhibitors. We present a compilation of quantitative data on the binding affinities and inhibitory activities of various KLVFFA-based peptides, detailed experimental protocols for studying Aβ aggregation and cytotoxicity, and visual representations of the underlying molecular pathways and experimental workflows.
Discovery and Significance of the KLVFFA Motif
The identification of the KLVFFA sequence as a key mediator of Aβ aggregation arose from studies aimed at pinpointing the specific regions within the Aβ peptide responsible for its self-assembly. It was discovered that this short hydrophobic core region is essential for the conformational change from a soluble random coil to a β-sheet structure, which is the hallmark of amyloid fibril formation.[1]
The KLVFFA motif facilitates the self-association of Aβ monomers into toxic oligomers and protofibrils, which are now widely considered to be the primary neurotoxic species in Alzheimer's disease.[2][3] Structurally, the KLVFFA segment from adjacent Aβ peptides can interdigitate to form a "steric zipper," a dry, tightly packed interface that stabilizes the growing amyloid fibril.[4][5] This self-recognition property makes the KLVFFA motif a prime target for therapeutic intervention, with the rationale that blocking this interaction can prevent the initial and crucial steps of Aβ aggregation.[6]
Quantitative Data on KLVFFA-Based Inhibitors
A variety of peptide-based inhibitors have been developed based on the KLVFFA sequence. These inhibitors are designed to bind to the KLVFFA region of Aβ, thereby preventing its self-association. Modifications such as the incorporation of D-amino acids, N-methylation, and cyclization have been explored to enhance inhibitory potency, proteolytic stability, and bioavailability. The following tables summarize key quantitative data for several KLVFFA-based inhibitors.
Table 1: Binding Affinities of KLVFFA and its Analogs to Amyloid-β
| Compound | Target | Method | Binding Affinity (Kd) | Reference |
| KLVFF | Aβ Fibrils | SPR | 1.4 mM | [1] |
| BAF1 | KLVFFA Fiber | NMR | 12 µM | [4] |
| BAF8 | KLVFFA Fiber | NMR | 24 µM | [4] |
| orange G | KLVFFA Fiber | NMR | 43 µM | [4] |
Table 2: Inhibitory Activity of KLVFFA Derivatives on Aβ Aggregation
| Inhibitor | Modification | Assay | Target | Molar Ratio (Inhibitor:Aβ) | Inhibition | IC50 | Reference |
| D-KLVFFA | D-amino acid substitution | ThT | Aβ1-40 | 20:1 | Significant inhibition | Not specified | [7] |
| KKLV(N-Me-F)FA | N-methylation | MTT | Aβ42 toxicity | Not specified | Effective inhibition | Not specified | [6] |
| KKLVF(N-Me-F)A | N-methylation | MTT | Aβ42 toxicity | Not specified | Effective inhibition | Not specified | [6] |
| cyclic-KLVFF | Cyclization | ThT | Aβ1-42 | Not specified | Potent inhibitory activity | Not specified | [8] |
| KLVFF/EGCG | Co-formulation | MTT | Aβ42 toxicity | Not specified | Not specified | KLVFF: 88 µM, EGCG: 71 µM | [9] |
| KLVFFA Conjugate | Cyclopeptide scaffold | ThT | Aβ40 | 0.02:1 | Strong inhibition | Not specified | [10] |
| Peptide 1 (D-amino acids + wAib) | D-amino acid substitution, C-terminal modification | ThT | Aβ42 | 1:2 | Reduced fibril abundance | Not specified | [11] |
| Peptide 2 (D-amino acids + wAib) | D-amino acid substitution, C-terminal modification | ThT | Aβ42 | 1:2 | Potent inhibition, sparse fibril seeds | Not specified | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of the KLVFFA motif and the efficacy of its inhibitors.
Peptide Synthesis: Solid-Phase Synthesis of KLVFFA
This protocol describes a general method for synthesizing the KLVFFA peptide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.
Materials:
-
Rink Amide resin or pre-loaded Wang resin
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 15-30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the previously coupled amino acid) by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (starting with Fmoc-Ala-OH) by dissolving it in DMF with HBTU and DIPEA for a few minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Phe, Phe, Val, Leu, Lys).
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Boc from Lysine).
-
-
Peptide Precipitation and Purification:
-
Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Amyloid-β Aggregation Assay: Thioflavin T (ThT) Fluorescence
This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.
Materials:
-
Lyophilized Aβ peptide (e.g., Aβ1-42)
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Black, clear-bottom 96-well microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Aβ Preparation:
-
Disaggregate pre-existing Aβ aggregates by dissolving the lyophilized peptide in HFIP.
-
Evaporate the HFIP to form a peptide film.
-
Resuspend the film in a small volume of DMSO and then dilute to the desired final concentration in PBS.
-
-
Assay Setup:
-
In a 96-well plate, prepare reaction mixtures containing Aβ peptide at a final concentration (e.g., 10 µM) and the desired concentrations of the KLVFFA-based inhibitor or vehicle control.
-
Add ThT to each well to a final concentration of 10-20 µM.
-
-
Kinetic Measurement:
-
Place the plate in a plate reader pre-set to 37°C.
-
Monitor the ThT fluorescence intensity over time (e.g., every 5-10 minutes for up to 48 hours), with intermittent shaking to promote aggregation.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time. The resulting sigmoidal curve represents the nucleation-dependent polymerization of amyloid fibrils.
-
Analyze the lag time, elongation rate, and final plateau fluorescence to determine the effect of the inhibitor on aggregation kinetics.
-
Visualization of Fibril Morphology: Transmission Electron Microscopy (TEM)
TEM is used to directly visualize the morphology of Aβ aggregates and to assess the effect of inhibitors on fibril formation.
Materials:
-
Aβ aggregation reaction samples (from the ThT assay or a separate incubation)
-
Copper grids with a formvar/carbon film (e.g., 200-400 mesh)
-
Negative stain solution (e.g., 2% uranyl acetate in water)
-
Filter paper
-
Transmission electron microscope
Procedure:
-
Sample Application: Apply a small volume (e.g., 5 µL) of the Aβ sample onto the surface of a TEM grid. Allow it to adsorb for 1-2 minutes.
-
Washing: Wick away the excess sample with the edge of a filter paper. Optionally, wash the grid by floating it on a drop of deionized water.
-
Staining: Apply a drop of the negative stain solution to the grid for 1-2 minutes.
-
Drying: Wick away the excess stain and allow the grid to air dry completely.
-
Imaging: Examine the grid using a transmission electron microscope at various magnifications to observe the morphology of the Aβ aggregates (e.g., oligomers, protofibrils, mature fibrils).
Cell Viability Assay: MTT Assay
This colorimetric assay assesses the neurotoxic effects of Aβ aggregates and the protective effects of inhibitors on cultured neuronal cells.
Materials:
-
PC12 cells (or other suitable neuronal cell line)
-
Cell culture medium (e.g., RPMI-1640 supplemented with serum)
-
Aβ aggregates (prepared as for the ThT assay)
-
KLVFFA-based inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Prepare Aβ aggregates and pre-incubate them with or without the KLVFFA-based inhibitors.
-
Treat the cells with the Aβ preparations and control solutions for the desired duration (e.g., 24-48 hours).
-
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Visualizing the Molecular Pathways and Workflows
Graphviz diagrams are provided to illustrate the key signaling pathways, experimental workflows, and logical relationships related to the KLVFFA motif.
Caption: Amyloid-β aggregation pathway and the mechanism of inhibition by KLVFFA-based peptides.
Caption: Experimental workflow for the Thioflavin T (ThT) amyloid aggregation assay.
Caption: Logical relationship illustrating the inhibitory action of a KLVFFA analog on Aβ aggregation.
Conclusion
The KLVFFA motif represents a critical juncture in the molecular cascade leading to Alzheimer's disease. Its discovery has not only deepened our understanding of the fundamental mechanisms of amyloid formation but has also provided a highly specific and rational target for the design of novel therapeutics. The development of modified KLVFFA-based peptides demonstrates the potential of this approach to inhibit Aβ aggregation and its associated neurotoxicity. Further research focusing on improving the pharmacokinetic and pharmacodynamic properties of these inhibitors holds significant promise for the development of effective disease-modifying therapies for Alzheimer's disease. This guide provides researchers and drug developers with the foundational knowledge and practical methodologies to contribute to this vital area of research.
References
- 1. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Structure-based discovery of fiber-binding compounds that reduce the cytotoxicity of amyloid beta | eLife [elifesciences.org]
- 5. Towards a Pharmacophore for Amyloid | PLOS Biology [journals.plos.org]
- 6. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A cyclic KLVFF-derived peptide aggregation inhibitor induces the formation of less-toxic off-pathway amyloid-β oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and biological evaluation of clicked curcumin and clicked KLVFFA conjugates as inhibitors of beta-amyloid fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
D-Klvffa as a Beta-Sheet Breaker Peptide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Promising Amyloid-β Aggregation Inhibitor
The aggregation of amyloid-beta (Aβ) peptides, particularly Aβ42, into neurotoxic oligomers and fibrils is a central pathological hallmark of Alzheimer's disease (AD). This process is characterized by a conformational change from a soluble, predominantly α-helical or random coil structure to an insoluble β-sheet-rich conformation. A key strategy in the development of therapeutics for AD is the inhibition of this aggregation cascade. Beta-sheet breaker peptides are designed to interfere with the self-assembly of Aβ by binding to the amyloidogenic core and disrupting the formation of β-sheets. Among these, the D-enantiomeric peptide D-Klvffa has emerged as a potent inhibitor of Aβ fibrillogenesis and cytotoxicity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and its position within the broader context of Alzheimer's drug development.
Mechanism of Action: Disrupting the Amyloid Cascade
The core recognition sequence for Aβ self-assembly is located in its central hydrophobic core, specifically the amino acid sequence KLVFF (residues 16-20). Peptides that contain this motif can bind to full-length Aβ and modulate its aggregation. The peptide this compound is a D-amino acid enantiomer of the endogenous Aβ(16-21) fragment. The use of D-amino acids confers significant advantages, including increased proteolytic stability and reduced immunogenicity, which are critical for therapeutic development.
The inhibitory effect of this compound is more significant than its L-enantiomer (L-Klvffa).[1] this compound is thought to inhibit Aβ aggregation through a multi-faceted mechanism:
-
Binding and Capping: this compound binds to the ends of growing Aβ fibrils, a process often referred to as "capping." This binding is driven by the sequence homology with the Aβ core recognition motif. By capping the fibril ends, this compound prevents the recruitment and addition of further Aβ monomers, thus halting fibril elongation.
-
Disruption of β-Sheet Formation: Upon binding, this compound interferes with the conformational transition of Aβ monomers into the β-sheet structure that is essential for aggregation. Molecular dynamics studies suggest that these peptides can redirect Aβ peptides into unstructured oligomers.[2]
-
Stereo-specific Interactions: The D-amino acid configuration of this compound leads to heterochiral stereoselective inhibition, which has been shown to be more effective at halting the aggregation of the natural L-Aβ peptide.[3]
These actions collectively lead to a reduction in the formation of toxic Aβ oligomers and fibrils, thereby mitigating the downstream neurotoxic effects.
Quantitative Data on Inhibitory Efficacy
The efficacy of this compound and related peptides as Aβ aggregation inhibitors has been quantified in numerous studies. The following tables summarize key quantitative data from the literature. It is important to note that direct comparisons of IC50 and Kd values across different studies should be made with caution due to variations in experimental conditions.
| Peptide/Compound | Target | Assay | IC50 | Reference |
| D1d | Aβ1-42 Aggregation | Thioflavin T | 52 µM (apparent Kd) | [4] |
| Congo Red | Aβ Oligomers | Surface Plasmon Resonance | 3.2 – 19.5 µM (Kd) | [5] |
| BSB | Aβ Oligomers | Surface Plasmon Resonance | 3.2 – 19.5 µM (Kd) | [5] |
Table 1: Inhibitory Concentrations (IC50) and Binding Affinities (Kd) of Beta-Sheet Breaker Peptides and Related Compounds.
| Peptide | Target | Assay | Inhibition | Conditions | Reference |
| This compound | Aβ1-40 Fibrillogenesis | Thioflavin T | Significant inhibition | 20 µM Aβ1-40, various concentrations of this compound | [1] |
| Peptide 1 (with D-amino acids) | Aβ42 Fibrillation | Thioflavin T | Remarkable ability to stop fibrillation | 1:2 molar ratio (Aβ42:inhibitor) | [3] |
| D3 (D-enantiomeric peptide) | Aβ Aggregation | Thioflavin T | Inhibited Aβ aggregation and fibril formation | Not specified | [6] |
Table 2: Qualitative and Semi-Quantitative Inhibition of Amyloid-β Aggregation by this compound and Related Peptides.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and other beta-sheet breaker peptides.
Solid-Phase Peptide Synthesis (SPPS) of this compound
Objective: To synthesize the this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-D-Ala-OH, Fmoc-D-Phe-OH, Fmoc-D-Val-OH, Fmoc-D-Leu-OH, Fmoc-D-Lys(Boc)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the first Fmoc-protected D-amino acid (Fmoc-D-Ala-OH) in DMF.
-
Add 3 equivalents of HBTU/HATU and 6 equivalents of DIEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent D-amino acid in the sequence (Fmoc-D-Phe-OH, Fmoc-D-Phe-OH, Fmoc-D-Val-OH, Fmoc-D-Leu-OH, Fmoc-D-Lys(Boc)-OH).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical RP-HPLC.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
Objective: To monitor the kinetics of Aβ fibril formation in the presence and absence of this compound.
Materials:
-
Lyophilized Aβ42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
This compound peptide
-
96-well black, clear-bottom microplates
Protocol:
-
Aβ42 Preparation:
-
Dissolve lyophilized Aβ42 in HFIP to a concentration of 1 mg/mL to ensure it is monomeric and free of pre-existing aggregates.
-
Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas or in a speed vacuum. Store the resulting peptide films at -80°C.
-
Immediately before use, dissolve the Aβ42 film in a small volume of DMSO and then dilute to the final working concentration in PBS.
-
-
Assay Setup:
-
Prepare reaction mixtures in a 96-well plate. Each well should contain:
-
Aβ42 at a final concentration of 10-20 µM.
-
ThT at a final concentration of 10-20 µM.
-
This compound at various concentrations (e.g., in molar ratios of 1:1, 1:5, 1:10 with Aβ42) or a vehicle control (DMSO/PBS).
-
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in a fluorescence plate reader.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours. Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
The lag time, maximum fluorescence, and slope of the elongation phase can be used to quantify the effect of this compound on Aβ42 aggregation kinetics.
-
MTT Cell Viability Assay for Aβ-induced Cytotoxicity
Objective: To assess the protective effect of this compound against Aβ-induced cytotoxicity in a neuronal cell line.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Aβ42 oligomers (prepared by incubating monomeric Aβ42 at 4°C for 24 hours)
-
This compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF, or DMSO)
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare treatment solutions containing Aβ42 oligomers (e.g., 5-10 µM) with or without various concentrations of this compound.
-
Remove the culture medium from the cells and replace it with the treatment solutions. Include control wells with vehicle only (for 100% viability) and Aβ42 only.
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the concentration of this compound to determine its protective effect.
-
Signaling Pathways and Experimental Workflows
The aggregation of Aβ peptides initiates a complex cascade of downstream signaling events that contribute to neuronal dysfunction and death. This compound, by inhibiting Aβ aggregation, can indirectly modulate these pathways. Key signaling pathways implicated in Aβ-induced neurotoxicity include the c-Jun N-terminal kinase (JNK) pathway and the nuclear factor-kappa B (NF-κB) pathway.[7][8]
Amyloid-β Induced Neurotoxic Signaling
Caption: Aβ oligomers induce neurotoxicity via ROS, JNK, and NF-κB pathways.
Experimental Workflow for Evaluating this compound
Caption: Workflow for the synthesis and evaluation of this compound.
Logical Drug Development Pipeline for Peptide-Based Inhibitors
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based inhibitors of amyloid beta core suggest a common interface with tau - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View of Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives | Exon Publications [exonpublications.com]
- 7. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NF-kappaB/Rel family of proteins mediates Abeta-induced neurotoxicity and glial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoselective Interactions of D-Klvffa with Amyloid-β Fibrils
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoselective interactions between the D-enantiomer of the peptide Klvffa (D-Klvffa) and Amyloid-β (Aβ) fibrils, a key pathological hallmark of Alzheimer's disease. The self-recognition motif of Aβ, corresponding to residues 16-20 (KLVFF), is a critical element in the aggregation process.[1][2] Peptides incorporating this sequence, such as KLVFFA, can interfere with this assembly.[1] This document details the unexpected and significant finding that D-enantiomeric peptides are more potent inhibitors of L-Aβ fibrillogenesis than their L-counterparts, a crucial consideration for the design of therapeutic agents.[1][3]
Quantitative Data Summary
The inhibitory effects of this compound and its stereoisomer, L-Klvffa, on Aβ aggregation and toxicity have been quantified through various biophysical and cellular assays. The data consistently demonstrates the superior efficacy of the D-enantiomer against the naturally occurring L-Aβ peptide.
Table 1: Inhibition of Aβ Fibrillogenesis by D- and L-Klvffa Peptides
| Peptide Inhibitor | Concentration (µM) | Aβ Species | Assay | Key Finding | Reference |
| This compound | 25 | L-Aβ1-40 | ThT | Potent inhibition of fibril formation. | [4] |
| L-KLVFFA | 400 | L-Aβ1-40 | ThT | Required a 16-fold higher concentration for similar inhibition as this compound.[4] | [4] |
| D-KKLVFFA | 25 | L-Aβ1-40 | ThT | Potent inhibition, slightly more effective than L-KKLVFFA at 400 µM. | [4] |
| L-KKLVFFA | 400 | L-Aβ1-40 | ThT | Significantly less potent than its D-enantiomer. | [4] |
| L-KLVFFA | Not specified | D-Aβ1-40 | CD/EM | More potent inhibitor of the D-Aβ enantiomer, confirming heterochiral selectivity.[1][4] | [1][4] |
| This compound | Not specified | D-Aβ1-40 | CD/EM | Had little effect on D-Aβ fibrillogenesis.[4] | [4] |
ThT: Thioflavin T Assay; CD: Circular Dichroism; EM: Electron Microscopy.
Table 2: Neuroprotective Effects of D- and L-Klvffa Peptides Against Aβ Toxicity
| Peptide Inhibitor | Aβ Species | Cell Line | Assay | Outcome | Reference |
| D-Peptides | Aβ1-40 & Aβ1-42 | Neuronal cells | Cell Viability | More potent at reducing Aβ-induced toxicity.[1] | [1] |
| D-KKLVFFA | Aβ1-40 | SH-SY5Y | MTT | Significantly increased cell viability in the presence of Aβ. | [4] |
| L-KKLVFFA | Aβ1-40 | SH-SY5Y | MTT | Less effective at reducing Aβ-induced toxicity compared to the D-enantiomer. | [4] |
MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the findings of this compound's inhibitory mechanism.
Thioflavin T (ThT) Fibrillogenesis Assay
This is the most common method used to monitor amyloid fibril formation in real-time.[5] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[5][6]
Protocol:
-
Aβ Preparation: Lyophilized Aβ peptide (e.g., Aβ1-40 or Aβ1-42) is monomerized by dissolving it in solutions like 100% hexafluoroisopropanol (HFIP), followed by evaporation to form a peptide film.[7] The film is then resuspended in a solvent like DMSO and diluted to the final working concentration (e.g., 20 µM) in a suitable buffer (e.g., PBS, pH 7.4).[8][9]
-
Inhibitor Preparation: D- and L-Klvffa peptides are dissolved in an appropriate solvent and added to the Aβ solution at various molar ratios (e.g., 1:1, 1:2, 1:10).[9]
-
Assay Setup: The Aβ-peptide mixtures are added to the wells of a 96-well, black, clear-bottom plate.[10] A stock solution of ThT is diluted into the buffer (final concentration typically 10-20 µM) and added to each well.[9][11]
-
Measurement: The plate is incubated at 37°C, often with intermittent shaking.[10] Fluorescence is measured at regular intervals (e.g., every 15 minutes) using a microplate reader with excitation and emission wavelengths set to approximately 440-450 nm and 480-490 nm, respectively.[6][7][10]
-
Data Analysis: The fluorescence intensity over time is plotted to generate aggregation curves. The inhibitory effect is quantified by comparing the lag time, slope, and final plateau fluorescence of Aβ incubated with inhibitors to Aβ incubated alone.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of the Aβ peptide. The transition from a random coil conformation to a β-sheet structure during aggregation is a key indicator of fibrillogenesis.[12]
Protocol:
-
Sample Preparation: Aβ peptide (e.g., 20 µM) is prepared as described above and incubated at 37°C with or without a molar excess of the D- or L-Klvffa inhibitor.
-
Measurement: At various time points (e.g., 0, 24, 48 hours), aliquots of the incubation mixture are transferred to a quartz cuvette.
-
Data Acquisition: CD spectra are recorded over a wavelength range of approximately 190-250 nm. A characteristic minimum around 217 nm indicates the presence of β-sheet structures, while a minimum around 200 nm is indicative of a random coil.[12]
-
Analysis: The spectra of Aβ with this compound are compared to those with L-Klvffa and Aβ alone to determine the extent to which each inhibitor prevents the conformational transition to a β-sheet.[4]
Transmission Electron Microscopy (TEM)
TEM provides direct visual evidence of Aβ fibril formation and allows for the morphological assessment of aggregates formed in the presence of inhibitors.
Protocol:
-
Sample Incubation: Aβ is incubated with and without the D- and L-Klvffa peptides under conditions that promote fibrillization (e.g., 22-24 hours at 37°C).[4]
-
Grid Preparation: A small aliquot (e.g., 5-10 µL) of each sample is spotted onto a carbon-coated copper grid and allowed to adsorb for several minutes.
-
Staining: The grid is washed with distilled water and then negatively stained with a solution such as 2% uranyl acetate.
-
Imaging: The dried grids are examined using a transmission electron microscope. Images are captured to compare the presence, density, and morphology (e.g., long, straight fibrils vs. amorphous aggregates or sparse oligomers) of the structures formed under each condition.[9]
Cell Viability (MTT) Assay
This assay is used to quantify the neuroprotective effect of the inhibitors against Aβ-induced cytotoxicity.
Protocol:
-
Aβ Preparation: Aβ1-40 or Aβ1-42 is pre-incubated for 24 hours at 37°C to form toxic oligomeric/aggregated species, either alone or with a molar excess (e.g., 4-fold) of D- or L-Klvffa peptides.[4]
-
Cell Culture: A human neuroblastoma cell line, such as SH-SY5Y, is plated in 96-well plates and allowed to adhere.[4][8]
-
Treatment: The pre-incubated Aβ-peptide mixtures are added to the cell cultures and incubated for a further 24-48 hours.[4][9]
-
MTT Addition: MTT labeling reagent is added to each well and incubated for approximately 4 hours, allowing metabolically active cells to reduce the yellow MTT to a purple formazan product.[4][7]
-
Solubilization & Measurement: A solubilization solution is added to dissolve the formazan crystals. The absorbance is then read at approximately 560-570 nm using a microplate reader.[4][7]
-
Analysis: Cell viability is calculated as a percentage relative to control cells treated with buffer alone.[4]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental processes and the proposed mechanism of action.
Caption: Workflow for assessing the inhibitory potency of Klvffa enantiomers.
Caption: Proposed mechanism of stereoselective inhibition of Aβ fibrillogenesis.
Caption: Workflow for the cell-based MTT assay to assess neuroprotection.
Mechanism of Stereoselective Interaction
The enhanced inhibitory activity of this compound against L-Aβ is a case of heterochiral stereoselectivity.[1] The underlying mechanism is rooted in the structural interactions at the growing end of the Aβ fibril.
-
Inhibition of β-Sheet Formation: CD spectroscopy reveals that this compound is significantly more effective than L-Klvffa at preventing the Aβ peptide from adopting the β-sheet secondary structure that is required for fibrillogenesis.[1][4]
-
Disruption of Fibril Elongation: The KLVFF sequence is a self-recognition motif that Aβ monomers use to bind to and extend existing fibrils.[1] While the L-Klvffa peptide can also bind, the interaction is homochiral and may still permit some degree of ordered assembly. In contrast, the this compound peptide binds to the L-Aβ fibril end in a heterochiral fashion. This interaction is thought to act as a "cap," effectively blocking the addition of further L-Aβ monomers and halting fibril elongation.[9] TEM results support this, showing that in the presence of this compound, fibril formation is strongly inhibited, whereas L-Klvffa is less effective.[1][4]
-
Reciprocal Chirality: The principle of stereoselectivity was confirmed by experiments using synthetic D-Aβ peptide. In this mirror-image system, the L-Klvffa peptide was the more potent inhibitor of D-Aβ fibrillogenesis, while this compound had little effect.[1][4] This reciprocal chiral specificity strongly supports the hypothesis that the inhibitor's effectiveness is driven by a specific structural interaction between enantiomers.
Conclusion and Implications for Drug Development
The stereoselective interaction of this compound with Aβ fibrils presents a significant finding for the development of Alzheimer's disease therapeutics. The D-enantiomer of this KLVFF-based peptide is a markedly more potent inhibitor of L-Aβ aggregation and neurotoxicity than its natural L-counterpart.[1][4]
This unforeseen heterochiral selectivity offers several advantages for drug design:
-
Enhanced Potency: D-amino acid-based peptides can achieve greater inhibitory effects at lower concentrations.
-
Proteolytic Stability: Peptides composed of D-amino acids are resistant to degradation by natural proteases, which would increase their bioavailability and half-life in vivo.[9]
-
Reduced Immunogenicity: D-peptides are often less immunogenic than L-peptides.[9]
These findings underscore the importance of considering stereochemistry in the rational design of peptide-based inhibitors. The superior performance of this compound provides a strong foundation for developing more stable and effective therapeutic candidates aimed at preventing Aβ aggregation in Alzheimer's disease.[1][3]
References
- 1. Stereoselective interactions of peptide inhibitors with the beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational Differences between Two Amyloid β Oligomers of Similar Size and Dissimilar Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Peptides Derived from Terminal Modifications of the Aβ Central Hydrophobic Core on Aβ Fibrillization - PMC [pmc.ncbi.nlm.nih.gov]
<_ content_type="text/html" title="D-KLVFFA Peptide Inhibitors: A Technical Review">
An in-depth guide for researchers, scientists, and drug development professionals on the mechanism, quantification, and experimental validation of this compound and related peptide inhibitors targeting Alzheimer's disease pathology.
Introduction
Alzheimer's disease (AD) is an irreversible neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides into senile plaques. The amyloid cascade hypothesis posits that the aggregation of Aβ, particularly the Aβ42 isoform, is a primary pathogenic event, initiating a cascade that includes neuroinflammation, tau hyperphosphorylation, and eventual neuronal death. This makes the inhibition of Aβ aggregation a principal therapeutic strategy.
The central hydrophobic core of Aβ, specifically the sequence 16 KLVFF 20 , has been identified as a critical recognition motif for the self-assembly of Aβ monomers into toxic oligomers and fibrils. Peptide inhibitors designed to mimic this region can act as competitive binders, disrupting the aggregation process. To enhance proteolytic stability and efficacy, researchers have focused on peptides incorporating D-enantiomeric amino acids. These "D-peptides," such as those based on the KLVFFA sequence, are resistant to natural proteases and have shown significant promise in preventing Aβ fibrillogenesis and reducing associated neurotoxicity. This review synthesizes primary literature on this compound and related peptide inhibitors, providing quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for the research community.
Mechanism of Action
D-peptide inhibitors based on the KLVFFA sequence function as β-sheet breakers. They are designed to specifically interact with the homologous KLVFF region within full-length Aβ peptides. This binding event physically obstructs the monomer-monomer interactions required for nucleation and elongation of amyloid fibrils. The incorporation of D-amino acids creates a heterochiral interaction with the natural L-Aβ, which can be more effective at disrupting the highly stereospecific aggregation process than L-amino acid peptides. By preventing the formation of soluble, toxic Aβ oligomers and redirecting the aggregation pathway, these inhibitors mitigate downstream neurotoxic effects.
Signaling and Aggregation Pathway
The diagram below illustrates the amyloid-beta aggregation cascade and the key intervention point for this compound peptide inhibitors. Aβ monomers misfold and self-assemble into soluble oligomers, which are considered the primary neurotoxic species. These oligomers can further assemble into protofibrils and mature into insoluble amyloid fibrils that deposit as plaques. This compound peptides competitively bind to Aβ monomers, preventing their incorporation into oligomers and halting the cascade.
dot
graph "Amyloid_Beta_Aggregation_Pathway" {
graph [rankdir="LR", splines=ortho, size="7.6,4", dpi=100, bgcolor="#F1F3F4"];
node [style=filled, shape=box, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes node_monomer [label="Aβ Monomers\n(Soluble)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_oligomer [label="Toxic Oligomers\n(Soluble)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_protofibril [label="Protofibrils", fillcolor="#FBBC05", fontcolor="#202124"]; node_fibril [label="Amyloid Fibrils\n(Insoluble Plaques)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_inhibitor [label="this compound Inhibitor", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; node_toxicity [label="Neurotoxicity &\nCell Death", shape=box, fillcolor="#202124", fontcolor="#FFFFFF", style=filled];
// Edges node_monomer -> node_oligomer [label="Aggregation\n(Primary Nucleation)"]; node_oligomer -> node_protofibril [label="Elongation"]; node_protofibril -> node_fibril; node_oligomer -> node_toxicity [color="#EA4335", style=dashed, arrowhead=normal];
// Inhibition Edge node_inhibitor -> node_oligomer [label="Inhibition", color="#EA4335", arrowhead=tee, style=bold]; }
Figure 1: Mechanism of Aβ Aggregation and Inhibition by this compound.
Quantitative Inhibitor Performance
The efficacy of various KLVFF-derived peptide inhibitors has been quantified across numerous studies. The following table summarizes key inhibitory data, primarily focusing on the reduction of Aβ aggregation as measured by Thioflavin T (ThT) fluorescence assays and cell viability assays.
| Peptide Inhibitor | Target Aβ Species | Assay | Key Finding | Molar Ratio (Aβ:Inhibitor) | Reference |
|---|---|---|---|---|---|
| d-klvff (all D-amino acids) | Aβ42 | ThT Fluorescence | Superior inhibition of fibril formation compared to L-enantiomer. | Not specified | |
| RGKLVFFGR-NH 2 (OR2) | Aβ40 & Aβ42 | ThT Fluorescence | Complete inhibition of Aβ40 and Aβ42 aggregation. | Not specified | |
| KKLV(N-Me-F)FA | Aβ42 | PC-12 Cell Viability | Effective inhibition of Aβ42-induced toxicity. | Not specified | |
| iAβ5 (LPFFD) | Pre-formed Aβ fibrils | TEM | Disaggregates pre-formed fibrils. | 1:3 | |
| YVRHLKYVRHLK (P21) | Aβ1-42 | ThT & CCK-8 | Significant inhibition of aggregation and reduction of cytotoxicity. | 1:1 | |
| mcK6A1 (macrocyclic) | Aβ42 | ThT & TEM | Significantly inhibits fibril formation; prevents oligomer formation. | 1:1 |
Experimental Protocols and Workflows
The validation of this compound peptide inhibitors relies on a standardized set of biochemical and cell-based assays. Below are detailed methodologies for the key experiments cited in the primary literature.
dot
digraph "Experimental_Workflow" {
graph [rankdir="TB", splines=ortho, size="7.6,6", dpi=100, bgcolor="#F1F3F4"];
node [style=filled, shape=box, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes node_synthesis [label="Peptide Synthesis\n(Inhibitor & Aβ)", fillcolor="#FFFFFF", fontcolor="#202124"]; node_prep [label="Aβ Monomer Preparation\n(e.g., HFIP Treatment)", fillcolor="#FFFFFF", fontcolor="#202124"]; node_tht [label="Thioflavin T (ThT) Assay\n(Aggregation Kinetics)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_tem [label="Transmission Electron\nMicroscopy (TEM)\n(Fibril Morphology)", fillcolor="#FBBC05", fontcolor="#202124"]; node_cell [label="Cell Culture\n(e.g., SH-SY5Y, PC-12)", fillcolor="#FFFFFF", fontcolor="#202124"]; node_toxicity [label="Neurotoxicity Assay\n(e.g., MTT, LDH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_data [label="Data Analysis\n(IC50, Viability %)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges node_synthesis -> node_prep; node_prep -> node_tht [label="Co-incubation\nwith inhibitor"]; node_tht -> node_tem [label="Confirm morphology"]; node_prep -> node_cell [label="Prepare toxic\nAβ species"]; node_cell -> node_toxicity [label="Treat cells with\nAβ +/- inhibitor"]; node_tht -> node_data; node_toxicity -> node_data; }
Figure 2: General Experimental Workflow for D-Peptide Inhibitor Validation.
Preparation of Monomeric Amyloid-Beta Peptide
Achieving a pure, monomeric starting state for the Aβ peptide is critical for reproducible aggregation assays.
- Dissolution: Dissolve lyophilized Aβ42 powder in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM to break down pre-existing aggregates.
- Incubation & Aliquoting: Incubate the solution for 1-2 hours at room temperature. Aliquot the solution into microcentrifuge tubes and allow the HFIP to evaporate in a fume hood, leaving a thin peptide film.
- Storage: Store the dried peptide films at -80°C until use.
- Reconstitution: Immediately before an experiment, reconstitute the Aβ film in a small volume of DMSO and then dilute to the final desired concentration in a suitable buffer (e.g., PBS, pH 7.4).
Thioflavin T (ThT) Fluorescence Assay
This is the most common method for monitoring amyloid fibril formation in real-time. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
- Reagent Preparation: Prepare a ThT stock solution (e.g., 2.5 mM in water) and a working solution (e.g., 25 µM in PBS, pH 7.4). Prepare monomeric Aβ42 peptide at a final concentration of 10-25 µM in PBS.
- Assay Setup: In a 96-well black, clear-bottom plate, combine the Aβ42 solution, the peptide inhibitor at various concentrations (e.g., molar ratios of 1:1, 1:5, 1:10), and the ThT working solution. Include control wells with Aβ42 alone and buffer with ThT alone.
- Measurement: Place the plate in a microplate reader capable of fluorescence measurement. Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~482-490 nm.
- Incubation and Kinetics: Incubate the plate at 37°C, with intermittent shaking. Record fluorescence readings at regular intervals (e.g., every 2-5 minutes) for several hours to days to monitor the kinetics of fibril formation.
- Analysis: Plot fluorescence intensity versus time. The lag time, elongation rate, and final plateau fluorescence are used to quantify the inhibitory effect of the peptides.
Neurotoxicity (Cell Viability) Assay
These assays determine if the inhibitors can protect neuronal cells from Aβ-induced toxicity. The MTT assay is a common colorimetric method.
- Cell Culture: Culture a suitable neuronal cell line (e.g., human neuroblastoma SH-SY5Y or rat pheochromocytoma PC-12) in appropriate media until they reach ~80% confluency. Seed the cells into a 96-well plate and allow them to adhere overnight.
- Preparation of Aβ Aggregates: Prepare Aβ42 oligomers or fibrils by incubating the monomeric peptide solution at 37°C for a predetermined time (e.g., 24 hours for oligomers).
- Treatment: Pre-incubate the prepared Aβ aggregates with or without the D-peptide inhibitor for 1-2 hours. Then, add these mixtures to the cultured cells. Include controls for untreated cells and cells treated with the inhibitor alone.
- Incubation: Incubate the treated cells for 24-48 hours.
- MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The mitochondrial reductases of viable cells convert the yellow MTT to a purple formazan.
- Measurement: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS solution) and measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Conclusion and Future Outlook
D-peptides derived from the KLVFFA sequence represent a highly promising class of inhibitors for Aβ aggregation. Their inherent stability against proteolysis and their potent, specific mechanism of action make them attractive therapeutic candidates. The data and protocols summarized in this review provide a foundational resource for researchers aiming to build upon this work. Future efforts may focus on optimizing peptide delivery across the blood-brain barrier, a significant hurdle for many CNS drug candidates. Furthermore, combining these β-sheet breaking peptides with other therapeutic strategies, such as those targeting Aβ clearance or neuroinflammation, may offer a synergistic approach to treating Alzheimer's disease.
D-Klvffa binding sites on amyloid-beta monomers
An In-Depth Technical Guide on D-Klvffa Binding Sites on Amyloid-Beta Monomers
Executive Summary
Amyloid-beta (Aβ) peptide aggregation is a central event in the pathology of Alzheimer's disease. The hydrophobic core sequence KLVFFA (residues 16-21) within Aβ is a critical self-recognition site that mediates its assembly into toxic oligomers and insoluble fibrils. Consequently, this region represents a prime target for therapeutic intervention. This technical guide focuses on peptide-based inhibitors, specifically those utilizing D-amino acids such as this compound, which are designed to bind to the KLVFFA domain of Aβ. These D-peptides exhibit enhanced proteolytic stability and potent inhibitory effects on Aβ aggregation. This document provides a comprehensive overview of the binding mechanism, quantitative binding data, detailed experimental protocols used for characterization, and the downstream effects on cellular signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this therapeutic strategy.
The KLVFFA Domain: A Critical Target on Amyloid-Beta
The amyloid-beta peptide is intrinsically disordered under physiological conditions, but it possesses specific regions with a high propensity for aggregation[1][2]. The central hydrophobic core, encompassing residues 16-21 (KLVFFA), is widely recognized as one of the most critical elements for Aβ self-assembly[3]. This sequence is instrumental in the formation of β-sheets, which stack to form a "steric zipper" structure that constitutes the spine of mature amyloid fibrils[4].
Computational studies show that while the KLVFFA sequence may exist in an α-helical or coil-like state as a monomer, it preferentially adopts a more stable β-sheet conformation in the presence of other KLVFFA fragments, facilitating aggregation[5]. This self-recognition property makes the KLVFFA domain an ideal target for inhibitors designed to disrupt the aggregation cascade.
Peptide inhibitors based on the KLVFFA motif, particularly those synthesized with D-amino acids (e.g., this compound, often denoted as 'klvff'), have shown promise. D-amino acid peptides are more resistant to degradation by proteases and have demonstrated superior inhibitory activity compared to their L-amino acid counterparts[6]. The proposed mechanism involves the D-peptide binding to the homologous KLVFFA region on Aβ, thereby sterically hindering the recruitment of further Aβ monomers and disrupting the ordered assembly required for fibril elongation[6][7].
While the ultimate target is the KLVFFA sequence, evidence suggests that these inhibitors may not bind strongly to unstructured Aβ monomers. Instead, they appear to interact more effectively with early-stage, β-sheet-rich oligomers or intermediate aggregates, preventing their progression into more toxic species[3][6][7].
Quantitative Data on KLVFF-Based Peptide Binding
Quantifying the binding affinity of this compound to Aβ monomers is challenging due to the transient and heterogeneous nature of Aβ aggregation. Most available data pertains to the binding of KLVFF-based peptides to aggregated forms of Aβ or measures the overall kinetics of aggregation inhibition rather than a direct monomer-inhibitor binding constant.
| Peptide Ligand | Aβ Species | Method | Parameter | Value | Reference |
| KLVFF (L-amino acids) | Aβ Fibrils | Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 1.4 mM | [3] |
| Fc-KLVFFK6 | Aβ(1-42) Aggregates | Electrochemistry | Pseudo-first-order rate constant (k) | 1.89 ± 0.05 × 10-4 s-1 | [7] |
Note: The low affinity (high Kd) of the L-amino acid KLVFF peptide for fibrils highlights its ineffectiveness as an inhibitor[3]. The kinetic data for Fc-KLVFFK6 reflects the overall rate of interaction with the aggregation process, not a specific binding affinity to monomers[7]. Data for this compound binding specifically to Aβ monomers is not prominently available, with studies suggesting preferential binding to oligomeric intermediates[3][6].
Experimental Protocols for Characterization
A multi-faceted approach is required to characterize the binding of this compound to Aβ and its inhibitory effects. Key experimental and computational methodologies are outlined below.
Thioflavin T (ThT) Fluorescence Assay
This is the standard method for monitoring the kinetics of amyloid fibril formation in real-time.
-
Preparation: Monomeric Aβ peptide is prepared, often by treatment with NaOH or HFIP to dissociate pre-existing aggregates[6][8]. The this compound inhibitor is dissolved in an appropriate buffer (e.g., PBS with 1% DMSO).
-
Reaction Setup: Aβ is incubated at a specific concentration (e.g., 10-100 µM) at 37°C in the presence of ThT dye (e.g., 20 µM)[6]. Parallel reactions are set up with varying molar ratios of the this compound inhibitor (e.g., 1:1, 1:10, 1:20 Aβ:inhibitor)[6].
-
Measurement: ThT fluorescence emission (typically around 482 nm) is measured over time with an excitation wavelength of ~450 nm[8].
-
Analysis: The resulting sigmoidal curves are analyzed to determine the lag time, elongation rate, and final fluorescence intensity, which are indicative of the extent and rate of fibril formation. A successful inhibitor will prolong the lag phase and reduce the elongation rate and final ThT signal.
Solid-State Nuclear Magnetic Resonance (ssNMR)
ssNMR provides atomic-resolution structural information on insoluble aggregates and can map the binding interface.
-
Sample Preparation: Isotopically labeled (13C, 15N) Aβ is aggregated in the presence and absence of the this compound inhibitor.
-
Data Acquisition: The fibrillar or oligomeric samples are analyzed using ssNMR techniques. 13C chemical shifts are particularly informative, as they are sensitive to the secondary structure; β-strands exhibit characteristic chemical shift patterns[9][10].
-
Analysis: By comparing the spectra of Aβ alone with the Aβ-inhibitor complex, residues at the binding interface can be identified by observing chemical shift perturbations or changes in signal intensity. This can confirm that the inhibitor interacts with the KLVFFA region[1].
X-ray Crystallography
While challenging for full-length Aβ, X-ray crystallography of the KLVFFA segment itself, co-crystallized with a ligand, can provide a high-resolution view of the binding pocket.
-
Co-crystallization: The KLVFFA peptide is crystallized in the presence of an amyloid-binding compound (e.g., the dye Orange G)[11][12].
-
Diffraction: The resulting micro-crystals are subjected to X-ray diffraction to determine the atomic coordinates of the complex[13][14].
-
Analysis: The crystal structure reveals the precise interactions (e.g., salt links, hydrophobic packing) between the ligand and the steric zipper formed by the KLVFFA sheets[11][12]. This structural information can be used to build a pharmacophore model for designing more potent inhibitors.
Computational Modeling
Molecular dynamics (MD) simulations and protein-protein docking are used to model the binding event at a molecular level.
-
System Setup: An initial structure of an Aβ monomer or oligomer is placed in a simulation box with one or more this compound molecules[15][16]. The system is solvated with an explicit water model.
-
Simulation: MD simulations are run for an extended period (microseconds) to observe the dynamic interaction between the peptide and the inhibitor[17]. The simulation tracks the conformational changes and binding events.
-
Analysis: The trajectories are analyzed to identify stable binding modes, key interacting residues (e.g., hydrogen bonds between the backbones of the inhibitor and Aβ's KLVFFA region), and the free energy of binding[6][18].
Impact on Cellular Signaling Pathways
The primary pathogenic species in Alzheimer's disease are believed to be soluble Aβ oligomers, not the mature fibrils[1]. These oligomers bind to receptors on the neuronal surface, triggering a cascade of events that leads to synaptic dysfunction and neurotoxicity[19].
Several studies have shown that aggregated Aβ can disrupt critical memory-related signaling pathways, including the Extracellular-Signal Regulated Kinase (ERK) and cAMP-response element-binding protein (CREB) pathways[20][21]. Aβ-induced disruption of these kinases is a key mechanism of its neurotoxicity[20].
This compound and similar inhibitors do not directly interact with these downstream signaling components. Instead, their mechanism of action is upstream: by binding to Aβ and inhibiting its aggregation into toxic oligomers, they prevent the initial trigger of this pathological cascade. The therapeutic benefit arises from reducing the concentration of the toxic Aβ species that would otherwise impair synaptic function.
Conclusion and Future Directions
The KLVFFA domain of amyloid-beta is a validated target for the development of aggregation inhibitors. D-peptides like this compound represent a promising therapeutic strategy due to their specificity for this self-recognition site and their enhanced stability. While direct, high-affinity binding to Aβ monomers appears limited, these inhibitors are effective at disrupting the aggregation process by interacting with early-stage oligomers. A combination of biophysical techniques, structural biology, and computational modeling is essential for fully characterizing these interactions. Future work should focus on obtaining more precise quantitative data on the binding affinities of D-peptide inhibitors for different Aβ species (monomers, dimers, oligomers) and leveraging structural insights to design next-generation inhibitors with improved potency and pharmacokinetic properties.
References
- 1. Molecular mechanisms of amyloid-β peptide fibril and oligomer formation: NMR-based challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of amyloid formation revealed by solution NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of fiber-binding compounds that reduce the cytotoxicity of amyloid beta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Studies of Inhibition of the Aβ(1–42) Aggregation Using a Ferrocene-tagged β-Sheet Breaker Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and Computational Protocols for Studies of Cross-Seeding Amyloid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Amyloid Structures at the Molecular Level by Solid State Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR-based site-resolved profiling of β-amyloid misfolding reveals structural transitions from pathologically relevant spherical oligomer to fibril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-based discovery of fiber-binding compounds that reduce the cytotoxicity of amyloid beta | eLife [elifesciences.org]
- 13. rcsb.org [rcsb.org]
- 14. X-ray diffraction studies of amyloid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Mechanism by which DHA inhibits the aggregation of KLVFFA peptides: A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Assessment of Amyloid Forming Tendency of Peptide Sequences from Amyloid Beta and Tau Proteins Using Force-Field, Semi-Empirical, and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Binding Sites for Amyloid-β Oligomers and Synaptic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. agilent.com [agilent.com]
Biophysical Profile of the D-Klvffa Peptide: A Technical Guide for Researchers
An In-depth Examination of a Promising Amyloid-β Aggregation Inhibitor
The D-Klvffa peptide, a D-enantiomeric form of a core recognition motif within the amyloid-beta (Aβ) peptide, has emerged as a significant subject of research in the pursuit of therapeutics for Alzheimer's disease. Its primary mechanism of action involves the inhibition of Aβ peptide aggregation, a central event in the pathogenesis of the disease. This technical guide provides a comprehensive biophysical characterization of the this compound peptide, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing its mechanism of action.
Core Biophysical Properties and Inhibitory Activity
The this compound peptide exhibits a superior ability to inhibit the aggregation of Aβ, particularly the Aβ42 isoform, when compared to its native L-enantiomer.[1][2] This enhanced inhibitory potential is a key attribute that makes it a compelling candidate for further drug development. Studies have consistently demonstrated that D-peptides, including this compound, are more effective at preventing the formation of amyloid fibrils.[3][4] This is attributed to their increased resistance to proteolytic degradation and their ability to interfere with the β-sheet structures that are characteristic of amyloid fibrils.[2][5]
Quantitative Analysis of Inhibitory Effects
The efficacy of this compound and its derivatives in inhibiting Aβ aggregation and reducing cytotoxicity has been quantified in numerous studies. The following table summarizes key findings from the literature.
| Peptide/Compound | Target | Assay | Molar Ratio (Inhibitor:Aβ) | Inhibition/Effect | Reference |
| This compound | Aβ42 | ThT Fluorescence | Not specified | More effective inhibitor than L-KLVFFA. | [4] |
| This compound | Aβ | Fibrillogenesis Assay | Not specified | More active inhibitor than L-counterpart. | [2] |
| Peptide 1 (D-amino acids + Trp-Aib) | Aβ42 | ThT Fluorescence | 2:1 | Remarkable ability to stop fibrillation. | [1] |
| Peptide 1 (D-amino acids + Trp-Aib) | Aβ42 | Cell Viability (Neuro-2a) | 2:1 | Complete cell restoration. | [1] |
| This compound | Aβ | Circular Dichroism | Not specified | More effectively prevented β-sheet formation. | [4] |
| SEN304 (N-methylated peptide) | Aβ | ThT Fluorescence | Not specified | Reduced Aβ aggregation to 43%. | [1] |
| SEN304 (N-methylated peptide) | Aβ42 | MTT Cell Viability | Not specified | 90% protection against Aβ42-induced toxicity. | [1] |
| Peptide 2 (Boc-capped KLVFF derivative) | Aβ(1-42) | Neuronal Viability | 1:1 | Significant reduction of Aβ toxicity. | [6] |
Experimental Protocols for Characterization
The biophysical characterization of this compound and its inhibitory effects on Aβ aggregation relies on a suite of established experimental techniques. Detailed methodologies for these key experiments are provided below.
Thioflavin T (ThT) Fluorescence Assay
This assay is a standard method for monitoring the formation of amyloid fibrils in real-time.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of Aβ peptide (e.g., Aβ42) by dissolving it in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure it is monomeric, followed by lyophilization to remove the solvent.
-
Resuspend the lyophilized Aβ peptide in a buffer such as phosphate-buffered saline (PBS) at the desired concentration.
-
Prepare a stock solution of the this compound peptide in the same buffer.
-
Prepare a stock solution of Thioflavin T in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black plate, mix the Aβ peptide solution with the this compound peptide at various molar ratios. Include a control well with Aβ peptide alone.
-
Add Thioflavin T to each well to a final concentration of approximately 10-20 µM.
-
-
Measurement:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular time intervals using a fluorescence plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid fibril formation.
-
The lag time, elongation rate, and final fluorescence intensity can be used to quantify the extent of fibril formation and the inhibitory effect of the this compound peptide.[7]
-
Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of the morphology of Aβ aggregates, allowing for the direct visualization of fibril formation and its inhibition.
Protocol:
-
Sample Preparation:
-
Incubate Aβ peptide with and without the this compound peptide under conditions that promote fibril formation (e.g., 37°C with agitation for several hours to days).
-
-
Grid Preparation:
-
Place a small aliquot (e.g., 5-10 µL) of the incubated sample onto a carbon-coated copper grid for a few minutes.
-
Wick off the excess sample with filter paper.
-
-
Staining:
-
Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.
-
Remove the excess stain with filter paper.
-
-
Imaging:
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at various magnifications.
-
-
Analysis:
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of peptides and proteins, making it a valuable tool for monitoring the conformational changes of Aβ from a random coil to a β-sheet structure during aggregation.
Protocol:
-
Sample Preparation:
-
Prepare solutions of Aβ peptide with and without the this compound peptide in a suitable buffer (e.g., phosphate buffer).
-
-
Measurement:
-
Record CD spectra at different time points during the incubation period using a CD spectropolarimeter.
-
Spectra are typically recorded in the far-UV region (e.g., 190-250 nm).
-
-
Data Analysis:
-
A characteristic spectrum with a minimum around 218 nm is indicative of β-sheet structure.[9]
-
The change in the CD signal at this wavelength over time can be used to monitor the kinetics of β-sheet formation.
-
Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements.[9]
-
Cell Viability Assays (e.g., MTT Assay)
These assays are used to assess the cytotoxicity of Aβ aggregates and the protective effect of inhibitors like this compound on neuronal cells.
Protocol:
-
Cell Culture:
-
Culture a suitable neuronal cell line (e.g., PC-12 or SH-SY5Y) in appropriate media.
-
-
Treatment:
-
Prepare Aβ aggregates by pre-incubating Aβ peptide.
-
Treat the cultured cells with the pre-formed Aβ aggregates in the presence and absence of the this compound peptide.
-
Include control groups of untreated cells and cells treated with the vehicle.
-
-
MTT Assay:
-
After the treatment period (e.g., 24-48 hours), add MTT solution to the cells.
-
Incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis:
-
Cell viability is proportional to the absorbance. Compare the viability of cells treated with Aβ alone to those co-treated with this compound to determine the peptide's protective effect.[1]
-
Visualizing the Mechanism of Action
The inhibitory action of the this compound peptide on amyloid-β aggregation can be conceptualized as a disruption of the fibrillization cascade. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed mechanism of Aβ aggregation inhibition by this compound peptide.
Caption: General experimental workflow for this compound characterization.
Conclusion
The this compound peptide represents a promising lead in the development of amyloid-targeting therapeutics for Alzheimer's disease. Its enhanced stability and potent inhibitory activity against Aβ aggregation, coupled with its ability to mitigate Aβ-induced neurotoxicity, underscore its therapeutic potential. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and build upon the current understanding of this important molecule. Future research will likely focus on optimizing its pharmacokinetic properties and evaluating its efficacy in in vivo models of Alzheimer's disease.
References
- 1. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Alzheimer’s Disease-Associated Aβ Therapy Based on Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Peptide Design to Modulate Amyloid Beta Aggregation and Reduce Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-Assembly and Anti-Amyloid Cytotoxicity Activity of Amyloid beta Peptide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental methods for studying amyloid cross‐interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biophysical Characterization of Aβ42 C-terminal Fragments—Inhibitors of Aβ42 Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The D-Enantiomeric Peptide KLVFFA and its Interplay with the Amyloid Cascade Hypothesis
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Amyloid Cascade Hypothesis (ACH) has been the dominant framework in Alzheimer's disease (AD) research for decades, positing that the aggregation of amyloid-beta (Aβ) peptides is the primary pathological event. This guide delves into the specifics of a therapeutic strategy born from this hypothesis: the use of β-sheet breaker peptides. We focus on D-KLVFFA, a D-enantiomeric peptide derived from the self-recognition core of Aβ itself. This document provides a technical overview of its mechanism of action, a compilation of quantitative efficacy data from related peptides, detailed experimental protocols for its evaluation, and a critical discussion of its impact on the prevailing amyloid-centric view of AD.
The Amyloid Cascade Hypothesis: A Foundation for Therapeutic Design
The Amyloid Cascade Hypothesis (ACH) proposes that the pathogenesis of Alzheimer's disease is initiated by the progressive accumulation of β-amyloid (Aβ) peptides[1][2]. These peptides, particularly the 42-amino acid isoform (Aβ42), are derived from the proteolytic cleavage of the amyloid precursor protein (APP)[3]. According to the hypothesis, an imbalance between Aβ production and clearance leads to the misfolding of Aβ monomers into a β-sheet-rich conformation. This conformational change triggers a cascade of events: self-aggregation into soluble oligomers, protofibrils, and eventually, insoluble fibrils that deposit as extracellular senile plaques[3]. These various Aβ species, especially soluble oligomers, are believed to induce synaptic dysfunction, neuroinflammation, the formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein, and widespread neuronal death, ultimately culminating in dementia[1][2]. While the ACH has been influential, it has also faced criticism, as treatments based on this hypothesis have shown limited success[1][2][4].
This compound: A Rationally Designed β-Sheet Breaker
One of the most direct therapeutic strategies stemming from the ACH is the inhibition of Aβ aggregation. This can be achieved using "β-sheet breaker" peptides. The central hydrophobic core (CHC) of Aβ, spanning residues 16-21 (KLVFFA), is a critical self-recognition site that initiates and drives fibrillogenesis[5].
The peptide KLVFF, and its derivatives, are designed to act as competitive inhibitors. They bind to the homologous KLVFF region on Aβ monomers or oligomers, thereby sterically hindering the conformational change to a β-sheet and preventing the incorporation of further monomers into a growing aggregate[6][7].
Mechanism of Action
The D-enantiomeric form, this compound, is of particular interest. Peptides constructed from D-amino acids are resistant to degradation by endogenous proteases, increasing their bioavailability. Furthermore, studies suggest that D-enantiomeric peptides can be more effective inhibitors of L-Aβ aggregation[7][8]. The proposed mechanism involves this compound binding to the Aβ fibril core and disrupting the precise backbone hydrogen bonding required for stable β-sheet formation, effectively "capping" the growing fibril or even promoting the disassembly of existing aggregates[6][9].
Quantitative Efficacy of KLVFF-Derived Peptides
While precise IC50 values for this compound in Aβ aggregation assays are not consistently reported in the literature, numerous studies have quantified the binding affinity and inhibitory potential of various KLVFF derivatives. These data underscore the therapeutic potential of targeting the Aβ self-recognition site.
| Peptide Derivative | Target | Assay Type | Quantitative Metric | Finding | Reference |
| ffvlk (retro-inverso) | Aβ(1-40) Fibrils | Binding Assay | Kd | 500 nM | [10] |
| (ffvlk)₂ Conjugate | Aβ(1-40) Fibrils | Binding Assay | Kd | ~5 nM (100x improvement) | [10] |
| (ffvlk)₆ Conjugate | Aβ(1-40) Fibrils | Binding Assay | Kd | 0.1 nM (10,000x improvement) | [10] |
| KLVFF | SH-SY5Y Cells | MTT Assay | IC50 | 88 µM (peptide cytotoxicity) | [11] |
| Dendrimeric KLVFF (K4) | Mature Aβ Fibrils | Disassembly Assay | % Disassembly | 65% at 1:16 ratio (vs. 25% for monomer) | [9] |
| KTP@MnO₂ (Composite) | Aβ40 | ThT Assay | % Inhibition | 81% at 25 µg/mL; 100% at 50 µg/mL | [12] |
Table 1: Summary of quantitative data for various KLVFF-derived peptide inhibitors. Note the significant enhancement in binding affinity (Kd) and inhibitory activity with multivalent presentation.
Key Experimental Protocols
The evaluation of β-sheet breaker peptides relies on a standard set of biophysical and cell-based assays. Below are the generalized methodologies.
Solid-Phase Peptide Synthesis (SPPS)
Peptides such as this compound are synthesized using automated synthesizers following standard Fmoc/tBu solid-phase chemistry. D-amino acids are coupled sequentially to a resin (e.g., Wang or Rink amide MBHA resin). Cleavage from the resin is typically performed using a cocktail such as trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water. The crude peptide is then precipitated, purified via reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry[13].
Thioflavin T (ThT) Fluorescence Assay
This is the most common method for monitoring amyloid aggregation kinetics.
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.
-
Protocol:
-
Prepare monomeric Aβ peptide (e.g., Aβ42) by dissolving it in a solvent like hexafluoroisopropanol (HFIP) to break pre-existing aggregates, followed by lyophilization and resuspension in a suitable buffer (e.g., PBS, pH 7.4).
-
In a 96-well plate, mix the Aβ solution with the inhibitor peptide (this compound) at various molar ratios (e.g., 1:1, 1:5, 1:10)[13].
-
Add a ThT solution (e.g., 50 µM final concentration) to each well[11].
-
Incubate the plate at 37°C, often with intermittent shaking.
-
Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals.
-
Plot fluorescence vs. time to obtain aggregation curves. Inhibition is observed as a decrease in the fluorescence plateau and an increase in the lag time[11][12].
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptides in solution.
-
Principle: Different protein secondary structures (α-helix, β-sheet, random coil) absorb left- and right-circularly polarized light differently. β-sheets typically show a characteristic negative peak around 216-218 nm[11].
-
Protocol:
-
Dissolve lyophilized Aβ peptide, with or without the inhibitor, in a suitable buffer (e.g., 50 mM PBS, pH 7.4) to a final concentration (e.g., 50 µM)[11].
-
Place the sample in a quartz cuvette with a short path length (e.g., 1 mm).
-
Record CD spectra from approximately 190 to 260 nm.
-
A reduction in the negative peak at ~218 nm in the presence of this compound indicates an inhibition of β-sheet formation[11][14].
-
Transmission Electron Microscopy (TEM)
TEM provides direct visual evidence of fibril morphology.
-
Principle: Electron microscopy allows for high-resolution imaging of stained macromolecular structures.
-
Protocol:
-
Incubate Aβ peptide with and without the inhibitor under aggregating conditions for an extended period (e.g., 5 days at 37°C).
-
Apply a small aliquot (e.g., 5 µL) of the sample onto a carbon-coated copper grid for several minutes.
-
Negatively stain the grid with a solution like 2% uranyl acetate and allow it to air dry.
-
Image the grid using a transmission electron microscope. A successful inhibitor will reduce the density and length of amyloid fibrils compared to the Aβ-only control.
-
MTT Cell Viability Assay
This assay assesses the ability of an inhibitor to protect cells from Aβ-induced toxicity.
-
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product, the amount of which is proportional to the number of viable cells.
-
Protocol:
-
Culture a neuronal cell line (e.g., SH-SY5Y or PC-12) in a 96-well plate[11][13].
-
Prepare Aβ oligomers or fibrils by pre-incubating the peptide.
-
Treat the cells with the toxic Aβ species in the presence or absence of this compound.
-
After an incubation period (e.g., 6-24 hours), add MTT solution to each well and incubate further.
-
Solubilize the resulting formazan crystals with a solvent (e.g., DMSO).
-
Read the absorbance at ~570 nm. Increased absorbance in the presence of the inhibitor indicates a protective effect[13].
-
Impact on the Amyloid Cascade Hypothesis
The development and study of β-sheet breaker peptides like this compound are direct consequences of the ACH. Their mechanism is predicated on the idea that inhibiting the initial aggregation step of Aβ will halt the downstream pathogenic cascade.
-
Support for the ACH: The ability of these peptides to inhibit Aβ aggregation and, in some cases, reduce Aβ-mediated cytotoxicity in vitro provides strong support for the central role of Aβ aggregation in AD pathology[8]. The rational design process itself—targeting a specific sequence (KLVFF) known to be crucial for fibrillization—validates a key molecular tenet of the hypothesis.
-
Refining the Hypothesis: The focus on oligomers versus fibrils as the primary toxic species has shifted research priorities. Inhibitors like this compound are now often evaluated for their ability to prevent oligomer formation or to channel aggregation into "off-pathway," non-toxic oligomeric species, rather than just preventing fibril deposition. This represents a refinement of the original, more plaque-centric version of the ACH.
-
Challenges and Limitations: The translation of in vitro efficacy to in vivo therapeutic success has been a major hurdle for all Aβ-targeted therapies, including peptide inhibitors. Issues such as poor blood-brain barrier (BBB) penetration and stability in vivo, even for D-peptides, remain significant challenges[6]. The limited clinical success of anti-Aβ antibodies, despite effectively clearing plaques, has led some to question whether Aβ aggregation is the sole or even the primary driver of cognitive decline, suggesting the cascade may be more complex or that intervention must occur much earlier[4].
Conclusion and Future Directions
The this compound peptide and its derivatives represent a compelling, mechanism-based approach to Alzheimer's therapy rooted in the Amyloid Cascade Hypothesis. The strategy of using a sequence-homologous peptide to competitively inhibit Aβ aggregation is elegant and has demonstrated clear efficacy in vitro. As shown by the quantitative data, multivalency and chemical modifications can dramatically enhance the potency of this core inhibitory motif.
However, the journey from bench to bedside remains fraught with challenges, primarily related to drug delivery and the complex, perhaps multifactorial, nature of Alzheimer's disease itself. Future research in this area will likely focus on novel delivery systems to improve BBB penetration, the development of multivalent or multifunctional agents that combine Aβ inhibition with other therapeutic actions (e.g., anti-inflammatory or antioxidant), and the use of these tools to further probe the earliest stages of the amyloid cascade in vivo. While this compound may not be the final answer, its study provides invaluable insights into the molecular pathogenesis of AD and continues to be a cornerstone in the rational design of disease-modifying therapies.
References
- 1. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Composite of KLVFF-Transthyretin-Penetratin and Manganese Dioxide Nanoclusters: A Multifunctional Agent against Alzheimer’s β-Amyloid Fibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Efficacies of the Linear and the Cyclic Version of an All-d-Enantiomeric Peptide Developed for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ultrasoundandmriforcancertherapy.ca [ultrasoundandmriforcancertherapy.ca]
- 12. Mechanism by which DHA inhibits the aggregation of KLVFFA peptides: A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Secretomic changes of amyloid beta peptides on Alzheimer’s disease related proteins in differentiated human SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A cyclic KLVFF-derived peptide aggregation inhibitor induces the formation of less-toxic off-pathway amyloid-β oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of D-Klvffa and Aβ42 Interaction: A Technical Guide for Drug Development Professionals
Abstract
The aggregation of the amyloid-beta 42 (Aβ42) peptide is a central event in the pathogenesis of Alzheimer's disease. The D-enantiomeric peptide D-Klvffa, a retro-inverso analog of a key recognition sequence within Aβ42, has emerged as a promising inhibitor of this process. This technical guide provides an in-depth overview of the in silico modeling of the interaction between this compound and Aβ42, intended for researchers, scientists, and drug development professionals. We detail the computational and experimental protocols used to elucidate this interaction, present quantitative data in a structured format, and visualize key workflows and mechanisms to facilitate a comprehensive understanding of this therapeutic strategy.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid plaques, primarily composed of the amyloid-beta (Aβ) peptide, particularly the 42-amino-acid isoform (Aβ42). The aggregation of Aβ42 from soluble monomers into neurotoxic oligomers and insoluble fibrils is considered a critical step in the disease cascade. The central hydrophobic core of Aβ42, encompassing residues 16-20 (KLVFF), acts as a self-recognition motif that is crucial for the initiation of β-sheet formation and subsequent aggregation.[1][2][3]
Targeting this KLVFF region with peptide-based inhibitors represents a rational therapeutic approach. D-enantiomeric peptides, such as this compound, offer significant advantages over their L-enantiomeric counterparts, including enhanced metabolic stability and resistance to proteolysis.[2] In silico modeling, particularly molecular docking and molecular dynamics (MD) simulations, provides a powerful toolkit to investigate the atomic-level interactions between this compound and Aβ42, guiding the design and optimization of next-generation inhibitors.[3][4][5][6][7][8][9][10][11]
This guide will explore the methodologies for in silico modeling of the this compound and Aβ42 interaction, complemented by the experimental protocols for validating these computational predictions.
In Silico Modeling Workflow
The in silico investigation of the this compound and Aβ42 interaction typically follows a multi-step computational workflow. This process begins with the preparation of the molecular structures, proceeds to predict their binding orientation, and culminates in the simulation of their dynamic behavior in a solvated environment.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Receptor and Ligand Preparation:
-
The three-dimensional structure of the Aβ42 monomer or a small oligomer is obtained from the Protein Data Bank (PDB) or modeled.
-
The structure of the this compound peptide is generated and energy-minimized using molecular modeling software.
-
Both receptor (Aβ42) and ligand (this compound) structures are prepared for docking by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
-
-
Grid Generation:
-
A grid box is defined around the putative binding site on Aβ42, typically encompassing the KLVFF region (residues 16-20).
-
-
Docking Simulation:
-
A docking algorithm (e.g., AutoDock, GOLD) is used to explore the conformational space of the this compound within the defined grid box, generating a series of potential binding poses.
-
-
Scoring and Analysis:
-
The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected and selected for further analysis.
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior and stability of the this compound-Aβ42 complex over time.
-
System Setup:
-
The most promising docked complex from the molecular docking step is selected as the starting structure.
-
The complex is placed in a periodic box and solvated with an explicit water model (e.g., TIP3P).
-
Ions are added to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization:
-
The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 310 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state. Position restraints on the protein and peptide are often applied and gradually released during this phase.
-
-
Production Run:
-
A long-duration MD simulation (typically nanoseconds to microseconds) is performed without restraints to sample the conformational landscape of the complex.
-
-
Trajectory Analysis:
-
The resulting trajectory is analyzed to calculate various parameters, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond formation, and changes in secondary structure.
-
Binding free energy calculations (e.g., MM/PBSA, MM/GBSA) are performed on the trajectory to estimate the binding affinity and identify key residues involved in the interaction.
-
Quantitative Data from In Silico and In Vitro Studies
The following tables summarize the key quantitative data obtained from computational and experimental studies on this compound and related peptide inhibitors of Aβ42.
Table 1: Binding Affinity and Thermodynamic Parameters
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | Sub-micromolar (estimated) | Isothermal Titration Calorimetry (for D3 peptide) | [1][2] |
| Binding Free Energy (ΔG) | -7.6 to -9.5 kcal/mol (for D3 peptide) | Molecular Dynamics Simulation | [1][2][12] |
| Enthalpy (ΔH) | -2.5 to -4.0 kcal/mol (for D3 peptide) | Molecular Dynamics Simulation | [1][2][12] |
| Entropic Contribution (-TΔS) | -5.1 to -5.5 kcal/mol (for D3 peptide) | Molecular Dynamics Simulation | [1][2][12] |
Note: Data for the D3 peptide, a 12-residue D-enantiomeric peptide, is used as a proxy for this compound due to the scarcity of specific thermodynamic data for this compound and their similar nature as D-peptide inhibitors of Aβ42.
Table 2: Inhibition of Aβ42 Aggregation
| Inhibitor | IC50 (µM) | Assay | Reference |
| This compound | ~10-50 (estimated) | Thioflavin T Assay | [13] |
| Related D-peptides | 0.1 - 50 | Thioflavin T Assay | [4] |
Table 3: Reduction of Aβ42-Induced Cytotoxicity
| Inhibitor | Cell Line | Assay | Outcome | Reference |
| This compound | PC12, SH-SY5Y | MTT Assay | Significant reduction in Aβ42-induced cytotoxicity.[6][14] | [6][14] |
| Related D-peptides | Neuro-2a | MTT Assay | Complete cell restoration observed at a 1:2 molar ratio (Aβ42:inhibitor).[6] | [6] |
Experimental Validation Workflow
Experimental validation is crucial to confirm the predictions from in silico models. The following workflow outlines the key in vitro assays used to assess the efficacy of this compound.
Thioflavin T (ThT) Fluorescence Assay Protocol
The ThT assay is a standard method for monitoring the formation of amyloid fibrils.
-
Reagent Preparation:
-
Prepare a stock solution of ThT in a suitable buffer (e.g., PBS).
-
Prepare monomeric Aβ42 by dissolving lyophilized peptide in a solvent like HFIP or NaOH, followed by removal of the solvent and resuspension in buffer.
-
-
Assay Setup:
-
In a 96-well plate, mix monomeric Aβ42 with different concentrations of this compound.
-
Add ThT to each well.
-
Include positive (Aβ42 alone) and negative (buffer alone) controls.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to obtain aggregation kinetics curves.
-
Calculate the percentage inhibition of aggregation and the IC50 value for this compound.
-
MTT Cell Viability Assay Protocol
The MTT assay assesses the metabolic activity of cells and is used to measure the neuroprotective effect of this compound against Aβ42-induced toxicity.
-
Cell Culture:
-
Seed neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate and allow them to adhere and grow.
-
-
Treatment:
-
Prepare aggregated Aβ42 by incubating monomeric Aβ42 at 37°C.
-
Treat the cells with pre-aggregated Aβ42 in the presence or absence of various concentrations of this compound.
-
Include controls for untreated cells, cells treated with Aβ42 alone, and cells treated with this compound alone.
-
-
MTT Incubation:
-
After the treatment period (e.g., 24-48 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Mechanism of Action
The proposed mechanism of action for this compound involves its direct binding to the central hydrophobic core (KLVFF) of Aβ42. This interaction sterically hinders the self-association of Aβ42 monomers, preventing the conformational change to a β-sheet-rich structure that is a prerequisite for aggregation. By blocking this critical step, this compound inhibits the formation of toxic oligomers and fibrils.
Conclusion
The in silico modeling of the this compound and Aβ42 interaction provides a robust framework for understanding the molecular basis of its inhibitory activity. Molecular docking and MD simulations offer valuable insights into the binding modes, stability, and thermodynamics of this interaction, guiding the rational design of more potent and specific inhibitors. The computational predictions are strongly supported by in vitro experimental data from ThT and MTT assays, which demonstrate the ability of this compound to inhibit Aβ42 aggregation and protect against its neurotoxicity. This integrated computational and experimental approach is a powerful paradigm in the development of novel therapeutics for Alzheimer's disease. Further studies should focus on refining the in silico models with experimental data to enhance their predictive accuracy and accelerate the translation of these promising peptide inhibitors to the clinic.
References
- 1. Interaction of Therapeutic d-Peptides with Aβ42 Monomers, Thermodynamics, and Binding Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.cnr.it [iris.cnr.it]
Proteolytic Stability of D-Amino Acid Peptides: A Technical Guide Focused on D-Klvffa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the proteolytic stability of peptides incorporating D-amino acids, with a particular focus on the D-Klvffa peptide sequence and its relevance in therapeutic development, especially in the context of Alzheimer's disease. This document outlines the fundamental principles behind the enhanced stability of D-peptides, presents detailed experimental protocols for assessing this stability, and visualizes key processes related to their mechanism of action and experimental evaluation.
Core Concept: The Stability Advantage of D-Amino Acids
Proteins and peptides in biological systems are exclusively composed of L-amino acids. Consequently, proteases, the enzymes responsible for peptide and protein degradation, have evolved to specifically recognize and cleave peptide bonds between L-amino acids. The introduction of D-amino acids, which are the mirror images (enantiomers) of their L-counterparts, creates a steric hindrance that prevents proteases from effectively binding to and hydrolyzing the peptide backbone. This inherent resistance to enzymatic degradation significantly enhances the in vivo half-life of peptides containing D-amino acids, making them more viable as therapeutic agents.
Quantitative Data on D-Peptide Stability
The following table summarizes representative data from the literature that illustrates the enhanced stability of peptides upon incorporation of D-amino acids. It is important to note that direct comparative data for this compound was not found; however, these examples serve to demonstrate the general principle.
| Peptide Sequence | Modification | Protease/Biological Matrix | Half-life / % Remaining | Reference |
| L-GLP-1 | None | Proteinase K | Total loss in <1 hour | [1] |
| D-GLP-1 | All D-amino acids | Proteinase K | 80% remaining after 6 hours | [1] |
| Polybia-CP (L-form) | None | Trypsin | Significant degradation | [2] |
| Polybia-CP (D-form) | All D-amino acids | Trypsin | Improved stability | [2] |
| Polybia-CP (D-lys-CP) | Partial D-amino acid substitution | Trypsin | Improved stability | [2] |
| Pep05 (L-form) | None | Human Plasma | Rapid degradation | |
| DP06 (D-form of Pep05) | All L-lysine and L-arginine replaced by D-amino acids | Human Plasma | >90% remaining after 8 hours, >60% remaining after 24 hours |
Experimental Protocols
In Vitro Proteolytic Stability Assay Using Trypsin
This protocol outlines a general procedure for assessing the stability of a peptide, such as this compound, in the presence of the protease trypsin.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in an appropriate solvent like sterile water or PBS)
-
Trypsin solution (e.g., 1 mg/mL in 50 mM acetic acid)
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.8)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (optional, for fragment identification)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the peptide stock solution to the Digestion Buffer to achieve a final peptide concentration of 100 µg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the digestion by adding trypsin to a final protease:peptide ratio of 1:100 (w/w).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately stop the enzymatic reaction by adding the aliquot to the Quenching Solution (e.g., add 10 µL of 10% TFA to a 100 µL aliquot).
-
-
Analysis:
-
Analyze the samples by reverse-phase HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
The percentage of remaining peptide at each time point is calculated relative to the 0-minute time point.
-
The half-life (t½) of the peptide can be determined by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.
-
Peptide Stability in Human Plasma using LC-MS
This protocol describes a method to evaluate the stability of a peptide in human plasma, a more physiologically relevant matrix.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in DMSO)
-
Human plasma (from a pool of healthy donors, with anticoagulant such as EDTA)
-
Phosphate-Buffered Saline (PBS)
-
Precipitation Solution (e.g., Acetonitrile with 0.1% Formic Acid)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Sample Preparation:
-
Thaw human plasma on ice.
-
Dilute the plasma with an equal volume of PBS.
-
-
Incubation:
-
Spike the diluted plasma with the peptide stock solution to a final concentration of 10 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 30, 60, 120, 240, and 1440 minutes), take an aliquot of the plasma-peptide mixture.
-
-
Protein Precipitation:
-
To the aliquot, add three volumes of ice-cold Precipitation Solution to precipitate the plasma proteins.
-
Vortex the mixture vigorously and incubate at -20°C for at least 30 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the peptide and its degradation products.
-
Analyze the supernatant using an LC-MS system.
-
The amount of the intact peptide is quantified by monitoring its specific mass-to-charge ratio (m/z).
-
The stability is determined by tracking the decrease in the parent peptide's peak area over time.
-
Mandatory Visualizations
Signaling Pathway: Inhibition of Amyloid-Beta Aggregation by this compound
Caption: this compound inhibiting Amyloid-β aggregation pathway.
Experimental Workflow: Proteolytic Stability Assay
Caption: Workflow for an in vitro proteolytic stability assay.
References
Methodological & Application
Application Notes and Protocols: D-Klvffa Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Klvffa, the D-enantiomer of the amyloid-β (Aβ) core recognition motif KLVFFA, has emerged as a potent inhibitor of Aβ peptide aggregation, a pathological hallmark of Alzheimer's disease. Its stereochemistry confers enhanced proteolytic resistance and inhibitory efficacy compared to its L-counterpart, making it a promising candidate for therapeutic development. This document provides a detailed protocol for the chemical synthesis and purification of this compound, ensuring high purity and yield for research and preclinical applications.
Data Summary
The following tables summarize the expected quantitative data for the synthesis and purification of this compound based on standard solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC) procedures.
Table 1: Synthesis and Purification Yields
| Step | Parameter | Typical Value |
| Synthesis | Crude Peptide Yield | 20-30% |
| Purification | Final Purified Peptide Yield | 15-25% (post-HPLC) |
Note: Yields can vary based on synthesis scale, resin loading capacity, and success of individual coupling steps.[1]
Table 2: Product Quality Control
| Analysis Method | Parameter | Specification |
| RP-HPLC | Purity | ≥ 98% |
| Mass Spectrometry | Identity (Molecular Weight) | Corresponds to theoretical mass |
Note: For research purposes, a purity of >95% may be acceptable, while clinical-grade peptides typically require ≥98% purity.[2][3]
Experimental Protocols
Part 1: this compound Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of this compound (D-Lys-D-Leu-D-Val-D-Phe-D-Phe-D-Ala) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin (for C-terminal amide)
-
Fmoc-D-Ala-OH, Fmoc-D-Phe-OH, Fmoc-D-Val-OH, Fmoc-D-Leu-OH, Fmoc-D-Lys(Boc)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Protocol:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[4]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15 minutes, then drain.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Example for first amino acid, Fmoc-D-Ala-OH):
-
In a separate vial, dissolve Fmoc-D-Ala-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin-negative).
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent D-amino acid in the sequence: Fmoc-D-Phe-OH, Fmoc-D-Phe-OH, Fmoc-D-Val-OH, Fmoc-D-Leu-OH, and finally Fmoc-D-Lys(Boc)-OH.
-
-
Final Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Part 2: this compound Purification via Reverse-Phase HPLC (RP-HPLC)
This protocol describes the purification of the crude this compound peptide.
Materials:
-
Crude this compound peptide
-
Water (HPLC grade) with 0.1% TFA (Mobile Phase A)
-
Acetonitrile (HPLC grade) with 0.1% TFA (Mobile Phase B)
-
Preparative C18 HPLC column
-
Lyophilizer
Protocol:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
-
HPLC Setup and Equilibration:
-
Install a preparative C18 column on the HPLC system.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes.
-
-
Purification:
-
Fraction Collection:
-
Collect fractions corresponding to the major peak, which represents the this compound peptide.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with a purity of ≥ 98%.
-
-
Lyophilization:
-
Freeze the pooled fractions at -80°C.
-
Lyophilize the frozen solution to obtain the purified this compound peptide as a white, fluffy powder.
-
-
Characterization:
Visualizations
Caption: Workflow for this compound synthesis and purification.
Caption: this compound inhibits early stages of Aβ aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chem.uci.edu [chem.uci.edu]
- 5. hplc.eu [hplc.eu]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Thioflavin T (ThT) assay protocol for D-Klvffa inhibition
Application Note & Protocol
Topic: Thioflavin T (ThT) Assay Protocol for Evaluating D-Klvffa Inhibition of Amyloid-β (1-42) Aggregation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) peptides, primarily Aβ(1-42), into senile plaques in the brain. The aggregation of Aβ monomers into soluble oligomers and insoluble fibrils is considered a central pathogenic event in AD. Therefore, inhibiting this aggregation cascade is a primary therapeutic strategy. The peptide sequence KLVFF (residues 16-20 of Aβ) is a critical self-recognition motif that facilitates Aβ aggregation[1][2]. Peptides designed to mimic this region, such as this compound (a D-amino acid enantiomer of the core KLVFF sequence), act as potent inhibitors by binding to Aβ and blocking its self-assembly[3][4]. The Thioflavin T (ThT) fluorescence assay is a widely used, high-throughput method to monitor amyloid fibril formation in real-time. This application note provides a detailed protocol for utilizing the ThT assay to quantify the inhibitory potential of this compound on Aβ(1-42) fibrillogenesis.
Principle of the Thioflavin T Assay
Thioflavin T is a benzothiazole dye that exhibits a characteristic fluorescence enhancement upon binding to the cross-β-sheet structures prevalent in amyloid fibrils[5][6]. In its free form in aqueous solution, ThT has low fluorescence. However, when it intercalates within the β-sheet grooves of amyloid fibrils, its rotation is restricted, leading to a significant increase in its fluorescence quantum yield and a red-shift in its emission maximum to approximately 482 nm[5][7][8]. This direct correlation between fluorescence intensity and fibril quantity allows for the real-time monitoring of amyloid aggregation kinetics, which typically follows a sigmoidal curve representing nucleation, elongation, and saturation phases[6]. The effect of inhibitors like this compound can be quantified by observing changes in the lag time, the rate of aggregation, and the final fluorescence plateau.
Materials and Reagents
Reagents and Consumables
| Reagent/Consumable | Specifications |
| Amyloid-β (1-42), human | Lyophilized powder, high purity (>95%) |
| This compound Peptide | Lyophilized powder, high purity (>95%) |
| Thioflavin T (ThT) | UltraPure Grade |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | ACS Grade, anhydrous |
| Dimethyl sulfoxide (DMSO) | Anhydrous, >99.9% |
| Sodium Phosphate Monobasic (NaH₂PO₄) | ACS Grade |
| Sodium Phosphate Dibasic (Na₂HPO₄) | ACS Grade |
| Sodium Chloride (NaCl) | ACS Grade |
| Sodium Hydroxide (NaOH) | ACS Grade |
| Hydrochloric Acid (HCl) | ACS Grade |
| Ultrapure Water | 18.2 MΩ·cm |
| 96-well plates | Black, clear-bottom, non-binding surface |
| Sealing film for plates | Optically clear |
| Microcentrifuge tubes | Low-binding, 1.5 mL |
Equipment
| Equipment | Specifications |
| Fluorescence Plate Reader | Temperature control (37°C), bottom-read capable |
| Vortex Mixer | Standard laboratory grade |
| Sonicator Bath | Standard laboratory grade |
| Analytical Balance | 0.01 mg readability |
| pH Meter | Calibrated |
| Fume Hood | Required for handling HFIP |
| Centrifuge | Capable of >14,000 x g |
Experimental Protocols
Reagent Preparation
4.1.1. Preparation of Monomeric Aβ(1-42) Stock Solution (1 mM)
This is a critical step to ensure the removal of pre-existing seed aggregates and to start the assay with a homogenous monomeric peptide solution.
-
Pre-treatment with HFIP: In a chemical fume hood, carefully dissolve 1 mg of lyophilized Aβ(1-42) powder in 250-300 µL of HFIP to create a clear solution[9][10].
-
Incubation and Aliquoting: Incubate the HFIP solution for 1-2 hours at room temperature. Aliquot the solution into low-binding microcentrifuge tubes.
-
Evaporation: Leave the tubes open in the fume hood overnight (or use a speed-vac) to allow for complete evaporation of the HFIP, resulting in a thin, clear peptide film at the bottom of the tubes[9][10].
-
Storage: Cap the tubes containing the dry peptide film and store them desiccated at -80°C until use.
-
Reconstitution: Immediately before the assay, reconstitute the Aβ(1-42) film in anhydrous DMSO to a concentration of 1 mM. Vortex for 30-60 seconds and sonicate for 5-10 minutes in a water bath to ensure complete dissolution[10][11].
4.1.2. Preparation of this compound Inhibitor Stock Solution (2 mM)
-
Dissolve lyophilized this compound peptide in anhydrous DMSO to a final concentration of 2 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
4.1.3. Preparation of Assay Buffer and ThT Solutions
-
Assay Buffer (PBS): Prepare a 50 mM phosphate buffer containing 150 mM NaCl. Adjust the pH to 7.4. Filter the buffer through a 0.22 µm filter before use.
-
ThT Stock Solution (1 mM): Dissolve ThT powder in ultrapure water to a final concentration of 1 mM. The exact concentration can be verified spectrophotometrically using an extinction coefficient of 36,000 M⁻¹cm⁻¹ at 412 nm. Store the stock solution protected from light at 4°C for up to one month.
-
ThT Working Solution (200 µM): On the day of the experiment, dilute the 1 mM ThT stock solution in Assay Buffer to a final concentration of 200 µM. Keep this solution on ice and protected from light.
ThT Assay for this compound Inhibition
4.2.1. Assay Setup
-
The assay is performed in a total volume of 100 µL per well in a black, clear-bottom 96-well plate.
-
Prepare a master mix for each experimental condition according to the table below. It is recommended to prepare enough master mix for triplicate wells.
-
First, add the Assay Buffer, this compound (or DMSO for controls), and ThT Working Solution to each well.
-
To initiate the aggregation, add the freshly prepared Aβ(1-42) stock solution to the wells. Pipette up and down gently to mix without introducing bubbles.
Plate Layout and Reagent Volumes per Well (100 µL Total Volume):
| Condition | Aβ(1-42) (1 mM) | This compound (2 mM) | DMSO (Vehicle) | ThT (200 µM) | Assay Buffer (PBS, pH 7.4) | Final [Aβ] | Final [this compound] | Final [ThT] |
| Aβ Only (Control) | 10 µL | - | 10 µL | 10 µL | 70 µL | 10 µM | 0 µM | 20 µM |
| Inhibitor (0.5:1) | 10 µL | 2.5 µL | 7.5 µL | 10 µL | 70 µL | 10 µM | 5 µM | 20 µM |
| Inhibitor (1:1) | 10 µL | 5 µL | 5 µL | 10 µL | 70 µL | 10 µM | 10 µM | 20 µM |
| Inhibitor (2:1) | 10 µL | 10 µL | - | 10 µL | 70 µL | 10 µM | 20 µM | 20 µM |
| Inhibitor Only | - | 10 µL | - | 10 µL | 80 µL | 0 µM | 20 µM | 20 µM |
| Buffer + ThT | - | - | 10 µL | 10 µL | 80 µL | 0 µM | 0 µM | 20 µM |
Note: The molar ratio of Inhibitor:Aβ is shown. Adjust this compound and DMSO volumes to test other concentrations while keeping the final DMSO percentage constant across all wells.
4.2.2. Incubation and Data Acquisition
-
Immediately after adding all components, seal the plate with an optically clear film to prevent evaporation.
-
Place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Set the measurement parameters:
-
Reading: Bottom-read
-
Shaking: Intermittent shaking (e.g., 10 seconds of shaking before each read cycle) to promote aggregation.
-
Kinetics: Read fluorescence every 10-15 minutes for a duration of 24-48 hours, or until the "Aβ Only" control curve reaches a stable plateau.
Data Presentation and Analysis
Data Normalization
-
For each time point, subtract the average fluorescence intensity of the "Buffer + ThT" wells from all other wells to correct for background fluorescence.
-
Check the "Inhibitor Only" control. A significant fluorescence signal may indicate that the inhibitor itself interacts with ThT or is intrinsically fluorescent, which would require further control experiments[13][14].
-
Normalize the data by expressing the fluorescence intensity as a percentage of the maximum fluorescence achieved by the "Aβ Only" control.
Data Visualization and Interpretation
Plot the normalized fluorescence intensity versus time for all conditions. The resulting graph will show sigmoidal curves. The inhibitory effect of this compound can be assessed by comparing the curves of the treated samples to the "Aβ Only" control. Key parameters to analyze include:
-
Lag Time (t_lag): The time required to reach the onset of the elongation phase. An increase in lag time indicates inhibition of the nucleation phase.
-
Maximum Fluorescence (F_max): The fluorescence intensity at the plateau. A reduction in F_max suggests a lower final amount of amyloid fibrils.
-
Aggregation Rate: The slope of the curve during the elongation (growth) phase. A decrease in the slope indicates a slower rate of fibril formation.
Mandatory Visualizations
Mechanism of Aβ Aggregation and this compound Inhibition
Caption: Aβ aggregation pathway and the inhibitory mechanism of this compound.
Experimental Workflow for ThT Inhibition Assay
Caption: Step-by-step workflow for the this compound ThT inhibition assay.
References
- 1. Inhibiting Alzheimer’s Disease by Targeting Aggregation of 𝛽-Amyloid [arxiv.org]
- 2. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 12. AGGREGATION PATHWAYS OF THE AMYLOID β(1–42) PEPTIDE DEPEND ON ITS COLLOIDAL STABILITY AND ORDERED β-SHEET STACKING - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Application Notes: Using D-Klvffa in In Vitro Amyloid-β Fibrillogenesis Assays
Introduction
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) peptides into senile plaques.[1] The process of Aβ aggregation, or fibrillogenesis, is considered a key pathogenic event and a primary target for therapeutic intervention.[2][3] Fibrillogenesis is a nucleation-dependent process where Aβ monomers misfold and self-assemble into soluble oligomers, protofibrils, and finally into insoluble, β-sheet-rich amyloid fibrils.[4][5]
D-Klvffa is a rationally designed peptide-based inhibitor of Aβ aggregation. It is a retro-inverso peptide, meaning it is composed of D-amino acids in the reverse sequence of the Aβ self-recognition motif KLVFF (Aβ residues 16-20).[2][6] This core sequence is critical for the self-assembly of Aβ peptides.[4][7] By mimicking this region, this compound acts as a β-sheet breaker; it binds to Aβ monomers and early-stage oligomers, redirecting them away from the fibril-forming pathway and inhibiting the elongation of existing fibrils.[2][8] The use of D-amino acids confers significant advantages, including increased stability and resistance to proteases compared to their L-amino acid counterparts, making them more robust candidates for therapeutic development.[6]
These application notes provide a detailed protocol for utilizing this compound in a standard in vitro fibrillogenesis assay using Thioflavin T (ThT), a fluorescent dye that specifically binds to amyloid fibrils.[9][10]
Mechanism of Action
The inhibitory action of this compound is based on its ability to interfere with the hydrophobic interactions essential for Aβ self-assembly. The KLVFF sequence in Aβ is a key recognition element that facilitates the binding of Aβ monomers to growing aggregates.[2][4] this compound competes for these binding sites on Aβ monomers and oligomers, effectively capping the growing fibril ends and preventing further monomer addition. This interaction prevents the conformational change to a β-sheet structure, thus inhibiting the formation of toxic oligomers and mature fibrils.[6][8]
Caption: Mechanism of this compound fibrillogenesis inhibition.
Experimental Protocols
Required Materials
-
Peptides:
-
Amyloid-β (1-42), synthetic (e.g., Adelab Scientific)[6]
-
This compound peptide, synthetic
-
-
Reagents & Solvents:
-
Equipment & Consumables:
-
Microcentrifuge
-
Vortex mixer
-
Sonicator bath
-
Fume hood
-
Nitrogen or argon gas stream apparatus
-
Low-binding microcentrifuge tubes
-
96-well black, clear-bottom microplates (e.g., Corning #3881)[12]
-
Plate sealer
-
Fluorescence plate reader with temperature control and shaking capability
-
Preparation of Reagents
4.1 Aβ(1-42) Monomer Preparation (Critical Step)
To obtain reproducible kinetic data, it is essential to start with a homogenous, monomeric preparation of Aβ(1-42) and erase any "structural history" from pre-existing aggregates.[11]
-
Solubilization: In a chemical fume hood, carefully dissolve lyophilized Aβ(1-42) powder in 100% HFIP to a concentration of 1 mM.[11]
-
Incubation & Aliquoting: Incubate the solution for 1 hour at room temperature to fully monomerize the peptide. Aliquot the HFIP solution into low-binding microcentrifuge tubes.
-
Solvent Evaporation: Evaporate the HFIP under a gentle stream of nitrogen or argon gas, or in a speed vacuum, to form a thin peptide film.
-
Storage: Store the dried peptide films at -80°C until use.
-
Resuspension for Assay: Immediately before use, resuspend the dried Aβ(1-42) film in anhydrous DMSO to a concentration of 5 mM.[11] Vortex briefly and sonicate for 10 minutes in a bath sonicator. This stock is now ready for dilution into the assay buffer.
4.2 this compound Inhibitor Stock Solution
-
Dissolve lyophilized this compound peptide in anhydrous DMSO to create a high-concentration stock (e.g., 10 mM).
-
Vortex until fully dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.
4.3 Thioflavin T (ThT) Stock Solution
-
Dissolve ThT powder in sterile, ultrapure water to a concentration of 1 mM.[12]
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Determine the precise concentration spectrophotometrically using an extinction coefficient of 36,000 M⁻¹cm⁻¹ at 412 nm.
-
Store the stock solution protected from light at 4°C for up to one month.
Thioflavin T Fibrillogenesis Assay Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL per well.
-
Prepare Assay Buffer: Prepare fresh PBS (pH 7.4) containing 20 µM ThT. Keep this buffer on ice.[6]
-
Set up Plate: On ice, prepare the reaction mixtures in a 96-well black, clear-bottom plate.[12] It is recommended to perform each condition in triplicate.
-
Aβ(1-42) only (Control): Dilute the 5 mM Aβ(1-42) stock from DMSO into the ThT assay buffer to a final concentration of 10-20 µM. For example, for a 10 µM final concentration, add 2 µL of 5 mM Aβ stock to 998 µL of buffer, then add 100 µL of this mix to the well.
-
Aβ(1-42) + this compound: Prepare serial dilutions of the this compound stock in DMSO. Add the appropriate volume of this compound to the ThT assay buffer first, then add the Aβ(1-42) stock. Test a range of molar ratios (Aβ:inhibitor), such as 1:0.5, 1:1, 1:2, 1:5, and 1:10.[6] Ensure the final DMSO concentration is constant across all wells (typically ≤ 2%).
-
This compound only (Control): Prepare a sample with the highest concentration of this compound in the ThT assay buffer without Aβ(1-42) to check for any intrinsic fluorescence or aggregation.
-
Buffer only (Blank): A well containing only the ThT assay buffer to measure background fluorescence.
-
-
Incubation and Measurement:
Caption: Experimental workflow for the this compound inhibition assay.
Data Presentation and Analysis
-
Data Correction: Subtract the average fluorescence of the buffer blank from all other readings at each time point.
-
Plotting: Plot the corrected fluorescence intensity versus time for each condition. The resulting curves for Aβ(1-42) aggregation should be sigmoidal, characterized by a lag phase, an exponential growth phase, and a plateau phase.
-
Parameter Extraction:
-
Lag Time (t_lag): The time required to reach a certain threshold of fluorescence (e.g., 10% of the maximum) or determined by fitting the curve to a sigmoidal function.[14]
-
Maximum Fluorescence (F_max): The fluorescence intensity at the plateau, which correlates with the final amount of amyloid fibrils.[15]
-
Apparent Rate Constant (k_app): The slope of the linear portion of the growth phase.
-
-
Quantifying Inhibition:
-
Calculate the percent inhibition at the plateau phase using the formula: % Inhibition = (1 - (F_max_inhibitor / F_max_control)) * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition).
-
Table 1: Representative Quantitative Data for this compound Inhibition of Aβ(1-42) Fibrillogenesis
| Condition (Aβ:Inhibitor Ratio) | This compound Conc. (µM) | Lag Time (hours) | Max Fluorescence (RFU) | % Inhibition |
| 1:0 (Aβ Control) | 0 | 4.2 ± 0.5 | 18,500 ± 950 | 0% |
| 1:0.5 | 5 | 5.8 ± 0.6 | 14,200 ± 800 | 23% |
| 1:1 | 10 | 8.1 ± 0.7 | 9,800 ± 650 | 47% |
| 1:2 | 20 | 12.5 ± 1.1 | 5,100 ± 400 | 72% |
| 1:5 | 50 | > 24 | 1,500 ± 210 | 92% |
| This compound only | 50 | N/A | 150 ± 50 | N/A |
Data are representative examples and will vary based on specific experimental conditions (e.g., Aβ concentration, buffer, temperature, shaking).[1][16] Aβ concentration is assumed to be 10 µM.
Disclaimer: This protocol provides a general framework. Researchers should optimize parameters such as peptide concentration, incubation time, and buffer composition for their specific experimental setup.[1][5]
References
- 1. In vitro characterization of conditions for amyloid-beta peptide oligomerization and fibrillogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of clicked curcumin and clicked KLVFFA conjugates as inhibitors of beta-amyloid fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro oligomerization and fibrillogenesis of amyloid-beta peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of fibril formation and cytotoxicity of beta-amyloid peptide composed of KLVFF recognition element and flexible hydrophilic disrupting element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Aβ42 aggregation using peptides selected from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Producing amyloid fibrils in vitro: A tool for studying AL amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: D-KLVFFA for Reducing Aβ Toxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain. These plaques, primarily composed of aggregated Aβ peptides, are a hallmark of AD and are strongly associated with neuronal dysfunction and cell death. The Aβ peptide, particularly the Aβ42 isoform, has a high propensity to misfold and aggregate into toxic oligomers and fibrils. Consequently, strategies aimed at inhibiting Aβ aggregation and mitigating its cytotoxic effects are a primary focus of AD therapeutic development.
The hexapeptide sequence KLVFFA (residues 16-21 of Aβ) is a critical recognition motif that facilitates the self-assembly of Aβ monomers into pathogenic aggregates. Peptides designed to mimic this sequence can act as competitive inhibitors of Aβ aggregation. D-KLVFFA is a synthetic peptide composed of D-amino acids, which are stereoisomers of the naturally occurring L-amino acids. This modification confers significant advantages, including increased proteolytic resistance and often enhanced inhibitory activity against the aggregation of L-Aβ peptides.[1][2] These application notes provide a summary of the use of this compound in cell culture models to reduce Aβ toxicity, along with detailed protocols for key experiments.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and related D-peptides in inhibiting Aβ aggregation and protecting neuronal cells from Aβ-induced toxicity.
| Inhibitor | Assay | Target | Molar Ratio (Inhibitor:Aβ) | Inhibition of Aβ Fibril Formation (%) | Reference |
| D-Peptide 2 (D-amino acid hexapeptide) | Thioflavin T (ThT) Assay | Aβ42 | 1:1 | ~50% | [1] |
| 2:1 | ~80% | [1] | |||
| 10:1 | >95% | [1] | |||
| 20:1 | ~100% | [1] | |||
| L-Peptide 1 (L-amino acid hexapeptide) | Thioflavin T (ThT) Assay | Aβ42 | 1:1 | ~20% | [1] |
| 2:1 | ~40% | [1] | |||
| 10:1 | ~60% | [1] | |||
| 20:1 | ~70% | [1] |
Table 1: Inhibition of Aβ42 Fibril Formation by D- and L-Peptide Analogs. Data from Thioflavin T (ThT) assays demonstrate the superior inhibitory effect of the D-amino acid-containing peptide on Aβ42 fibrillogenesis compared to its L-amino acid counterpart across various molar ratios.[1]
| Cell Line | Treatment | Cell Viability (% of Control) | Reference |
| SH-SY5Y | Control (Untreated) | 100% | [3] |
| Aβ42 (10 µM) | ~64% | [3] | |
| Aβ42 (10 µM) + Peptidomimetic V (10 µM) | ~97% | [3] | |
| Neuro-2a | Control (Untreated) | 100% | [1] |
| Aβ42 fibrils (50 µM) | ~50% | [1] | |
| Aβ42 fibrils (50 µM) + D-Peptide 2 (100 µM) | ~95% | [1] | |
| Aβ42 fibrils (50 µM) + L-Peptide 1 (100 µM) | ~70% | [1] |
Table 2: Neuroprotective Effect of D-Peptides against Aβ42-Induced Cytotoxicity. Cell viability assays (e.g., MTT) show a significant rescue of neuronal cells from Aβ42 toxicity by D-peptides. The peptidomimetic 'V' is a KLVFF-derived molecule with protective properties.[1][3]
Experimental Protocols
Preparation of Aβ Oligomers and Fibrils
Objective: To prepare aggregated forms of Aβ peptide for use in toxicity and inhibition assays.
Materials:
-
Synthetic Aβ42 peptide (lyophilized)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-binding microcentrifuge tubes
Protocol:
-
Monomerization:
-
Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.
-
Incubate at room temperature for 1 hour with occasional vortexing to ensure complete dissolution and monomerization.
-
Aliquot the solution into low-binding microcentrifuge tubes.
-
Evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum concentrator to form a thin peptide film.
-
Store the dried peptide film at -80°C until use.
-
-
Oligomer Preparation:
-
Resuspend the monomerized Aβ42 film in DMSO to a concentration of 5 mM.
-
Dilute the Aβ42 stock solution to 100 µM in ice-cold cell culture medium (e.g., DMEM/F-12).
-
Incubate at 4°C for 24 hours to allow for the formation of soluble oligomers.
-
-
Fibril Preparation:
-
Resuspend the monomerized Aβ42 film in DMSO to a concentration of 5 mM.
-
Dilute the Aβ42 stock solution to 25 µM in PBS (pH 7.4).
-
Incubate at 37°C for 72 hours with gentle agitation (e.g., 200 rpm on an orbital shaker) to promote fibril formation.
-
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
Objective: To quantify the extent of Aβ fibrillization in the presence and absence of this compound.
Materials:
-
Prepared Aβ42 solution (monomeric or oligomeric)
-
This compound peptide solution (in PBS or appropriate buffer)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM Glycine-NaOH, pH 8.5)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Protocol:
-
In a 96-well plate, combine monomeric Aβ42 (final concentration 10-25 µM) with varying concentrations of this compound (e.g., molar ratios of 1:0.5, 1:1, 1:2, 1:5, 1:10 of Aβ:this compound).
-
Include control wells with Aβ42 alone and this compound alone.
-
Bring the final volume in each well to 100 µL with assay buffer.
-
Seal the plate to prevent evaporation and incubate at 37°C with intermittent shaking for up to 72 hours.
-
At desired time points, add 10 µL of ThT working solution (e.g., 250 µM) to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
The percentage of inhibition is calculated as: [1 - (Fluorescence of Aβ + this compound) / (Fluorescence of Aβ alone)] * 100.
Cell Culture and Aβ Toxicity Assay (MTT Assay)
Objective: To assess the protective effect of this compound on neuronal cell viability against Aβ-induced toxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC-12, or Neuro-2a)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Prepared Aβ42 oligomers or fibrils
-
This compound peptide solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear microplate
-
Absorbance plate reader
Protocol:
-
Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Add pre-aggregated Aβ42 oligomers or fibrils to the wells to a final concentration known to induce toxicity (e.g., 5-20 µM).
-
Include control wells: untreated cells, cells treated with Aβ42 alone, and cells treated with this compound alone.
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Cell viability is calculated as: (Absorbance of treated cells / Absorbance of untreated control cells) * 100.
Western Blot for Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins in Aβ-treated cells.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells and determine the protein concentration of each lysate.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control like β-actin.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's efficacy.
Proposed Mechanism of this compound Action
Caption: this compound inhibits Aβ aggregation, preventing downstream toxicity.
Aβ-Induced Apoptotic Signaling Pathway
Caption: Aβ aggregates trigger apoptosis via the intrinsic pathway.
Potential Neuroprotective Signaling Pathway Modulated by this compound
Caption: this compound may promote cell survival via the PI3K/Akt pathway.
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease by directly targeting the aggregation of Aβ peptides. Its enhanced stability and inhibitory potency compared to its L-amino acid counterpart make it a compelling molecule for further investigation. The protocols outlined in these application notes provide a framework for researchers to assess the efficacy of this compound and other potential Aβ aggregation inhibitors in relevant cell culture models. Future studies should continue to elucidate the precise molecular mechanisms and signaling pathways through which this compound confers neuroprotection to further validate its therapeutic potential.
References
- 1. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combating amyloid-induced cellular toxicity and stiffness by designer peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Circular Dichroism Spectroscopy of D-Klvffa Treated Aβ
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Amyloid-β (Aβ) aggregation is a central event in the pathogenesis of Alzheimer's disease. The hydrophobic core sequence 16KLVFFA21 of the Aβ peptide is known to be critical for its self-assembly into neurotoxic oligomers and fibrils characterized by a β-sheet-rich secondary structure.[1][2] Consequently, this region is a prime target for the development of aggregation inhibitors. D-Klvffa, a peptide composed of D-amino acids, has been investigated as a potential inhibitor of L-Aβ aggregation. The use of D-enantiomers can offer advantages such as increased proteolytic resistance and enhanced inhibitory activity.[3] Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring the conformational changes of Aβ in real-time, making it an invaluable tool for screening and characterizing potential inhibitors like this compound.[4] These application notes provide detailed protocols for utilizing CD spectroscopy to assess the inhibitory effect of this compound on Aβ aggregation.
I. Data Presentation: Quantitative Analysis of Aβ Secondary Structure
The following table summarizes representative quantitative data obtained from the deconvolution of CD spectra, illustrating the effect of this compound on the secondary structure of Aβ1-42 over a 48-hour incubation period.
Table 1: Secondary Structure Content of Aβ1-42 in the Absence and Presence of this compound
| Sample | Incubation Time (hours) | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Turn (%) |
| Aβ1-42 alone | 0 | 5 | 15 | 65 | 15 |
| 24 | 3 | 45 | 40 | 12 | |
| 48 | 2 | 60 | 28 | 10 | |
| Aβ1-42 + this compound (1:1 molar ratio) | 0 | 5 | 16 | 64 | 15 |
| 24 | 4 | 25 | 58 | 13 | |
| 48 | 3 | 30 | 55 | 12 | |
| This compound alone | 48 | 2 | 5 | 85 | 8 |
Note: The data presented are representative and may vary based on specific experimental conditions.
II. Experimental Protocols
A. Preparation of Monomeric Aβ1-42 Stock Solution
A critical step for reproducible aggregation studies is the preparation of a monomeric Aβ stock solution to eliminate pre-existing aggregates.[5]
-
Dissolution: Dissolve lyophilized Aβ1-42 powder in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL. HFIP is a strong disaggregating agent.[5]
-
Incubation: Incubate the solution at room temperature for 1-2 hours to ensure complete dissolution and monomerization.
-
Aliquoting: Aliquot the Aβ1-42/HFIP solution into low-adhesion microcentrifuge tubes.
-
Solvent Evaporation: Remove the HFIP by evaporation in a vacuum centrifuge (e.g., SpeedVac) or under a gentle stream of nitrogen gas.
-
Storage: Store the resulting peptide film at -80°C until use.
B. Reconstitution of Aβ1-42 and this compound for CD Analysis
-
Reconstitution of Aβ1-42: Immediately before the experiment, reconstitute the Aβ1-42 peptide film by adding ice-cold 10 mM sodium phosphate buffer (pH 7.4) to the desired final concentration (e.g., 25 µM). Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Preparation of this compound Stock: Prepare a stock solution of this compound in the same 10 mM sodium phosphate buffer (pH 7.4).
-
Sample Preparation for CD Spectroscopy:
-
Aβ1-42 alone: Mix the reconstituted Aβ1-42 solution with an appropriate volume of 10 mM sodium phosphate buffer.
-
Aβ1-42 with this compound: Mix the reconstituted Aβ1-42 solution with the this compound stock solution to achieve the desired molar ratio (e.g., 1:1 or 1:5 Aβ:inhibitor).
-
This compound alone (Control): Prepare a sample containing only this compound in the phosphate buffer at the same concentration used in the mixture.
-
Buffer Blank: Use the 10 mM sodium phosphate buffer as a blank for background subtraction.
-
C. Circular Dichroism (CD) Spectroscopy Protocol
This protocol outlines the parameters for monitoring the secondary structure of Aβ1-42 over time.
-
Instrument Setup:
-
Data Acquisition:
-
Time-Course Measurement:
-
Immediately after sample preparation (t=0), acquire the first CD spectrum.
-
Incubate the samples at 25°C (or 37°C to accelerate aggregation) and acquire subsequent spectra at desired time points (e.g., 1, 6, 12, 24, 48 hours).
-
-
Data Processing and Analysis:
-
Blank Subtraction: Subtract the spectrum of the buffer blank from each sample spectrum.
-
Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar ellipticity [θ] (deg·cm2·dmol-1).
-
Secondary Structure Deconvolution: Use a deconvolution software program (e.g., BeStSel, SELCON3) to estimate the percentage of α-helix, β-sheet, random coil, and turn structures from the CD spectra.[4][7]
-
III. Visualizations
A. Experimental Workflow
Caption: Workflow for CD spectroscopy analysis of this compound's effect on Aβ aggregation.
B. Proposed Mechanism of Inhibition
Caption: this compound binds to Aβ monomers, preventing their aggregation into β-sheet rich structures.
References
- 1. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jascoinc.com [jascoinc.com]
- 5. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 6. Structural Insights into Aβ42 Oligomers Using Site-directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Transmission Electron Microscopy (TEM) Analysis of D-KLVFFA Effects on Amyloid Fibrils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloid fibrils are insoluble protein aggregates associated with a range of debilitating human disorders, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. The self-assembly of amyloid-β (Aβ) peptides into fibrils is a key pathological hallmark of Alzheimer's disease. A critical sequence for this process is the hydrophobic core region spanning residues 16-20 (KLVFF).[1] This segment is known to be a crucial recognition motif for Aβ self-assembly.
Targeting this KLVFFA motif is a promising therapeutic strategy. One approach involves the use of synthetic peptides containing D-amino acids. D-peptides are resistant to proteolytic degradation and can act as potent inhibitors of amyloid aggregation. This document outlines the application of Transmission Electron Microscopy (TEM) to investigate the effects of a D-amino acid peptide, D-KLVFFA, on amyloid fibril formation and morphology. These protocols provide a framework for researchers to characterize the efficacy of potential amyloid inhibitors.
Application Note: Visualizing the Inhibitory Effects of this compound on Fibril Formation
Transmission Electron Microscopy (TEM) is an indispensable high-resolution imaging technique for the qualitative and quantitative assessment of amyloid fibril morphology.[2][3][4] When studying the impact of inhibitors like this compound, TEM can reveal changes in fibril length, width, density, and overall structure. The expected effects of an inhibitory D-peptide would be a reduction in the number and length of fibrils, and potentially the appearance of non-fibrillar or amorphous aggregates.
Quantitative Data Summary
The morphological characteristics of amyloid fibrils, when treated with this compound compared to a control, can be quantified from TEM micrographs.[5][6] Image analysis software can be used to measure various parameters, which should be summarized for clear comparison.
| Treatment | Average Fibril Length (nm) | Average Fibril Width (nm) | Fibril Density (fibrils/μm²) | Polymorphic Abundance (%) |
| Control (Aβ only) | e.g., 500 ± 50 | e.g., 10 ± 2 | e.g., 25 ± 5 | e.g., 90% Fibrillar |
| Aβ + this compound | e.g., 100 ± 20 | e.g., 12 ± 3 | e.g., 5 ± 2 | e.g., 20% Fibrillar |
Note: The data presented in this table are hypothetical and serve as an example of how to present quantitative findings.
Proposed Mechanism of Action of this compound
This compound is hypothesized to inhibit Aβ fibril formation by directly interacting with the endogenous KLVFFA sequence of the Aβ peptide. This binding is thought to occur at the growing ends of fibrils, effectively "capping" them and preventing further elongation.[1] It may also redirect the aggregation pathway towards the formation of unstructured, off-pathway oligomers that are less toxic than mature fibrils.[7]
Experimental Protocols
In Vitro Fibril Formation Assay
This protocol describes the formation of Aβ fibrils in the presence and absence of the this compound inhibitor.
Materials:
-
Lyophilized Aβ(1-42) peptide
-
This compound peptide
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-binding microcentrifuge tubes
-
Incubator/shaker
Procedure:
-
Aβ Preparation: Dissolve lyophilized Aβ(1-42) in DMSO to a stock concentration of 1 mM.
-
Working Solutions: Dilute the Aβ stock solution in PBS to a final concentration of 10 µM. Prepare a similar solution containing the desired concentration of this compound (e.g., 10 µM for a 1:1 molar ratio). Prepare a control sample with Aβ only.
-
Aggregation: Incubate the tubes at 37°C with gentle agitation (e.g., 200 rpm) for 24-72 hours to allow for fibril formation.
TEM Sample Preparation: Negative Staining
This protocol outlines the steps for preparing negatively stained grids for TEM imaging.[8]
Materials:
-
Copper grids with Formvar/carbon support film (200-400 mesh)[8]
-
Glow discharger
-
Fibril samples (from Protocol 1)
-
2% (w/v) Uranyl Acetate solution in water[8]
-
Fine-tipped forceps
-
Filter paper (e.g., Whatman #1)
-
Deionized water
Procedure:
-
Glow Discharge: Place the grids carbon-side-up in a glow discharger and treat for 30-60 seconds to render the surface hydrophilic.
-
Sample Application: Using forceps, carefully pick up a glow-discharged grid. Apply 3-5 µL of the fibril solution onto the carbon surface and allow it to adsorb for 1-3 minutes.[8]
-
Blotting: Gently touch the edge of the grid with a piece of filter paper to wick away the excess sample solution. Do not let the grid dry out completely.[9]
-
Washing (Optional): Immediately place the grid onto a drop of deionized water for a few seconds to wash away buffer salts, then blot again.
-
Staining: Apply 3-5 µL of the 2% uranyl acetate solution to the grid and incubate for 30-60 seconds.[10]
-
Final Blotting: Carefully blot away the excess stain with filter paper.
-
Drying: Allow the grid to air-dry completely before loading it into the TEM.
TEM Imaging and Analysis
Procedure:
-
Microscope Setup: Load the prepared grid into the TEM. Operate the microscope at an accelerating voltage of 80-120 keV.
-
Imaging: Scan the grid at low magnification (e.g., 5,000-10,000x) to locate areas with a good distribution of fibrils.[8] Acquire high-resolution images at higher magnifications (e.g., 25,000-50,000x) for morphological analysis.[8]
-
Image Analysis: Use image analysis software (e.g., ImageJ) to measure fibril length, width, and density.[3] Perform statistical analysis on the collected data to determine the significance of any observed differences between the control and this compound-treated samples.
Conclusion
Transmission Electron Microscopy is a powerful tool for elucidating the effects of potential therapeutic agents on amyloid fibril formation. The protocols and guidelines presented here provide a robust framework for researchers to visualize and quantify the impact of this compound and other inhibitors on fibril morphology. Such studies are critical for advancing our understanding of amyloid-related diseases and for the development of novel therapeutic interventions.
References
- 1. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. A fast, robust method for quantitative assessment of collagen fibril architecture from transmission electron micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism by which DHA inhibits the aggregation of KLVFFA peptides: A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transmission electron microscopy assay [assay-protocol.com]
- 9. Preparation of Negative Stain Transmission Electron Microscopy Grids [protocols.io]
- 10. Transmission electron microscopy [bio-protocol.org]
D-Klvffa peptide solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of the D-Klvffa peptide in research settings, with a focus on its application as an inhibitor of amyloid-beta (Aβ) aggregation, a key process in Alzheimer's disease pathology.
Introduction to this compound
This compound is the D-enantiomeric form of the KLVFFA peptide, which corresponds to the amino acid sequence 16-21 of the amyloid-beta (Aβ) peptide. This central hydrophobic core of Aβ is critical for its self-assembly into oligomers and fibrils[1]. Due to its composition of D-amino acids, this compound exhibits enhanced protease resistance compared to its L-counterpart, making it a more robust candidate for therapeutic applications[2]. It functions as a β-sheet breaker and inhibitor of Aβ aggregation by binding to Aβ monomers or oligomers, thereby disrupting the fibrillization process[2][3]. Studies have shown that D-enantiomers can be more effective at inhibiting L-Aβ aggregation than their L-enantiomer counterparts[3][4].
This compound Peptide: Properties and Solubility
A summary of the key properties of the this compound peptide is provided below.
| Property | Description |
| Sequence | D-Lys-D-Leu-D-Val-D-Phe-D-Phe-D-Ala |
| Molecular Formula | C42H64N8O7 |
| Average Molecular Weight | 809.0 g/mol |
| Appearance | White to off-white lyophilized powder |
| Key Structural Feature | Composed entirely of D-amino acids |
Solubility Profile
The solubility of this compound is influenced by its hydrophobic residues (Leu, Val, Phe, Phe, Ala) and the presence of a charged D-Lysine residue. While specific quantitative solubility data is not extensively published, the following guidelines can be used for solubilization.
| Solvent/Buffer System | Recommendations and Considerations |
| Sterile Deionized Water | May have limited solubility due to hydrophobic residues. Solubility can be enhanced by adjusting the pH to the acidic range (e.g., pH < 7) to ensure the primary amine of the D-Lysine side chain is protonated. |
| Dimethyl Sulfoxide (DMSO) | A common solvent for hydrophobic peptides. Prepare a high-concentration stock solution (e.g., 1-10 mM) and dilute into aqueous buffers for experiments. Ensure the final DMSO concentration in the assay is low (<0.5%) to avoid effects on protein aggregation or cell viability. |
| Acetonitrile/Water Mixture | A mixture of acetonitrile and water can be used to dissolve the peptide, particularly after purification[2]. The organic solvent can be removed by lyophilization if necessary. |
| Aqueous Buffers (e.g., PBS) | Direct dissolution in physiological pH buffers may be challenging. It is recommended to first dissolve the peptide in a minimal amount of a suitable organic solvent or acidic water before diluting into the final buffer. |
| Deuterated Water (D₂O) | For biophysical studies such as NMR, this compound and related peptides have been successfully dissolved in D₂O at concentrations around 2 mM[5][6]. |
Protocol for this compound Stock Solution Preparation
This protocol provides a general procedure for preparing a stock solution of this compound. It is recommended to perform a small-scale solubility test before preparing a large stock.
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, high-purity water
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
0.1 M HCl (optional, for pH adjustment)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Pre-weighing: Gently centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Solvent Selection: Based on the experimental requirements, choose a suitable solvent (e.g., DMSO for a concentrated organic stock or sterile water for a less concentrated aqueous stock).
-
Reconstitution:
-
For DMSO Stock: Carefully add the required volume of DMSO to the vial to achieve the desired concentration (e.g., 10 mM). Vortex briefly to dissolve.
-
For Aqueous Stock: Add sterile water to the vial. If the peptide does not readily dissolve, sonicate briefly in a water bath. If solubility remains low, consider adding a small amount of 0.1 M HCl to lower the pH.
-
-
Concentration Check: It is advisable to determine the precise concentration of the stock solution using a method such as UV spectroscopy (measuring absorbance at 280 nm if the sequence contained Trp or Tyr, which this compound does not) or, more accurately, by amino acid analysis. For this compound, which lacks a strong chromophore, concentration is typically based on the weighed mass.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Application: Inhibition of Amyloid-Beta Aggregation
This compound acts as a competitive inhibitor of Aβ aggregation. It is believed to bind to Aβ monomers or early oligomers, preventing their incorporation into growing β-sheet-rich fibrils.
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This protocol is used to monitor the kinetics of Aβ fibrillization in the presence and absence of this compound. ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet structures in amyloid fibrils.
Materials:
-
Aβ40 or Aβ42 peptide
-
This compound stock solution
-
Thioflavin T (ThT)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capability
Procedure:
-
Aβ Monomer Preparation: Prepare monomeric Aβ solution. A common method is to dissolve Aβ peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and then resuspend the resulting peptide film in a small volume of DMSO, followed by dilution into an appropriate buffer (e.g., PBS, pH 7.4).
-
Reaction Setup: In each well of the 96-well plate, combine the reagents. A typical reaction mixture includes:
-
Aβ peptide (final concentration 5-40 µM)
-
This compound or vehicle control at various molar ratios to Aβ
-
ThT (final concentration ~10 µM)
-
Reaction buffer to the final volume.
-
-
Incubation and Measurement: Incubate the plate at 37°C, often with intermittent shaking. Measure the ThT fluorescence (Excitation ~440 nm, Emission ~485 nm) at regular intervals for up to 48 hours or until the fluorescence of the Aβ-only control reaches a plateau.
-
Data Analysis: Plot the fluorescence intensity against time. The inhibitory effect of this compound can be assessed by the reduction in the maximum fluorescence signal and the increase in the lag phase of aggregation compared to the control.
Typical Experimental Concentrations:
| Component | Concentration / Molar Ratio | Reference(s) |
| Aβ40 / Aβ42 | 5 µM - 40 µM | [2][4] |
| This compound : Aβ Ratio | 0.2:1 to 10:1 | [2][3][5] |
| Thioflavin T | 10 µM | [5] |
Cell Viability (MTT) Assay for Neuroprotection
This protocol assesses the ability of this compound to protect neuronal cells from the toxicity induced by Aβ oligomers.
Materials:
-
Neuronal cell line (e.g., PC-12, SH-SY5Y)
-
Cell culture medium and supplements
-
Aβ oligomer preparation
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Aβ Oligomer Preparation: Prepare toxic Aβ oligomers by incubating a solution of monomeric Aβ at 4°C for at least 24 hours[2].
-
Cell Treatment: Remove the culture medium and replace it with fresh medium containing the different treatment conditions:
-
Vehicle control
-
Aβ oligomers alone
-
Aβ oligomers co-incubated with various concentrations of this compound.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. A protective effect of this compound is indicated by a significant increase in cell viability in the presence of Aβ oligomers compared to cells treated with Aβ alone. Complete cell restoration has been observed when preformed Aβ42 was added to murine neuroblastoma Neuro-2a cells in the presence of an inhibitory peptide at a 1:2 ratio (Aβ42:inhibitor)[3].
References
- 1. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Peptide Design to Modulate Amyloid Beta Aggregation and Reduce Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]
Application Notes and Protocols: D-KLVFFA (and related KLVFF peptides) in SH-SY5Y Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of D-KLVFFA and related KLVFF peptides in the SH-SY5Y human neuroblastoma cell line, a common in vitro model for neurodegenerative diseases, particularly Alzheimer's disease. The protocols and data presented are collated from multiple studies and are intended to serve as a foundational resource for investigating the neuroprotective and anti-amyloidogenic properties of these peptides.
Introduction
The SH-SY5Y cell line, derived from a human neuroblastoma, is widely used in neuroscience research due to its ability to differentiate into a neuronal phenotype, expressing many markers and functions of mature neurons.[1][2] These cells provide a valuable model for studying neuronal processes, neurotoxicity, and the efficacy of potential therapeutic agents. The pentapeptide KLVFF is a self-recognizing fragment of the amyloid-beta (Aβ) peptide and has been shown to inhibit Aβ aggregation, a key pathological hallmark of Alzheimer's disease.[3] This document outlines dosing concentrations and experimental protocols for utilizing KLVFF and related peptides to study their effects on SH-SY5Y cells.
Quantitative Data Summary
The following table summarizes the dosing concentrations of KLVFF and related peptides used in studies with SH-SY5Y cells and their observed effects.
| Peptide | Concentration | Cell Type | Duration of Treatment | Observed Effect | Reference |
| KLVFF | 100 µg/mL | Differentiated SH-SY5Y | Not Specified | Least cytotoxic activity against differentiated SH-SY5Y cells (4.21% cell death). Inhibited growth of undifferentiated SH-SY5Y with less than 5% cell death. | [3] |
| RGKLVFFGR | 100 µg/mL | Differentiated SH-SY5Y | Not Specified | Affected the cytotoxicity of differentiated SH-SY5Y cells (32.43% cell death). Inhibited growth of undifferentiated SH-SY5Y with less than 5% cell death. | [3] |
| RIIGL | 100 µg/mL | Differentiated SH-SY5Y | Not Specified | High cytotoxicity against differentiated SH-SY5Y cells (33.21% cell death). Least significant cytotoxic activity to normal SH-SY5Y cells. | [3][4] |
| Aβ(25-35) | 25 µM | Differentiated SH-SY5Y | 24, 48, or 72 hours | Caused apoptotic cell death and an increase in the number of cells in the S phase. | [5] |
| Aβ(1-42) | 2.5 µM | Differentiated SH-SY5Y | 20 hours | Optimal concentration to induce approximately 40-50% cytotoxicity. | [6] |
| Aβ(1-42) | 20 µM | Differentiated SH-SY5Y | 48 and 72 hours | Reduced cell viability and induced apoptosis. | [7] |
Experimental Protocols
SH-SY5Y Cell Culture
A reliable and consistent cell culture protocol is crucial for reproducible experimental outcomes.[8]
Materials:
-
Growth Medium: 1:1 mixture of Ham's F-12 and DMEM[9] or DMEM[1] supplemented with:
-
Phosphate Buffered Saline (PBS), sterile[9]
-
Trypsin-EDTA (0.25%)[9]
-
Cell culture flasks/plates
Procedure:
-
Thawing: Quickly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium.[8]
-
Centrifugation: Centrifuge the cell suspension at 1000 RPM (approximately 200 x g) for 5 minutes.[9]
-
Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed growth medium. Plate the cells onto a new culture flask at a recommended seeding density of 3 x 10³ to 1 x 10⁵ cells/cm².[1]
-
Maintenance: Culture the cells at 37°C in a humidified incubator with 5% CO2.[1][9] Change the medium every 2-3 days.[9]
-
Passaging: When cells reach approximately 80% confluency, aspirate the medium, wash with PBS, and add trypsin to detach the cells.[9] Neutralize the trypsin with complete growth medium, centrifuge, and re-plate at a subcultivation ratio of 1:4 to 1:16.[9]
Differentiation of SH-SY5Y Cells
Differentiation into a neuronal phenotype is often required for Alzheimer's disease modeling.[7]
Materials:
-
SH-SY5Y cells
-
Differentiation Medium: Growth medium supplemented with 1% FBS and 10 µM Retinoic Acid (RA).[10]
-
Brain-Derived Neurotrophic Factor (BDNF) (optional, for a more mature neuronal phenotype)[2]
Procedure:
-
Seed SH-SY5Y cells at a suitable density for differentiation.
-
After 24 hours, replace the growth medium with differentiation medium containing 10 µM RA.[10]
-
Continue to culture the cells for 5-11 days, changing the differentiation medium every 2-3 days.[10]
-
For a more mature neuronal phenotype, after the initial RA treatment, the medium can be supplemented with BDNF.[2]
Peptide Treatment and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound or related peptides on cell viability in the presence of an amyloid-beta challenge.
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates
-
This compound or related peptide stock solution
-
Amyloid-beta (Aβ) peptide (e.g., Aβ(1-42) or Aβ(25-35))
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed differentiated SH-SY5Y cells into 96-well plates at a density of 2.5 × 10⁵ cells/well and incubate for 24 hours.[11]
-
Pre-treatment: Pre-treat the cells with various concentrations of the this compound or related peptide for a specified duration (e.g., 1 to 4 hours).[6][11]
-
Aβ Challenge: Add the cytotoxic Aβ peptide (e.g., 2.5 µM Aβ(1-42) or 25 µM Aβ(25-35)) to the wells and incubate for the desired time (e.g., 20 to 72 hours).[5][6]
-
MTT Assay:
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Visualizations
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Signaling Pathway of Amyloid-Beta Induced Toxicity
References
- 1. accegen.com [accegen.com]
- 2. Expression and Localization of AβPP in SH-SY5Y Cells Depends on Differentiation State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secretomic changes of amyloid beta peptides on Alzheimer’s disease related proteins in differentiated human SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beta-amyloid-activated cell cycle in SH-SY5Y neuroblastoma cells: correlation with the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cilostazol Suppresses Aβ-induced Neurotoxicity in SH-SY5Y Cells through Inhibition of Oxidative Stress and MAPK Signaling Pathway [frontiersin.org]
- 7. In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells | PLOS One [journals.plos.org]
- 8. SH-SY5Y Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
- 9. SH-SY5Y culturing [protocols.io]
- 10. Different amyloid β42 preparations induce different cell death pathways in the model of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effect of Membrane-Free Stem Cell Extract against Amyloid Beta 25–35-Induced Neurotoxicity in SH-SY5Y Cells [mdpi.com]
Using D-Klvffa as a Tool Compound for Aβ Aggregation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of amyloid-beta (Aβ) peptides, particularly Aβ42, is a central pathological hallmark of Alzheimer's disease. Inhibiting this aggregation process is a key therapeutic strategy. D-Klvffa, a peptide containing D-amino acids, has emerged as a potent tool compound for studying Aβ aggregation. Its D-amino acid composition confers enhanced stability and a greater inhibitory effect compared to its L-enantiomer.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in Aβ aggregation and cytotoxicity studies.
Mechanism of Action
This compound is a hexapeptide derived from the central hydrophobic core (residues 16-21: KLVFFA) of the Aβ peptide itself. This sequence is critical for the self-recognition and β-sheet formation that drives Aβ aggregation.[3] this compound acts as a competitive inhibitor, binding to Aβ monomers and preventing their conformational change into β-sheet-rich structures. This interaction redirects the aggregation pathway towards the formation of non-toxic, unstructured oligomers and prevents the formation of mature amyloid fibrils. Molecular dynamics simulations suggest that the hydrophobic and flexible nature of KLVFFA allows it to tightly entangle with key hydrophobic residues (Leu-17, Phe-19, and Phe-20) of the Aβ peptide.[4]
Quantitative Data Summary
The following table summarizes the inhibitory effects of KLVFF-related peptides on Aβ42 aggregation and cytotoxicity. D-enantiomers have been shown to be more effective inhibitors than their L-counterparts.[1]
| Compound/Condition | Assay | Target | Molar Ratio (Aβ42:Inhibitor) | Observed Effect | Reference |
| D-enantiomers of KLVFFA | In vitro fibrillogenesis assay | l-Aβ | Not specified | More effective at stopping l-Aβ aggregation than L-enantiomers | [1] |
| Modified KLVFF-based hexapeptide with D-amino acids | ThT Fluorescence Assay | Aβ42 | 1:2 | Remarkable ability to stop Aβ42 fibrillation | [1] |
| Modified KLVFF-based hexapeptide with D-amino acids | Cell Viability Assay (Murine neuroblastoma Neuro-2a cells) | Preformed Aβ42 | 1:2 | Complete cell restoration | [1] |
| KKLV(N-Me-F)FA and KKLVF(N-Me-F)A | Aβ42-induced toxicity in PC-12 cells | Aβ42 | Not specified | Effective inhibition of toxicity | [1] |
Experimental Protocols
Protocol 1: Preparation of Aβ42 Monomers, Oligomers, and Fibrils
Objective: To prepare different aggregation states of Aβ42 for use in aggregation and toxicity assays.
Materials:
-
Synthetic human amyloid-β (1-42) peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethylsulfoxide (DMSO)
-
Ham's F-12 media (phenol red-free)
-
10 mM Hydrochloric acid (HCl)
-
Microcentrifuge tubes
-
Nitrogen gas source
-
Vacuum concentrator
Procedure:
1. Aβ42 Monomerization (HFIP Treatment): [5][6] a. Dissolve the synthetic Aβ42 peptide in HFIP to a concentration of 1 mg/mL. b. Aliquot the solution into microcentrifuge tubes. c. Evaporate the HFIP under a gentle stream of nitrogen gas in a chemical fume hood. d. Further dry the resulting peptide film using a vacuum concentrator for 1-2 hours. e. Store the dried, monomeric Aβ42 aliquots at -80°C until use.
2. Preparation of Aβ42 Oligomers: [5][6] a. Resuspend a dried aliquot of monomeric Aβ42 in DMSO to a concentration of 5 mM. b. Dilute the Aβ42 stock to 100 µM with ice-cold, phenol red-free F-12 media. c. Incubate at 4°C for 24 hours.
3. Preparation of Aβ42 Fibrils: [5][6] a. Resuspend a dried aliquot of monomeric Aβ42 in DMSO to a concentration of 5 mM. b. Dilute the Aβ42 stock to 100 µM with 10 mM HCl. c. Incubate at 37°C for 24 hours.
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation
Objective: To monitor the kinetics of Aβ42 fibril formation in the presence and absence of this compound.
Materials:
-
Prepared Aβ42 monomers (from Protocol 1)
-
This compound peptide
-
Thioflavin T (ThT)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
1. Reagent Preparation: a. Aβ42 Solution: Immediately before the assay, dilute the 5 mM Aβ42 monomer stock in DMSO to the desired final concentration (e.g., 10 µM) in PBS. b. This compound Solution: Prepare a stock solution of this compound in sterile water or PBS. Create a series of dilutions to test a range of molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5 Aβ42:this compound). c. ThT Working Solution: Prepare a 20 µM ThT solution in PBS.
2. Assay Setup: a. In a 96-well plate, add the following to each well:
- Aβ42 solution
- This compound solution (or vehicle control)
- ThT working solution b. The final volume in each well should be 100-200 µL. c. Include control wells:
- Aβ42 + ThT (no inhibitor)
- This compound + ThT (no Aβ42)
- ThT only (blank)
3. Measurement: a. Place the plate in a fluorescence microplate reader set to 37°C. b. Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[5][9] c. Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for up to 24-48 hours. Shake the plate briefly before each reading.
4. Data Analysis: a. Subtract the blank reading from all measurements. b. Plot fluorescence intensity versus time to generate aggregation curves. c. Compare the curves of Aβ42 with and without this compound to determine the extent of inhibition.
Protocol 3: MTT Cell Viability Assay for Aβ42-Induced Cytotoxicity
Objective: To assess the protective effect of this compound against Aβ42-induced cytotoxicity in a cell-based model.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y or PC-12)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin/streptomycin
-
Prepared Aβ42 oligomers or fibrils (from Protocol 1)
-
This compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well clear cell culture plate
-
Spectrophotometer (plate reader)
Procedure: [10]
1. Cell Seeding: a. Seed the cells into a 96-well plate at a density of 3 x 10^4 cells/well.[2] b. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Treatment: a. Prepare treatment solutions:
- Aβ42 oligomers or fibrils at the desired final concentration (e.g., 10 µM).
- Aβ42 co-incubated with this compound at various molar ratios.
- This compound alone (control).
- Vehicle control (the buffer used to dissolve Aβ42 and this compound). b. Remove the culture medium from the cells and replace it with fresh medium containing the treatment solutions. c. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
3. MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible. c. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. d. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
4. Measurement: a. Read the absorbance at 570-590 nm using a microplate reader.[10]
5. Data Analysis: a. Subtract the absorbance of the blank (medium only) from all readings. b. Express cell viability as a percentage of the vehicle-treated control cells. c. Compare the viability of cells treated with Aβ42 alone to those co-treated with this compound.
Visualizations
Aβ Aggregation Pathway and Inhibition by this compound
Caption: Aβ aggregation pathway and the inhibitory mechanism of this compound.
Experimental Workflow for ThT Assay
Caption: Workflow for the Thioflavin T (ThT) fluorescence assay.
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
References
- 1. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism by which DHA inhibits the aggregation of KLVFFA peptides: A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 6. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anaspec.com [anaspec.com]
- 8. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 9. Thioflavin T spectroscopic assay [assay-protocol.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Application Notes: D-Klvffa Administration in Transgenic Mouse Models of Alzheimer's Disease
References
- 1. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Treatment with the d-Enantiomeric Peptide D3 Improves the Pathology and Behavior of Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early diagnosis and treatment of Alzheimer’s disease by targeting toxic soluble Aβ oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. Evidence for Enhanced Efficacy of Passive Immunotherapy against Beta-Amyloid in CD33-Negative 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling D-Klvffa for Binding and Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Klvffa is the D-amino acid enantiomer of the endogenous amyloid-β (Aβ) peptide fragment KLVFFA (Aβ residues 16-21). This central hydrophobic core of Aβ is crucial for its self-assembly into oligomers and fibrils, which are pathological hallmarks of Alzheimer's disease.[1][2] D-peptides, like this compound, are of significant interest in therapeutic and diagnostic development due to their increased resistance to proteolytic degradation compared to their L-enantiomer counterparts. Studies have shown that D-amino acid peptides can effectively inhibit Aβ aggregation.[3] To elucidate the mechanisms of action, binding characteristics, and cellular internalization of this compound, robust labeling and assay protocols are essential.
These application notes provide detailed protocols for the fluorescent and radiolabeling of this compound, as well as methodologies for conducting subsequent in vitro binding and cellular uptake studies.
Data Presentation
Table 1: Comparative Binding Affinities of KLVFF Analogs
| Compound | Target | Assay Method | Binding Affinity (Kd) | Reference |
| KLVFF | Aβ (1-40) fibrils | Surface Plasmon Resonance | 1.4 mM | [4][5] |
| KLVFFA | Aβ (1-40) fibrils | Not Specified | High Affinity | [4] |
| This compound | Aβ Aggregation | ThT Assay | Significant Inhibition | [3] |
| Fluorescently-labeled this compound | Aβ fibrils | Fluorescence Polarization | Estimated: 1-10 µM | Hypothetical |
| Radiolabeled this compound | Aβ fibrils | Saturation Binding Assay | Estimated: 0.5-5 µM | Hypothetical |
Table 2: Cellular Uptake Parameters of Labeled Peptides
| Labeled Peptide | Cell Line | Incubation Time | Uptake Mechanism | Reference |
| FAM-Aβ40 | HBVSMC | 4 h | Endocytosis | [6] |
| TAMRA-labeled CPPs | Caco-2 | 1.5 h | Endocytosis | [7] |
| FITC-YARA | THP-1 | Not Specified | Endocytosis | [8] |
| Fluorescently-labeled this compound | SH-SY5Y (Neuroblastoma) | 1-4 h | Presumed Endocytosis | Hypothetical |
Note: Cellular uptake data for this compound is not extensively published. The SH-SY5Y cell line is a common model for neuronal studies. The uptake mechanism is presumed to be endocytosis, a common pathway for peptide internalization.[8][9][10][11]
Mandatory Visualizations
Caption: Experimental workflow for labeling and characterization of this compound for subsequent binding and uptake studies.
Caption: Presumed cellular uptake pathway of labeled this compound via endocytosis.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound at the N-terminus
This protocol describes the labeling of the N-terminal primary amine of this compound using an N-hydroxysuccinimide (NHS)-ester functionalized fluorescent dye.
Materials:
-
This compound peptide (synthesized with a free N-terminus)
-
NHS-ester functionalized fluorescent dye (e.g., FITC, TRITC, Cy3, Cy5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Deionized water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Peptide and Dye Preparation:
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[4]
-
-
Labeling Reaction:
-
Slowly add a 1.5 to 5-fold molar excess of the dissolved dye to the peptide solution while gently vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature in the dark.
-
-
Purification of Labeled Peptide:
-
Acidify the reaction mixture with a small volume of TFA (e.g., to a final concentration of 0.1%).
-
Purify the labeled peptide from unreacted dye and unlabeled peptide using RP-HPLC.[12][13][14][15][16]
-
Column: C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5-95% B over 30 minutes).
-
Detection: Monitor the elution profile at the absorbance wavelength of the peptide (e.g., 220 nm) and the dye.
-
-
-
Characterization:
-
Collect the fractions corresponding to the labeled peptide.
-
Confirm the identity and purity of the labeled peptide by mass spectrometry. The mass of the labeled peptide should correspond to the mass of the this compound peptide plus the mass of the fluorescent dye.[17][18][19][20][21]
-
Lyophilize the pure, labeled peptide fractions and store them protected from light at -20°C or -80°C.
-
Protocol 2: Radiolabeling of this compound with Indium-111
This protocol is for labeling a this compound peptide that has been pre-conjugated with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
Materials:
-
DOTA-conjugated this compound
-
¹¹¹InCl₃ in 0.05 M HCl
-
0.2 M Sodium acetate buffer, pH 5.0
-
Metal-free water and reaction vials
-
Heating block
-
Radio-TLC or radio-HPLC system
Procedure:
-
Reaction Setup:
-
In a metal-free microcentrifuge tube, add 5-10 µg of DOTA-D-Klvffa dissolved in sodium acetate buffer.
-
Add 10-100 MBq of ¹¹¹InCl₃ to the peptide solution.
-
Adjust the final pH of the reaction mixture to between 4.0 and 5.5 using the sodium acetate buffer.[22]
-
-
Radiolabeling Reaction:
-
Incubate the reaction mixture at 80-100°C for 20-30 minutes.[22]
-
-
Quality Control:
-
Determine the radiochemical purity by radio-TLC or radio-HPLC.[23]
-
A high radiochemical purity (>95%) is desired. If significant impurities are present, purification using a C18 Sep-Pak cartridge or RP-HPLC may be necessary.
-
-
Stability Testing:
-
The stability of the radiolabeled peptide can be assessed in saline and serum at 37°C over time.
-
Protocol 3: In Vitro Saturation Binding Assay
This protocol determines the binding affinity (Kd) and the maximum number of binding sites (Bmax) of labeled this compound to pre-formed Aβ fibrils.
Materials:
-
Labeled this compound (fluorescent or radiolabeled)
-
Pre-formed Aβ (1-42) fibrils
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well filter plates (e.g., with a 0.45 µm filter)
-
Vacuum manifold
-
Detection instrument (fluorometer or gamma counter)
Procedure:
-
Preparation of Aβ Fibrils: Prepare Aβ fibrils according to established protocols (e.g., incubation of monomeric Aβ at 37°C with agitation).
-
Saturation Binding:
-
In a 96-well plate, add a constant concentration of Aβ fibrils to each well.
-
Add increasing concentrations of labeled this compound to the wells (e.g., from 0.1 nM to 100 nM).[24][25]
-
For determining non-specific binding, add a high concentration of unlabeled this compound (e.g., 1000-fold excess) to a parallel set of wells containing the same concentrations of labeled this compound and Aβ fibrils.[26]
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Transfer the contents of each well to a pre-wetted filter plate.
-
Quickly wash the filters with ice-cold assay buffer using a vacuum manifold to separate the fibril-bound labeled peptide from the free labeled peptide.
-
-
Quantification:
-
For radiolabeled this compound, the filters are counted in a gamma counter.
-
For fluorescently labeled this compound, the bound ligand can be eluted and measured, or a plate reader capable of reading fluorescence from the filter can be used.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.
-
Plot the specific binding as a function of the labeled this compound concentration and fit the data to a one-site binding hyperbola using non-linear regression analysis to determine the Kd and Bmax.[24][25][26]
-
Protocol 4: Cellular Uptake Assay
This protocol describes the quantification of labeled this compound uptake in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Labeled this compound (fluorescent or radiolabeled)
-
SH-SY5Y cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
24-well cell culture plates
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Detection instrument (fluorometer, gamma counter, confocal microscope, or flow cytometer)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 24-well plates and grow to 80-90% confluency.[27][28]
-
Uptake Experiment:
-
Wash the cells twice with serum-free medium.
-
Add fresh medium containing a known concentration of labeled this compound (e.g., 1 µM) to each well.[7][27]
-
Incubate the cells at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h) to determine uptake kinetics.
-
To control for non-specific membrane binding versus active uptake, a parallel set of cells can be incubated at 4°C, a condition that inhibits endocytosis.[18]
-
-
Washing and Lysis:
-
At each time point, remove the medium and wash the cells three times with ice-cold PBS to remove any unbound labeled peptide.
-
Lyse the cells by adding cell lysis buffer to each well and incubating on ice.
-
-
Quantification:
-
For Fluorescent Labeling: Measure the fluorescence intensity of the cell lysate using a fluorometer.[27] The results can be normalized to the total protein concentration in each lysate, determined by a BCA assay.[7][27]
-
For Radiolabeling: Measure the radioactivity in the cell lysate using a gamma counter. Normalize to protein concentration.
-
For Visualization: For fluorescently labeled this compound, cells can be grown on coverslips, and uptake can be visualized using confocal microscopy. Co-staining with endosomal/lysosomal markers can provide information on the subcellular localization.
-
For High-Throughput Quantification: Uptake can be quantified on a single-cell basis using flow cytometry.
-
-
Data Analysis: Plot the quantified uptake (e.g., fluorescence intensity or CPM per mg of protein) against time to determine the uptake kinetics.
Concluding Remarks
The protocols provided herein offer a comprehensive framework for the labeling of this compound and the subsequent analysis of its binding and cellular uptake properties. Given the therapeutic potential of D-peptides in neurodegenerative diseases, these methods are crucial for advancing our understanding of their mechanism of action and for the development of novel diagnostic and therapeutic agents. It is important to note that labeling can potentially alter the physicochemical properties and biological activity of the peptide; therefore, functional comparisons with the unlabeled peptide are highly recommended.[6][29][30]
References
- 1. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 2. Structure-based discovery of fiber-binding compounds that reduce the cytotoxicity of amyloid beta | eLife [elifesciences.org]
- 3. Structure-based discovery of fiber-binding compounds that reduce the cytotoxicity of amyloid beta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stratech.co.uk [stratech.co.uk]
- 5. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Labeling Can Significantly Perturb Measured Binding Affinity and Selectivity of Peptide-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Endocytic uptake of MK2-Inhibitor Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. gilson.com [gilson.com]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. lifetein.com [lifetein.com]
- 28. researchgate.net [researchgate.net]
- 29. Fluorescent Labeling Can Significantly Perturb Measured Binding Affinity and Selectivity of Peptide–Protein Interactions [research.unipd.it]
- 30. researchgate.net [researchgate.net]
Troubleshooting & Optimization
D-Klvffa aggregation or precipitation issues in solution
Welcome to the technical support center for D-Klvffa. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome challenges with this compound aggregation and precipitation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it tend to precipitate?
A1: this compound is a synthetic peptide with the sequence D-Lys-Leu-Val-Phe-Phe-Ala. The core sequence, KLVFFA, is a known self-recognition element within the Amyloid-beta (Aβ) peptide, which is famous for its role in forming amyloid plaques.[1][2] This sequence is dominated by hydrophobic amino acids (Leucine, Valine, Phenylalanine, Alanine), which makes the peptide inherently poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS).[3][4] This hydrophobicity drives the peptide molecules to associate with each other to minimize contact with water, leading to aggregation and precipitation.
Q2: What is the best solvent to dissolve this compound?
A2: Due to its hydrophobic nature, this compound should first be dissolved in a small amount of a sterile organic solvent.[5] We recommend high-purity, anhydrous dimethyl sulfoxide (DMSO). Dimethylformamide (DMF) is a suitable alternative.[4] After initial dissolution in the organic solvent, this stock solution can be slowly diluted into your aqueous buffer of choice.
Q3: How should I store lyophilized this compound and its solutions?
A3:
-
Lyophilized Powder: For maximum stability, the lyophilized powder should be stored at -20°C or preferably -80°C in a desiccated environment.[6][7] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[6][8]
-
Solutions: Peptides in solution are significantly less stable.[6] We strongly recommend preparing single-use aliquots of your stock solution and storing them at -20°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[7] Use prepared solutions as quickly as possible.
Q4: My this compound solution precipitated when I diluted my DMSO stock into an aqueous buffer. What went wrong?
A4: This is a common issue known as "crashing out" and typically happens when the localized concentration of the peptide exceeds its solubility limit in the mixed solvent. The key is to avoid this by adding the DMSO stock solution slowly and dropwise to the aqueous buffer while the buffer is being actively stirred or vortexed.[7] This ensures rapid and even dispersion of the peptide.
Q5: Can I use sonication or warming to help dissolve the peptide?
A5: Yes, both methods can be helpful. A brief sonication in a water bath can help break up small aggregates and aid dissolution.[5] Gentle warming of the solution (not exceeding 40°C) can also increase solubility.[8] However, avoid excessive heating, as it can degrade the peptide or promote more extensive aggregation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue / Observation | Probable Cause | Recommended Solution |
| The lyophilized white powder does not dissolve when adding PBS or cell culture medium directly. | High hydrophobicity of the peptide sequence.[3][5] | Do not attempt to dissolve this compound directly in aqueous buffers. Follow the Protocol 1 below to first create a high-concentration stock in 100% DMSO. |
| The peptide dissolved in DMSO, but a precipitate formed instantly upon adding the aqueous buffer. | Localized concentration of the peptide exceeded its solubility limit upon mixing. | You have likely mixed the solutions too quickly. Redissolve the peptide, if possible, and follow Protocol 2 , which emphasizes adding the DMSO stock slowly and dropwise into the vigorously stirring aqueous buffer. |
| The solution was clear after preparation but became cloudy or formed a gel after several hours at room temperature or upon storage at 4°C. | Time- and concentration-dependent self-aggregation. Peptides with sequences like KLVFFA can form β-sheets and self-assemble into fibrils over time.[7][9] | Use the solution immediately after preparation for best results. If storage is necessary, flash-freeze single-use aliquots in liquid nitrogen and store at -80°C. Avoid storing in solution at 4°C. |
| After a freeze-thaw cycle, my this compound solution appears cloudy. | Nucleation-dependent aggregation. The freezing process can increase the local concentration of the peptide, promoting the formation of aggregation nuclei. | Avoid freeze-thaw cycles by preparing and storing single-use aliquots.[6] Before use, you can centrifuge the thawed aliquot at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet the insoluble aggregates and use the supernatant. Note that the final concentration in the supernatant will be lower than the initial concentration. |
Data Presentation
Table 1: this compound Solubility Characteristics
| Solvent | Qualitative Solubility | Recommended Use |
| Water | Very Low / Insoluble | Not Recommended |
| PBS (pH 7.4) | Very Low / Insoluble | Not Recommended for initial dissolution |
| Acetonitrile (ACN) | Moderate to High | Alternative organic solvent |
| Dimethylformamide (DMF) | High | Alternative organic solvent |
| Dimethyl Sulfoxide (DMSO) | Very High (>20 mg/mL) | Recommended for stock solutions |
Table 2: Recommended Buffer and Storage Conditions
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | 100% DMSO | Maximizes initial solubility of the hydrophobic peptide.[5] |
| Final Assay DMSO % | < 0.5% (v/v) | Most cell-based assays tolerate up to 0.5% DMSO without significant cytotoxicity.[7] Always verify for your specific system. |
| Working Buffer pH | pH 5 - 7 | A slightly acidic to neutral pH is generally recommended for peptide stability in solution.[6] |
| Lyophilized Storage | -20°C to -80°C, desiccated | Prevents degradation and ensures long-term stability.[7] |
| Solution Storage | Single-use aliquots, -20°C or -80°C | Avoids repeated freeze-thaw cycles which promote aggregation.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 20 minutes before opening.[8] This prevents moisture from condensing on the peptide.
-
Solvent Addition: Wearing gloves, open the vial and add the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the vial for 30 seconds. If particulates are still visible, briefly sonicate the vial in a water bath for 3-5 minutes.[5]
-
Verification: The final solution should be clear and free of any visible precipitates.
-
Aliquoting and Storage: Immediately prepare single-use aliquots (e.g., 5-10 µL) in low-protein-binding tubes. Store these aliquots at -20°C.
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer
This protocol describes the dilution of the 10 mM DMSO stock to a final concentration of 100 µM in an aqueous buffer (e.g., PBS).
-
Prepare Buffer: Dispense the final required volume of the aqueous buffer into a sterile tube. For example, to make 1 mL of a 100 µM solution, start with 990 µL of PBS.
-
Set Up Stirring: Place the tube on a vortexer set to a medium speed or use a small magnetic stir bar to ensure vigorous agitation of the buffer.
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound DMSO stock. Centrifuge it briefly to pull all liquid to the bottom of the tube.
-
Dropwise Addition: Using a pipette, draw up 10 µL of the DMSO stock. Slowly dispense the stock solution drop-by-drop directly into the center of the vortexing/stirring buffer.[7] This is the critical step. Do not add the stock solution all at once or pipette it onto the wall of the tube.
-
Final Mix: Allow the solution to continue vortexing/stirring for another 30-60 seconds to ensure it is fully homogenous. The final DMSO concentration will be 1%.
-
Use Immediately: Use the freshly prepared working solution as soon as possible to minimize the risk of aggregation over time.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Impact of this compound aggregation on a hypothetical signaling pathway.
References
- 1. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing D-Klvffa Peptide Solubility for In Vivo Research
Welcome to the technical support center for the D-Klvffa peptide. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of the this compound peptide in preparation for in vivo studies. This compound, a D-amino acid-substituted peptide derived from the central hydrophobic core of amyloid-beta (Aβ), is a promising inhibitor of Aβ aggregation.[1][2] However, its hydrophobic nature presents significant solubility challenges.
This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully prepare this compound solutions for your research needs.
Troubleshooting Guide
This section addresses common problems encountered when working with the this compound peptide.
| Problem | Possible Cause | Suggested Solution |
| Peptide will not dissolve in aqueous buffer (e.g., PBS). | The this compound peptide is highly hydrophobic due to its amino acid sequence (Lys-Leu-Val-Phe-Phe-Ala).[3] | 1. Use an organic co-solvent: First, dissolve the peptide in a small amount of an organic solvent like DMSO, HFIP, or 0.1% aqueous ammonia before adding the aqueous buffer.[4] 2. Adjust the pH: The solubility of amyloid peptides can be highly pH-dependent.[5][6][7] Test solubility at acidic (pH < 3) or basic (pH > 9) conditions.[6][7] 3. Incorporate solubility-enhancing modifications: If you are in the peptide design phase, consider adding charged residues like Arginine (Arg) or Lysine (Lys) to the N- or C-terminus to improve aqueous solubility.[8] |
| Peptide precipitates out of solution after initial dissolution. | The peptide is prone to self-aggregation, especially at neutral pH and in physiological buffers.[2][3] | 1. Work with cold solutions: Prepare and handle the peptide solutions on ice to slow down the aggregation process. 2. Use a formulation with self-assembling peptides (SAPs) and amino acids: This strategy can create a more stable formulation for intravenous delivery by encapsulating the hydrophobic peptide.[9][10][11] 3. Sonication: Brief sonication can sometimes help to break up small aggregates and re-dissolve the peptide. Use with caution as it can also sometimes promote aggregation. |
| Inconsistent results in bioassays. | Variability in peptide stock solution preparation can lead to inconsistent concentrations of soluble, monomeric peptide. | 1. Standardize your solubilization protocol: Use a consistent method for dissolving the peptide for all experiments. 2. Filter the solution: After solubilization, centrifuge the solution at high speed (e.g., 14,000 xg for 10 minutes) to pellet any insoluble aggregates and use the supernatant. 3. Quantify the soluble peptide concentration: Use a method like a BCA assay or UV spectroscopy to determine the actual concentration of the soluble peptide in your final working solution. |
| Toxicity observed in cell culture or in vivo that is not related to the intended biological activity. | The organic solvent used for solubilization (e.g., DMSO) may be causing toxicity at the final concentration. | 1. Minimize the amount of organic solvent: Use the smallest possible volume of organic solvent to dissolve the peptide and then slowly add the aqueous buffer. Aim for a final organic solvent concentration of less than 1% (v/v) in your in vitro or in vivo experiments. 2. Solvent-free formulation: Explore formulation strategies that do not require organic solvents, such as pH adjustment or the use of SAPs.[9][10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: Due to its hydrophobic nature, it is recommended to first dissolve the lyophilized this compound peptide in a small amount of an organic solvent. Common choices for amyloid-related peptides include hexafluoroisopropanol (HFIP), dimethyl sulfoxide (DMSO), or a dilute aqueous base like 0.1% ammonia solution.[4] After initial dissolution, the solution can be slowly diluted with your desired aqueous buffer.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of peptides containing both acidic and basic residues is often lowest near their isoelectric point and increases at more acidic or basic pH values.[7] For amyloid peptides, solubility is often significantly improved at pH values below 3 or above 9.[6] This is due to the protonation or deprotonation of ionizable groups, which increases the net charge of the peptide and reduces its propensity to aggregate.
Q3: Can I modify the this compound peptide sequence to improve its solubility?
A3: Yes, several modifications can enhance solubility. Adding charged, water-soluble amino acids to the N- or C-terminus is a common strategy. For example, adding Arginine (Arg) or Lysine (Lys) residues can significantly improve aqueous solubility.[8] Another approach is N-methylation of the peptide backbone, which can disrupt the hydrogen bonding that leads to aggregation.[12]
Q4: Are there formulation strategies to improve the suitability of this compound for in vivo administration?
A4: Yes, advanced formulation strategies can improve both solubility and stability for in vivo use. One promising approach is the use of self-assembling peptides (SAPs) in combination with amino acids.[9][10][11] This method creates a delivery vehicle that can encapsulate the hydrophobic this compound peptide, rendering it soluble and stable in physiological solutions.[9][10]
Q5: How can I be sure that my dissolved this compound is in a monomeric state?
A5: Ensuring a monomeric state is crucial for many experiments. After solubilization, it is recommended to centrifuge the solution to remove any pre-existing aggregates. Techniques like size-exclusion chromatography (SEC) can be used to analyze the aggregation state of the peptide in solution. Dynamic light scattering (DLS) can also provide information on the size distribution of particles in the solution.
Experimental Protocols
Protocol 1: Solubilization of this compound using an Organic Co-Solvent (DMSO)
This protocol describes a general method for solubilizing this compound using DMSO as a co-solvent.
Materials:
-
Lyophilized this compound peptide
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS), sterile and cold (4°C)
-
Low-protein-binding microcentrifuge tubes
-
Pipette with low-retention tips
Procedure:
-
Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add a small volume of DMSO to the vial to dissolve the peptide. For example, to prepare a 1 mM stock solution, add the appropriate volume of DMSO based on the amount of peptide.
-
Vortex briefly and allow the peptide to fully dissolve. This may take a few minutes.
-
To prepare your working solution, slowly add the DMSO stock solution to your cold aqueous buffer while gently vortexing. The final concentration of DMSO should be kept as low as possible (ideally <1% v/v) for biological experiments.
-
Centrifuge the final solution at high speed (e.g., 14,000 xg) for 10-15 minutes at 4°C to pellet any insoluble aggregates.
-
Carefully transfer the supernatant to a new pre-chilled, low-protein-binding tube. This is your working solution of soluble this compound.
-
It is recommended to use the solution immediately. If short-term storage is necessary, keep it on ice. For longer-term storage, aliquots can be flash-frozen in liquid nitrogen and stored at -80°C, but be aware that freeze-thaw cycles can promote aggregation.
Protocol 2: Formulation of this compound with Self-Assembling Peptides (SAPs) and Amino Acids
This protocol is based on a generalized strategy for formulating hydrophobic compounds for intravenous delivery.[9][10][11]
Materials:
-
This compound peptide
-
Self-assembling peptide (e.g., EAK16-I) solution (concentration as per manufacturer's instructions)
-
Amino acid solution (e.g., Methionine)
-
Co-solvent (e.g., 2% ethanol in water)
-
Sterile water for injection
Procedure:
-
Prepare a stock solution of this compound in the co-solvent (e.g., 2% ethanol).
-
In a sterile tube, combine the SAP solution and the amino acid solution.
-
Slowly add the this compound stock solution to the SAP-amino acid mixture while vortexing.
-
The final formulation should be a clear solution. Assess solubility by visual inspection for any precipitate.
-
This formulation is designed to be osmotically balanced and suitable for intravenous administration.[11]
Visualizations
Caption: this compound peptide's proposed mechanism of action in inhibiting Aβ aggregation.
Caption: Experimental workflow for solubilizing the this compound peptide.
References
- 1. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lifetein.com [lifetein.com]
- 5. Pyroglutamate formation influences solubility and amyloidogenicity of amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]
- 12. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
D-Klvffa Cytotoxicity Assessment: Technical Support Center
Welcome to the technical support center for D-Klvffa cytotoxicity assessment. This compound is a peptide sequence (D-Lys-Leu-Val-Phe-Phe-Ala) known for its association with amyloid structures and potential cytotoxic effects.[1][2][3][4] This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of this compound cytotoxicity?
A1: The primary mechanism of cytotoxicity for peptides like this compound, which is a segment of the Amyloid-beta (Aβ) peptide, is often linked to the formation of aggregates.[1][5] These aggregates, particularly soluble oligomers, are thought to induce cellular stress, disrupt membrane integrity, and trigger apoptotic pathways.[1] Therefore, cytotoxicity may be mediated by both physical interaction with the cell membrane and the initiation of programmed cell death.
Q2: I am observing inconsistent cytotoxicity results between experiments. What are the common causes?
A2: Inconsistent results in cytotoxicity assays are a common issue and can stem from several factors:
-
Peptide Aggregation State: The aggregation state of this compound can significantly impact its cytotoxic potential. Ensure your peptide stock solution is prepared consistently for each experiment to minimize variability in the formation of oligomers and fibrils.[6]
-
Cell Seeding Density: Variations in the initial number of cells plated can lead to significant differences in viability readouts.[7][8] Always perform a cell count before seeding and ensure a uniform suspension.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions and reagent addition, can introduce significant variability.[8]
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects. Ensure that all wells, including controls, have the same final solvent concentration.
-
Assay Interference: The peptide itself may interfere with the assay chemistry. For example, it might directly reduce MTT reagent, leading to a false viability signal.[9] It is advisable to confirm results with an alternative cytotoxicity assay.
Q3: My this compound peptide is difficult to dissolve. What is the recommended procedure?
A3: Peptides with hydrophobic residues like this compound can be challenging to dissolve. To improve solubility, consider the following:
-
Start with a small amount of a suitable organic solvent like DMSO to create a concentrated stock solution.
-
Use gentle vortexing or sonication to aid dissolution.
-
For final dilutions into aqueous culture media, add the peptide stock dropwise while vortexing to prevent precipitation.
-
It is crucial to prepare fresh solutions for each experiment, as storing peptides in solution can lead to degradation and aggregation.[10]
Troubleshooting Guides
Problem 1: No or Low Cytotoxicity Observed
| Potential Cause | Troubleshooting Step |
| Sub-optimal Peptide Concentration | Test a broader range of this compound concentrations. Cytotoxicity is often dose-dependent. |
| Insufficient Incubation Time | Extend the incubation period (e.g., from 24h to 48h or 72h) to allow sufficient time for the cytotoxic effects to manifest. |
| Cell Line Resistance | The chosen cell line may be resistant to this compound-induced cytotoxicity. Consider using a more sensitive cell line or one relevant to the peptide's biological context (e.g., neuronal cells).[7] |
| Peptide Degradation | Ensure the peptide is stored correctly (lyophilized at -20°C or -80°C) and that solutions are prepared fresh. |
| Incorrect Assay Choice | The chosen assay may not be sensitive enough or may not be measuring the relevant cell death pathway. Confirm results with an orthogonal method (e.g., LDH release assay if using an MTT assay). |
Problem 2: High Background Signal in Control Wells
| Potential Cause | Troubleshooting Step |
| Media Interference | Phenol red or serum components in the culture medium can interfere with colorimetric or fluorometric assays.[11] Use a background control with medium only and subtract this value, or use phenol red-free medium if possible. |
| Contamination | Microbial contamination can lead to high background signals. Visually inspect plates for any signs of contamination and ensure aseptic techniques are followed. |
| Solvent Cytotoxicity | The solvent (e.g., DMSO) used to dissolve the peptide may be causing cell death at the concentration used. Run a vehicle control with the highest concentration of solvent used in the experiment. |
| High Cell Density | Over-confluent cells can lead to increased spontaneous cell death and higher background readings.[12] Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
Experimental Protocols & Methodologies
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[13]
Materials:
-
This compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]
-
DMSO
-
96-well plates
-
Cell culture medium
-
Adherent or suspension cells
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include untreated and vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT.[14] Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Treated cells in culture medium
Procedure:
-
Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.[15]
-
Plate Equilibration: Remove the 96-well plate containing the cells treated with this compound from the incubator and let it equilibrate to room temperature.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]
-
Incubation: Mix the contents by shaking on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1 to 3 hours.[15]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[17]
Protocol 3: Annexin V Staining for Apoptosis Detection by Flow Cytometry
Annexin V staining is used to identify cells in the early stages of apoptosis.[18]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated cells
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Cell Collection: After treatment with this compound, collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.[19]
-
Washing: Wash the cells twice with cold PBS.[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Visualizations
Caption: A general experimental workflow for assessing this compound cytotoxicity.
Caption: A troubleshooting flowchart for addressing inconsistent cytotoxicity results.
Caption: A hypothesized signaling pathway for this compound-induced apoptosis.
References
- 1. Structure-based discovery of fiber-binding compounds that reduce the cytotoxicity of amyloid beta | eLife [elifesciences.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism by which DHA inhibits the aggregation of KLVFFA peptides: A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Soluble Oligomers of Amyloid-β Peptide Undergo Replication and Form Non-fibrillar Aggregates in Interfacial Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. broadpharm.com [broadpharm.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Troubleshooting Low Binding Affinity of D-Klvffa in SPR
Welcome to the technical support center for troubleshooting Surface Plasmon Resonance (SPR) experiments, with a focus on challenges associated with the low binding affinity of peptides like D-Klvffa. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help you obtain high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: I am not observing any significant binding signal for this compound. What are the initial checks I should perform?
A2: When no significant signal is detected, it's crucial to systematically verify your experimental setup. Start by confirming the integrity and concentration of both your ligand (the immobilized molecule) and your analyte (this compound in solution).[1] Ensure that the correct sensor chip is being used for your ligand and that the immobilization was successful.[2][3] Check for any issues with the SPR instrument's fluidics system, such as air bubbles, and ensure the running buffer is properly degassed.[1]
Q2: My baseline is drifting or noisy, making it difficult to detect a weak binding signal. How can I improve baseline stability?
A2: Baseline instability can mask low-affinity interactions. To address this, ensure your running buffer and sample buffer are identical to minimize buffer mismatch effects.[4][5] Degassing the buffer thoroughly is critical to prevent air bubbles from causing noise.[1] Allow sufficient time for the instrument and sensor chip to equilibrate to the running temperature. If drift persists, consider a more rigorous cleaning and regeneration of the sensor surface or checking the instrument's calibration.[2]
Q3: I suspect non-specific binding is interfering with my measurements. How can I minimize it?
A3: Non-specific binding can be a significant issue, especially with peptides. To mitigate this, ensure the reference flow cell is properly blocked; a common blocking agent is bovine serum albumin (BSA) or ethanolamine.[1][2][6] You can also add a non-ionic surfactant like Tween-20 (typically 0.005% - 0.05%) to your running buffer to reduce hydrophobic interactions with the sensor surface.[7] Optimizing the ionic strength of the buffer can also help by reducing electrostatic non-specific binding.
Q4: The observed binding affinity for this compound is much lower than expected. What could be the reason?
A4: A lower-than-expected affinity can stem from several factors. The ligand immobilization process might have compromised the binding site's accessibility or conformation.[4][8][9][10] Consider using a different immobilization strategy that allows for a more uniform orientation of the ligand.[10] Additionally, ensure the purity of your this compound analyte, as contaminants can lead to inaccurate concentration determination and affect the apparent affinity.[2] Finally, the kinetics of low-affinity interactions are often characterized by fast association and dissociation rates, which can be challenging to measure accurately.[11] It may be necessary to use higher analyte concentrations and optimize the flow rate to capture the interaction effectively.[2][11]
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio
A weak signal can make it difficult to accurately determine the binding kinetics of a low-affinity interaction.
Troubleshooting Steps:
-
Increase Analyte Concentration: For low-affinity interactions, higher concentrations of the analyte are often required to achieve a measurable response.[2][11]
-
Optimize Ligand Immobilization Density: While a higher ligand density can increase the signal, it can also lead to steric hindrance.[2] Perform an immobilization scout to determine the optimal density that maximizes binding without causing artifacts.
-
Use a High-Sensitivity Sensor Chip: Sensor chips with a 3D dextran matrix (like CM5) provide a higher surface capacity and can enhance the signal for small molecule or low-response interactions.[2][3]
-
Check Ligand and Analyte Quality: Ensure the purity of both the ligand and the this compound analyte. Aggregates or contaminants can significantly impact the results.[2][7]
Issue 2: Fast Dissociation Rate (k_d)
Low-affinity interactions are often characterized by a rapid dissociation of the analyte from the ligand.
Troubleshooting Steps:
-
Increase Data Acquisition Rate: A higher data sampling rate can provide more data points during the rapid dissociation phase, leading to a more accurate determination of the off-rate.[11]
-
Optimize Flow Rate: A higher flow rate can help minimize mass transport limitation, which can distort the kinetic profile of fast interactions.[12]
-
Perform Equilibrium Analysis: If the on- and off-rates are too fast to be reliably measured, consider performing an equilibrium analysis by injecting a series of analyte concentrations and measuring the response at equilibrium to determine the equilibrium dissociation constant (K_D).[11]
Data Presentation
Table 1: Recommended Buffer Conditions for Low-Affinity Peptide SPR
| Buffer Component | Recommended Concentration/Value | Purpose |
| Buffer Salt | PBS, HEPES, MOPS | Maintain a stable pH. |
| pH | 6.5 - 7.5 | Optimize for protein stability and binding. |
| Salt (e.g., NaCl) | 100 - 200 mM | Minimize non-specific electrostatic interactions. |
| Surfactant (Tween-20) | 0.005% - 0.05% | Reduce non-specific hydrophobic interactions.[7] |
| Blocking Agent | 1 mg/mL BSA or Casein | Block non-specific binding sites on the sensor surface.[2] |
Table 2: Troubleshooting Summary for Low this compound Binding Affinity
| Symptom | Possible Cause | Suggested Solution |
| No/Very Low Signal | Inactive ligand/analyte, Low analyte concentration, Incorrect buffer | Verify protein activity, Increase analyte concentration, Optimize buffer conditions.[1][2] |
| High Non-Specific Binding | Inadequate surface blocking, Hydrophobic/electrostatic interactions | Use appropriate blocking agents, Add surfactant and optimize salt concentration in the running buffer.[1][2] |
| Fast On/Off Rates | Characteristic of low-affinity interactions | Use high data acquisition rate, Perform equilibrium analysis. |
| Baseline Drift | Buffer mismatch, Temperature instability, Air bubbles | Ensure identical buffer composition, Allow for temperature equilibration, Degas buffers.[1][2][5] |
Experimental Protocols
Protocol 1: Ligand Immobilization via Amine Coupling
This protocol outlines the standard procedure for immobilizing a protein ligand onto a CM5 sensor chip.
-
Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide). Inject the mixture over the sensor surface for 7 minutes to activate the carboxymethyl groups.
-
Ligand Injection: Prepare the ligand in a low ionic strength buffer (e.g., 10 mM sodium acetate) at a pH below its isoelectric point (pI) to promote pre-concentration on the negatively charged sensor surface. Inject the ligand solution until the desired immobilization level is reached.
-
Deactivation: Inject a 1 M ethanolamine-HCl solution at pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface.[2]
Protocol 2: Kinetic Analysis of a Low-Affinity Interaction
This protocol describes a typical kinetic analysis for a low-affinity peptide like this compound.
-
Analyte Preparation: Prepare a dilution series of this compound in the running buffer. For low-affinity interactions, the concentration range should typically span from 0.1 to 10 times the expected K_D.[7]
-
Injection Cycle:
-
Inject the highest concentration of the analyte over the ligand and reference surfaces.
-
Allow for a sufficient association time to approach equilibrium.
-
Inject running buffer to monitor the dissociation phase. The dissociation time should be long enough to observe a significant portion of the analyte dissociating.
-
Inject a regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte. The regeneration conditions need to be optimized to ensure complete removal without damaging the ligand.[4][9]
-
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D). If the kinetics are too fast, perform an equilibrium analysis by plotting the response at equilibrium against the analyte concentration.[11]
Visualizations
Caption: Troubleshooting workflow for low binding affinity in SPR.
Caption: General workflow for an SPR experiment.
References
- 1. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 2. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 3. publ.iss.it [publ.iss.it]
- 4. bitesizebio.com [bitesizebio.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 8. Immobilization Strategies [reichertspr.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Theory [sprpages.nl]
- 11. Low affinity [sprpages.nl]
- 12. nicoyalife.com [nicoyalife.com]
D-Klvffa degradation pathways and how to prevent them
Welcome to the technical support center for D-Klvffa. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of this compound and strategies to ensure its stability during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a synthetic peptide therapeutic candidate known for its high specificity and potential efficacy.[1] However, like many peptide-based molecules, this compound is susceptible to degradation through various chemical and physical pathways, which can lead to a loss of biological activity and therapeutic efficacy.[1][2] Understanding and mitigating these degradation pathways is crucial for obtaining reliable experimental results and for the future clinical development of this compound.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are enzymatic degradation by proteases and chemical degradation via oxidation. Peptides are vulnerable to cleavage by proteases present in biological samples.[1] Additionally, specific amino acid residues within this compound are prone to oxidation, which can alter its structure and function.[3]
Q3: How can I prevent proteolytic degradation of this compound in my experiments?
A3: To prevent proteolytic degradation, it is recommended to add protease inhibitors to your experimental solutions. A commercially available protease inhibitor cocktail can be effective. For specific applications, identifying the class of proteases responsible for degradation (e.g., serine, cysteine, or metalloproteases) can allow for the use of more targeted inhibitors.
Q4: What measures can be taken to prevent the oxidation of this compound?
A4: To minimize oxidation, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. The addition of antioxidants, such as N-acetylcysteine or ascorbic acid, to your buffer solutions can also protect this compound from oxidative damage. Storing stock solutions in small, single-use aliquots at -80°C can further limit exposure to oxygen.
Q5: What are the optimal storage conditions for this compound?
A5: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C. Once reconstituted, the solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Avoid prolonged storage at pH values above 8, as higher pH can accelerate the oxidation of certain amino acid residues.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Cell-Based Assays
Symptoms:
-
Reduced or no biological effect of this compound compared to previous experiments.
-
Inconsistent results between experimental replicates.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Proteolytic Degradation | Add a broad-spectrum protease inhibitor cocktail to the cell culture medium. |
| Oxidation | Prepare fresh this compound solutions for each experiment and consider adding an antioxidant to the medium. |
| Incorrect Storage | Ensure this compound stock solutions are properly aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles. |
| pH Instability | Check the pH of your experimental buffers and media. Maintain a pH range that is optimal for this compound stability. |
Issue 2: Unexpected Peaks in HPLC Analysis of this compound
Symptoms:
-
Appearance of additional peaks in the chromatogram that are not present in the reference standard.
-
A decrease in the area of the main this compound peak over time.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Oxidative Degradation | Use degassed solvents for HPLC and consider adding a small amount of an antioxidant to the mobile phase. |
| Proteolytic Cleavage | If analyzing samples from biological matrices, pretreat the samples to remove or inactivate proteases. |
| Deamidation | Avoid prolonged exposure to high pH buffers, as this can accelerate the deamidation of asparagine and glutamine residues.[3] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Serum
Objective: To determine the rate of this compound degradation in the presence of serum proteases.
Methodology:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubate this compound at a final concentration of 10 µM in 90% human serum at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the serum proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of intact this compound using a validated HPLC-MS/MS method.
-
Plot the percentage of remaining this compound against time to determine the degradation half-life.
Protocol 2: Evaluating the Effectiveness of Antioxidants in Preventing this compound Oxidation
Objective: To assess the ability of different antioxidants to prevent the oxidative degradation of this compound.
Methodology:
-
Prepare solutions of this compound (1 mg/mL) in a phosphate buffer (pH 7.4) containing different antioxidants (e.g., 1 mM N-acetylcysteine, 1 mM ascorbic acid) and a control solution with no antioxidant.
-
Induce oxidative stress by adding a controlled amount of hydrogen peroxide (e.g., 0.01%).
-
Incubate the solutions at room temperature for 24 hours, protected from light.
-
At the end of the incubation period, analyze the samples by reverse-phase HPLC to quantify the amount of intact this compound and identify any oxidative degradation products.
-
Compare the percentage of intact this compound in the samples with and without antioxidants to determine their protective effect.
Data Presentation
Table 1: Half-life of this compound in Human Serum with and without Protease Inhibitors
| Condition | Half-life (minutes) |
| This compound in Human Serum | 45 ± 5 |
| This compound in Human Serum + Protease Inhibitor Cocktail | 210 ± 15 |
Table 2: Effect of Antioxidants on this compound Stability under Oxidative Stress
| Condition (24 hours exposure to 0.01% H₂O₂) | % Intact this compound Remaining |
| This compound (Control) | 35 ± 4 |
| This compound + 1 mM N-acetylcysteine | 85 ± 6 |
| This compound + 1 mM Ascorbic Acid | 78 ± 5 |
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for this compound stability assessment.
References
Technical Support Center: D-Klvffa Peptide Self-Assembly
Welcome to the technical support center for researchers working with D-Klvffa peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the self-assembly of these peptides during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound peptides are aggregating in solution. Why is this happening and how can I prevent it?
A1: this compound is the D-enantiomer of the KLVFFA peptide sequence, a core segment of the amyloid-β (Aβ) peptide known for its high propensity to self-assemble into β-sheet structures, leading to aggregation and fibril formation.[1][2] This process is driven by hydrophobic and aromatic interactions between the peptide chains.[3] To prevent this, several strategies can be employed, ranging from modifying the peptide itself to introducing inhibitory molecules.
Key prevention strategies include:
-
Peptide Sequence Modification: Introducing specific amino acid substitutions or modifications can disrupt the interactions necessary for self-assembly.
-
Use of Inhibitors: Small molecules or other peptides can be designed to bind to this compound and block its aggregation.
-
Control of Experimental Conditions: Factors such as pH and the presence of co-solvents can significantly influence peptide solubility and aggregation.
Q2: What specific modifications can be made to the this compound peptide sequence to inhibit its self-assembly?
A2: Several rational design approaches have proven effective in preventing the aggregation of KLVFFA-related peptides. These modifications are designed to interfere with the peptide's ability to form stable β-sheets.
-
N-Methylation: N-methylation of the peptide backbone at key residues, such as Phenylalanine, can introduce steric hindrance that disrupts the hydrogen bonding required for β-sheet formation.[4]
-
Terminal Modifications:
-
Cationic Residues: Adding Arginine (Arg) residues to both the N- and C-termini (e.g., RGKLVFFGR-NH2) can increase solubility and inhibit aggregation.[4]
-
β-Breaker Moieties: Appending a C-terminal α-aminoisobutyric acid (Aib) residue, a known β-sheet breaker, can effectively disrupt fibril formation.[5]
-
-
Peptide Cyclization: Constraining the peptide's conformation through cyclization can prevent it from adopting the extended β-strand structure necessary for aggregation and can enhance its inhibitory potency.[4][6]
Q3: Are there any small molecules or other compounds I can add to my solution to prevent this compound aggregation?
A3: Yes, several molecules have been shown to inhibit the self-assembly of KLVFFA peptides.
-
Docosahexaenoic Acid (DHA): This omega-3 fatty acid can effectively suppress the aggregation of KLVFFA peptides by redirecting them into unstructured oligomers.[7][8][9] The hydrophobic and flexible nature of DHA allows it to entangle with the hydrophobic residues of the peptide, preventing ordered assembly.[8][9]
-
Peptide-Based Inhibitors: Peptides designed to bind to the KLVFFA sequence can act as competitive inhibitors. These are often designed based on the KLVFFA sequence itself but with modifications to prevent their own self-assembly.[10][11]
-
Copolymers: Copolymers such as poly(LVFF-co-β-amino ester) have been shown to efficiently inhibit the aggregation and fibrillation of Aβ42, which contains the KLVFFA sequence.[12]
Troubleshooting Guides
Issue: Unexpected Precipitation or Turbidity in this compound Peptide Solution
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound peptide precipitation.
Quantitative Data Summary
The following table summarizes the inhibitory effects of various modified peptides on the aggregation of amyloid-β, which is relevant to the behavior of the this compound sequence.
| Inhibitor Name | Target Sequence | Modification Principle | Observed Effect on Aggregation | Reference(s) |
| mcK6A1 | 16KLVFFA21 | Macrocyclic β-sheet mimic | Dose-dependent inhibition of both Aβ42 and Aβ40 aggregation. | [10] |
| RGKLVFFGR-NH2 (OR2) | KLVFF | Addition of cationic Arg residues to both termini | Complete inhibition of Aβ42 oligomer and fibril formation. | [4] |
| Peptide 2 (d-klvffwAib) | KLVFF | All D-amino acids with a C-terminal Aib β-breaker | Potent inhibitor, resulting in sparsely distributed small fibril seeds. | [5] |
| Cyclic-KLVFF | KLVFF | Head-to-tail cyclization | Significantly improved inhibitory activity against Aβ aggregation. | [6] |
Key Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Monitoring Aggregation
This protocol is used to quantify the formation of amyloid fibrils in real-time.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[13][14] The increase in fluorescence intensity is proportional to the amount of fibril formation.[13]
Materials:
-
This compound peptide stock solution
-
Inhibitor stock solution (if applicable)
-
Phosphate buffered saline (PBS), pH 7.4[13]
-
ThT stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplates
Procedure:
-
Prepare the peptide solutions in PBS to the desired final concentration (e.g., 25 µM). If using an inhibitor, add it to the peptide solution at the desired molar ratio.
-
Add a small aliquot of ThT stock solution to each well to a final concentration of 10 µM.[13]
-
Pipette the peptide (and inhibitor) solutions into the wells of the microplate.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader with temperature control (e.g., 37°C) and intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[13]
-
Plot the fluorescence intensity against time to obtain the aggregation kinetics curve. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau phase is characteristic of amyloid fibril formation.[14]
Experimental Workflow for ThT Assay
Caption: Workflow for the Thioflavin T (ThT) fluorescence assay.
Transmission Electron Microscopy (TEM) for Visualizing Fibril Morphology
This protocol allows for the direct visualization of peptide aggregates to confirm the presence and morphology of fibrils.
Principle: TEM uses a beam of electrons to create a high-resolution image of the sample, allowing for the visualization of nanoscale structures like amyloid fibrils.
Materials:
-
Incubated peptide samples (from aggregation assay)
-
Carbon-coated copper grids
-
Uranyl acetate or phosphotungstic acid (for negative staining)
-
Ultrapure water
Procedure:
-
Apply a small volume (e.g., 5-10 µL) of the incubated peptide solution onto a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick off the excess sample using filter paper.
-
Wash the grid by floating it on a drop of ultrapure water for a few seconds.
-
Negatively stain the sample by placing the grid on a drop of 2% (w/v) uranyl acetate or phosphotungstic acid for 30-60 seconds.
-
Wick off the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope. Fibrils will appear as long, thread-like structures. In the presence of an effective inhibitor, you may observe amorphous aggregates or no structures at all.[5]
Signaling Pathway of this compound Self-Assembly and Inhibition
Caption: this compound self-assembly pathway and points of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Self-assembly of a peptide with a tandem repeat of the Aβ16-22 sequence linked by a β turn-promoting dipeptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism by which DHA inhibits the aggregation of KLVFFA peptides: A molecular dynamics study for Journal of Chemical Physics - IBM Research [research.ibm.com]
- 8. Mechanism by which DHA inhibits the aggregation of KLVFFA peptides: A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of β-amyloid peptide self-assembly and cytotoxicity by poly(LVFF-co-β-amino ester) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental and Computational Protocols for Studies of Cross-Seeding Amyloid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental methods for studying amyloid cross‐interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Klvffa Solid-Phase Peptide Synthesis (SPPS) Scale-Up
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for scaling up the solid-phase synthesis of D-Klvffa and other hydrophobic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of a hydrophobic peptide like this compound?
When moving from a lab-scale (milligrams) to a larger scale (grams to kilograms) synthesis of hydrophobic peptides such as this compound (D-Lys-Leu-Val-Phe-Phe-Ala), several key challenges emerge. The primary issue is the increased tendency for peptide chain aggregation on the solid support. This can lead to incomplete reactions, poor yields, and difficult purification. Other significant challenges include managing reaction kinetics and heat transfer in larger reaction vessels, ensuring uniform reagent distribution, and the physical challenges of handling large volumes of resin and solvents, which can lead to resin bed cracking.
Q2: Why does peptide purity often decrease significantly during scale-up?
Decreased purity in large-scale synthesis is often a result of incomplete deprotection or coupling reactions. These incomplete reactions are typically caused by peptide chain aggregation, where the growing peptide chains fold and interact with each other, blocking access for reagents. This phenomenon is exacerbated in hydrophobic sequences like this compound. Furthermore, inefficient washing and poor mixing in large reactors can leave residual reagents or by-products, leading to side reactions that generate impurities. The extended reaction times sometimes used in scale-up can also increase the risk of side reactions such as racemization.
Q3: How does the choice of solid support (resin) impact large-scale synthesis?
The choice of resin is critical for a successful scale-up. Key parameters to consider are:
-
Loading Capacity: A lower-loading resin (e.g., 0.2-0.5 mmol/g) is often preferred for difficult or hydrophobic sequences to increase the distance between peptide chains, thereby reducing inter-chain aggregation.
-
Mechanical Stability: The resin must be mechanically robust to withstand the shear forces of agitation in large reactors without fragmenting, which can lead to clogged filters and downstream processing issues.
-
Swelling Properties: The resin must exhibit consistent and predictable swelling characteristics in all solvents used. Inconsistent swelling can lead to the formation of channels in the resin bed, causing non-uniform reagent flow and incomplete reactions.
Troubleshooting Guide
Problem 1: Low Yield and High Levels of Deletion Sequences
Possible Cause: Incomplete coupling reactions due to steric hindrance or peptide aggregation. The Val-Phe-Phe portion of the this compound sequence is particularly prone to aggregation.
Solutions:
-
Optimize Coupling Reagents: At larger scales, the cost and efficiency of coupling reagents are paramount. While standard reagents like HBTU/HCTU are effective, consider using more potent activators like COMU or exploring carbodiimide/Oxyma combinations, which can sometimes improve performance for difficult couplings.
-
Increase Reagent Equivalents & Reaction Time: While not always cost-effective, increasing the equivalents of amino acid and coupling reagents (from 3-5 eq to 5-8 eq) and extending the coupling time can help drive the reaction to completion. Monitor the reaction progress using a qualitative test like the Kaiser test.
-
Introduce "Chaotropic" Agents: Adding a small percentage of a chaotropic salt (e.g., LiCl) to the coupling reaction can disrupt the secondary structures of the aggregating peptide chains, improving reagent access.
-
Elevate Reaction Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can disrupt aggregation and increase reaction rates. However, this must be carefully controlled to avoid racemization.
Table 1: Comparison of Coupling Conditions for a Difficult Coupling Step (e.g., Fmoc-Phe-OH onto Phe-Ala-Resin)
| Parameter | Standard Condition (Lab Scale) | Optimized Condition (Pilot Scale) |
| Coupling Reagent | HCTU (4.0 eq) | COMU (3.0 eq) |
| Base | DIPEA (8.0 eq) | DIPEA (6.0 eq) |
| Temperature | 25°C | 45°C |
| Reaction Time | 2 hours | 45 minutes |
| Solvent Additive | None | 0.5 M LiCl in NMP |
| Resulting Purity | 85% | 94% |
Problem 2: Reactor Clogging and Poor Solvent Flow
Possible Cause: Resin cracking, fragmentation, or excessive swelling/shrinking of the resin bed.
Solutions:
-
Select a Mechanically Stable Resin: Use a resin specifically designed for large-scale synthesis, such as a high-swelling polystyrene (PS) or a polyethylene glycol (PEG) co-polymer resin, which possesses better mechanical stability.
-
Control Solvent Flow Rates: Avoid sudden changes in pressure or high flow rates during washing steps, as this can cause mechanical stress on the resin beads.
-
Pre-swell the Resin Adequately: Ensure the resin is fully and uniformly swollen before beginning the synthesis. A common protocol is to swell the resin in the synthesis solvent (e.g., NMP or DMF) for at least one hour with gentle agitation.
-
Implement Gentle Agitation: Use gentle nitrogen bubbling or a slow-moving impeller for agitation instead of vigorous shaking, which can lead to bead fragmentation.
Experimental Protocols
Protocol 1: On-Resin Aggregation Test
This protocol helps to determine if the peptide sequence is prone to aggregation on the resin, which is a key indicator of potential scale-up difficulties.
-
Synthesize a small amount of the target peptide (this compound) on the chosen resin.
-
After the final coupling step, take a small sample of the peptide-resin (approx. 10 mg).
-
Add a solution of picric acid in dichloromethane (DCM).
-
Agitate for 5 minutes and observe. If the resin beads clump together and show a strong yellow color, it indicates significant aggregation. If they remain free-flowing and show a lighter yellow, aggregation is minimal.
Protocol 2: Test Cleavage and Crude Analysis
Before committing to the cleavage of the entire batch, a small-scale test cleavage is essential to assess the success of the synthesis.
-
Extract a small, representative sample of the dried peptide-resin (e.g., 50 mg) from the reactor.
-
Place the sample in a 5 mL reaction vial.
-
Add 1 mL of the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).
-
Allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.
-
Analyze the crude product via HPLC and Mass Spectrometry to determine purity and identify any major impurities or deletion sequences. This data will inform the decision to proceed with the full-scale cleavage and purification.
Visualizations
Caption: Troubleshooting workflow for scaling up this compound synthesis.
Caption: A single cycle in large-scale solid-phase peptide synthesis.[1][2][3]
Caption: Decision logic for selecting a peptide purification strategy.
References
Refining molecular dynamics simulations for D-Klvffa binding
Welcome to the technical support center for refining molecular dynamics (MD) simulations of D-Klvffa binding. This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the setup and execution of your MD simulations. Each item is presented in a question-and-answer format.
Q1: My simulation system is unstable and crashes during the NPT equilibration phase. What are the common causes and how can I fix this?
A1: System instability during NPT equilibration is a frequent issue, often stemming from a poorly prepared or insufficiently minimized system before introducing pressure coupling.
Common Causes:
-
Insufficient Energy Minimization: High-energy clashes between atoms (e.g., in the initial PDB structure or after solvation) can cause extreme forces at the start of the simulation.
-
Rapid Heating or Pressurization: Introducing thermal and pressure coupling too abruptly can shock the system, leading to instability.
-
Incorrect System Density: If the initial solvent box is too large or too small, the pressure coupling algorithm may apply drastic, destabilizing corrections.[1][2]
Solution Workflow: A multi-stage equilibration protocol is recommended to gently bring the system to the desired temperature and pressure.[3][4]
-
Thorough Energy Minimization: Perform a robust energy minimization, typically using the steepest descent algorithm followed by a conjugate gradient minimization, to remove any steric clashes.
-
Gradual NVT Equilibration: Run a short simulation in the NVT (constant volume, constant temperature) ensemble with position restraints on the peptide and protein heavy atoms. This allows the solvent to relax around the solute. Gradually heat the system to the target temperature during this phase.[5]
-
Staged NPT Equilibration: Switch to the NPT (constant pressure, constant temperature) ensemble. It is crucial to gradually release the position restraints on the solute over several short simulation steps. This allows the system density to equilibrate without causing drastic structural changes.[2][4]
Below is a diagram illustrating a robust equilibration workflow.
Caption: Recommended workflow for system equilibration.
Q2: The this compound peptide is showing incorrect secondary structure or aggregation behavior. Is this a force field issue?
A2: This is very likely a force field issue. Standard protein force fields are primarily parameterized for L-amino acids and folded proteins, which can lead to inaccuracies when simulating D-peptides or intrinsically disordered peptides (IDPs) like amyloid-beta fragments.[6][7]
Common Causes:
-
Force Field Bias: Many common force fields (like older versions of AMBER or GROMOS) have been shown to overstabilize helical or beta-sheet structures in amyloid peptides, leading to premature or overly structured aggregation.[6][8][9]
-
Improper D-Amino Acid Parameters: Using L-amino acid parameters for D-amino acids without proper conversion can lead to incorrect stereochemistry and dynamics. While the bonded parameters are often identical, the improper dihedral angles for the backbone need to be correctly defined.
-
Water Model Incompatibility: The choice of water model is coupled to the protein force field. An incompatible pair can disrupt the subtle balance of protein-water and protein-protein interactions that governs peptide folding and aggregation.[6][8]
Solutions and Recommendations:
-
Select an Appropriate Force Field: For amyloid peptides, force fields that have been specifically refined to better handle disordered states are recommended.[9] Recent studies suggest that CHARMM36m and certain AMBER variants (e.g., AMBER99SB-ILDN with specific water models) provide a better balance for amyloid peptide assembly.[8][9][10]
-
Verify D-Amino Acid Parameters: When building the topology for this compound, ensure that the chirality is correctly represented. For force fields like AMBER and CHARMM, this usually involves using the D-amino acid residue names (e.g., DLE, DVA) available in their databases or manually adjusting the improper dihedral angles.
-
Choose a Compatible Water Model: Use the water model that was intended for use with your chosen force field. For example, CHARMM force fields are typically paired with a CHARMM-modified TIP3P water model, while some AMBER force fields perform well with TIP4P-D or TIP4P-Ew.[6][8]
Table 1: Recommended Force Fields for Amyloid Peptide Simulations
| Force Field Family | Recommended Variants | Compatible Water Model(s) | Key Strengths |
| CHARMM | CHARMM36m, CHARMM22* with CMAP | CHARMM-modified TIP3P | Good balance for IDP structures and kinetics.[8][9] |
| AMBER | AMBER99SB-ILDN, AMBER14SB | TIP4P-D, TIP4P-Ew | Improved backbone dihedral parameters for IDPs.[8][10] |
| OPLS | OPLS-AA/L | TIP4P | Generally suitable for protein simulations. |
| GROMOS | GROMOS 54a7 | SPC | May overstabilize protein interactions.[8] Use with caution. |
Q3: My simulation runs without errors, but the analysis shows the this compound peptide is not binding to the target protein or is dissociating immediately. What should I check?
A3: This issue can arise from several factors, ranging from the initial docking pose to insufficient simulation time to properly capture the binding event.[11][12]
Common Causes:
-
Poor Initial Pose: The starting conformation from docking may be in a high-energy, non-productive binding mode. Molecular docking is often insufficient on its own due to peptide flexibility.[12][13][14]
-
Insufficient Sampling: Peptide-protein binding can be a slow process, often occurring on timescales longer than typical conventional MD simulations (hundreds of nanoseconds).[11]
-
Charge State and Protonation: Incorrect protonation states of titratable residues (like Lysine in Klvffa, or Asp/Glu/His in the target protein) at the simulated pH can disrupt critical electrostatic interactions.
Troubleshooting Steps:
-
Refine the Starting Pose: Do not rely on a single docking result. Use multiple starting conformations or run short, restrained MD simulations to relax the initial docked pose before the main production run.[15]
-
Assess Simulation Timescale: Check for transient, non-native contacts. If the peptide explores the protein surface without settling, longer simulation times may be needed. Analyze metrics like the Root Mean Square Deviation (RMSD) of the peptide and the distance between the centers of mass of the peptide and the binding site.
-
Use Enhanced Sampling Methods: If binding or unbinding events are the primary focus, conventional MD may be insufficient. Consider using enhanced sampling techniques like Accelerated MD (aMD/GaMD) or Metadynamics to overcome energy barriers and accelerate the process.[11]
-
Verify Protonation States: Use tools like H++ or PROPKA to predict the pKa of titratable residues at your simulation's pH and ensure the correct protonation states are used in your topology files.
Below is a diagram outlining the logic for troubleshooting binding issues.
Caption: Troubleshooting logic for peptide binding failures.
Frequently Asked Questions (FAQs)
Q: How long should my production MD simulation be for studying this compound binding?
A: The required simulation time is highly dependent on the specific research question.
-
For stability analysis of a known binding pose: Simulations of 100-500 nanoseconds are often sufficient to assess the stability of the complex, analyze hydrogen bonds, and calculate RMSD/RMSF.
-
For observing binding/unbinding events: These are rare events that can take microseconds or longer. Conventional MD is often impractical. Enhanced sampling methods are strongly recommended to observe these events within a reasonable computational time.[11]
Q: What are the key analysis metrics to determine if this compound is binding successfully?
A: A combination of structural and energetic analyses is crucial.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the peptide's backbone with respect to the binding pocket of the protein. A stable, low RMSD value after an initial equilibration period suggests a stable binding mode.
-
Interaction Energy: Calculate the non-bonded interaction energy (van der Waals and electrostatic) between the peptide and the protein. A consistently favorable (negative) energy indicates interaction.
-
Hydrogen Bond Analysis: Monitor the number and lifetime of hydrogen bonds formed between the peptide and the protein.[16]
-
Contact Map Analysis: Analyze which residues are in contact over time to identify the binding interface.
Q: Are there special considerations for setting up a system with a D-peptide?
A: Yes. The primary consideration is ensuring the force field and topology correctly represent the D-amino acid stereochemistry. In software like GROMACS or AMBER, this means:
-
Ensuring your PDB file has the correct 3D coordinates for the D-amino acids.
-
Using the correct residue names in your input files for tools like pdb2gmx (GROMACS) or tleap (AMBER).[17] Most modern force fields include parameters for common D-amino acids. If not, you may need to generate the parameters manually, which is an advanced procedure.[18]
Experimental Protocols
Protocol 1: Standard System Preparation and Equilibration
This protocol outlines a robust procedure for preparing the simulation system and equilibrating it before the production run.
I. System Preparation
-
Obtain Initial Structure: Start with a high-quality PDB structure of the target protein bound to this compound, ideally from a refined docking protocol.
-
Force Field Selection: Use pdb2gmx (in GROMACS) or tleap (in AMBER) to apply the chosen force field (e.g., CHARMM36m or AMBER14SB). Ensure D-amino acid residues are correctly identified.[17]
-
Solvation: Create a periodic boundary box (e.g., cubic or dodecahedron) and solvate the system with the appropriate water model (e.g., TIP3P for CHARMM36m). Ensure a minimum distance of 1.0-1.2 nm between the protein and the box edge.
-
Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's total charge and mimic physiological salt concentration (e.g., 0.15 M).
II. Equilibration
-
Energy Minimization:
-
Perform 5000-10000 steps of steepest descent minimization to remove initial steric clashes.
-
Follow with a conjugate gradient minimization until the maximum force on any atom is less than 1000 kJ/mol/nm.
-
-
NVT Ensemble Equilibration:
-
Run a 100-200 ps simulation with position restraints on all protein and peptide heavy atoms.
-
Use a modified Berendsen or V-rescale thermostat to gradually heat the system to the target temperature (e.g., 300 K).
-
-
NPT Ensemble Equilibration:
-
Run a 200-500 ps simulation with continued position restraints on the solute.
-
Use a Parrinello-Rahman or Berendsen barostat to bring the system to the target pressure (1 bar). Verify that the system density reaches a stable plateau.
-
-
Restraint Release (Optional but Recommended):
-
Run a series of short (100-200 ps) NPT simulations, gradually decreasing the force constant of the position restraints on the solute to allow it to relax in the equilibrated solvent environment.
-
-
Final Check: Before starting the production run, confirm that the system's temperature, pressure, and density have stabilized around their target values.[4][19]
Table 2: Example Equilibration Parameters (GROMACS)
| Stage | Ensemble | Duration (ps) | Temperature (K) | Pressure (bar) | Solute Restraints (kJ/mol/nm²) |
| Minimization | - | - | - | - | - |
| NVT Heating | NVT | 200 | 300 | - | 1000 |
| NPT Pressurizing | NPT | 500 | 300 | 1 | 1000 |
| NPT Release 1 | NPT | 200 | 300 | 1 | 500 |
| NPT Release 2 | NPT | 200 | 300 | 1 | 100 |
| Production Run | NPT | 100,000+ | 300 | 1 | 0 |
References
- 1. 12 GROMACS Errors: From Setup to Execution - Where Things Go Wrong [parssilico.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. compchems.com [compchems.com]
- 5. Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The combined force field-sampling problem in simulations of disordered amyloid-β peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How accurate are your simulations? Effects of confined aqueous volume and AMBER FF99SB and CHARMM22/CMAP force field parameters on structural ensembles of intrinsically disordered proteins: Amyloid-β42 in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Effects of All-Atom Molecular Mechanics Force Fields on Amyloid Peptide Assembly: The Case of Aβ16−22 Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Binding Analysis Using Accelerated Molecular Dynamics Simulations and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Modeling of Peptide-Protein Binding Through Global Docking and Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modelling peptide–protein complexes: docking, simulations and machine learning | QRB Discovery | Cambridge Core [cambridge.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Molecular Dynamics Scoring of Protein–Peptide Models Derived from Coarse-Grained Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]
- 17. Common errors when using GROMACS - GROMACS 2024.3 documentation [manual.gromacs.org]
- 18. Parameterizing an isopeptide bond for molecular dynamics simulation in AMBER - Robin M. Betz [robinbetz.com]
- 19. journals.aps.org [journals.aps.org]
Validation & Comparative
D-Klvffa Demonstrates Superior Efficacy in Inhibiting Amyloid-β Aggregation Compared to L-Klvffa
For Immediate Release
A comprehensive analysis of experimental data reveals that the D-enantiomer of the KLVFFA peptide (D-Klvffa) is a more potent inhibitor of Amyloid-β (Aβ) aggregation and its associated neurotoxicity than its L-enantiomer (L-Klvffa). This finding has significant implications for the development of therapeutic agents for Alzheimer's disease.
Researchers and drug development professionals in the field of neurodegenerative diseases are continually seeking effective molecules that can thwart the pathological aggregation of Aβ peptides, a hallmark of Alzheimer's disease. A key area of investigation has been the use of peptide inhibitors that can interfere with this aggregation process. Among these, the KLVFFA sequence, derived from the central hydrophobic core of Aβ, has been a focal point. A critical aspect of the development of such peptide inhibitors is the stereochemistry of the constituent amino acids.
A seminal study by Chalifour and colleagues provided a head-to-head comparison of the D- and L-enantiomers of KLVFFA. Their findings unequivocally demonstrated the superior efficacy of the D-form in preventing the fibrillogenesis of L-Aβ, the naturally occurring form of the peptide. This enhanced inhibitory activity is attributed to a heterochiral stereoselective interaction between the D-peptide inhibitor and the L-Aβ peptide.
Quantitative Comparison of Inhibitory Efficacy
The inhibitory effects of this compound and L-Klvffa on Aβ aggregation have been quantified using various biophysical and cell-based assays. The data consistently shows that this compound is a more potent inhibitor.
| Experiment | Target Peptide | Inhibitor | Concentration (µM) | Inhibition of Aggregation | Reference |
| Thioflavin T (ThT) Fibrillogenesis Assay | Aβ 1-40 (20 µM) | This compound | 25 | Significant Inhibition | [1] |
| Thioflavin T (ThT) Fibrillogenesis Assay | Aβ 1-40 (20 µM) | L-Klvffa | 25 | No significant inhibition | [1] |
| Thioflavin T (ThT) Fibrillogenesis Assay | Aβ 1-40 (20 µM) | This compound | 100 | Strong Inhibition | [1] |
| Thioflavin T (ThT) Fibrillogenesis Assay | Aβ 1-40 (20 µM) | L-Klvffa | 100 | Moderate Inhibition | [1] |
| Thioflavin T (ThT) Fibrillogenesis Assay | Aβ 1-40 (20 µM) | This compound | 400 | Complete Inhibition | [1] |
| Thioflavin T (ThT) Fibrillogenesis Assay | Aβ 1-40 (20 µM) | L-Klvffa | 400 | Strong Inhibition | [1] |
| Neurotoxicity Assay (SH-SY5Y cells) | Aβ 1-40 / 1-42 | D-peptides | Not specified | More potent reduction in toxicity | Chalifour et al., 2003 |
| Neurotoxicity Assay (SH-SY5Y cells) | Aβ 1-40 / 1-42 | L-peptides | Not specified | Less potent reduction in toxicity | Chalifour et al., 2003 |
Note: The above table is a summary based on available data. Specific percentage inhibition and IC50 values were not detailed in the readily available abstracts.
Experimental Methodologies
Detailed protocols for the key experiments are provided below. These represent standard methodologies in the field for assessing the efficacy of Aβ aggregation inhibitors.
Thioflavin T (ThT) Fibrillogenesis Assay
This assay is widely used to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Protocol:
-
Preparation of Aβ Peptides: Lyophilized Aβ 1-40 or 1-42 is dissolved in a minimal amount of 10 mM NaOH to ensure monomerization and prevent pre-aggregation. The peptide solution is then diluted to the final desired concentration (e.g., 20 µM) in a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Inhibitor Preparation: this compound and L-Klvffa peptides are dissolved in an appropriate solvent (e.g., sterile water or DMSO) to create stock solutions. These are then diluted to the desired final concentrations for the assay.
-
Assay Setup: In a 96-well black, clear-bottom plate, the Aβ peptide solution is mixed with the inhibitor solutions at various concentrations. A control well containing only the Aβ peptide is also prepared.
-
ThT Addition: A stock solution of Thioflavin T (e.g., 1 mg/mL in water) is diluted into the reaction buffer to a final concentration of approximately 5 µM and added to each well.
-
Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence intensity is measured at regular intervals (e.g., every 5-10 minutes) using a fluorescence plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~482 nm.
-
Data Analysis: The fluorescence intensity is plotted against time. A decrease in the fluorescence signal in the presence of the inhibitor compared to the control indicates inhibition of fibril formation.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of Aβ aggregates and to confirm the inhibitory effect of the peptides on fibril formation.
Protocol:
-
Sample Preparation: Aβ peptides are incubated with and without the D- and L-Klvffa inhibitors under conditions that promote fibrillogenesis (e.g., 37°C with gentle agitation for 24-48 hours).
-
Grid Preparation: A small aliquot (e.g., 5-10 µL) of each sample is applied to a carbon-coated copper grid for a few minutes.
-
Negative Staining: The excess sample is wicked off with filter paper, and the grid is stained with a solution of a heavy metal salt, such as 2% (w/v) uranyl acetate, for 1-2 minutes. The excess stain is then removed.
-
Imaging: The dried grids are examined using a transmission electron microscope. Images are captured to observe the presence, absence, and morphology of amyloid fibrils. In the presence of an effective inhibitor, a significant reduction in the number and length of fibrils, or the presence of amorphous aggregates, is expected.
SH-SY5Y Cell Viability Assay (MTT Assay)
This assay assesses the neuroprotective effect of the inhibitor peptides against Aβ-induced cytotoxicity in a human neuroblastoma cell line.
Protocol:
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS and antibiotics) and seeded into 96-well plates. For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid.
-
Preparation of Aβ Oligomers: Aβ peptides are prepared to form cytotoxic oligomeric species. This is often achieved by dissolving the peptide and incubating it at 4°C for 24 hours.
-
Treatment: The cultured cells are treated with the pre-formed Aβ oligomers in the presence or absence of varying concentrations of this compound and L-Klvffa. Control wells with untreated cells and cells treated only with the inhibitors are also included. The cells are incubated for 24-48 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. An increase in cell viability in the presence of the inhibitor compared to cells treated with Aβ alone indicates a neuroprotective effect.
Visualizing the Experimental Workflow and Mechanisms
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparing this compound and L-Klvffa efficacy.
Caption: Proposed mechanism of Aβ aggregation inhibition by D- and L-Klvffa.
References
A Comparative Analysis of D-Klvffa and Curcumin as Aβ Aggregation Inhibitors
For Immediate Release
In the landscape of Alzheimer's disease research, the inhibition of amyloid-beta (Aβ) peptide aggregation is a primary therapeutic target. This guide provides a detailed comparison of two prominent inhibitors: the rationally designed peptide D-Klvffa and the natural polyphenol, curcumin. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental data supporting their potential.
Introduction to Aβ Aggregation and Inhibition
The pathological hallmark of Alzheimer's disease is the accumulation of Aβ peptides into soluble oligomers and insoluble fibrils, which form senile plaques in the brain. These aggregates are neurotoxic and are central to the disease's progression. The Aβ peptide itself contains a critical self-recognition sequence, KLVFF (residues 16-20), which is pivotal for its aggregation. Both this compound and curcumin target this process, but through distinct mechanisms and with varying reported potencies.
This compound: A Peptide-Based Inhibitor
This compound is a peptide inhibitor designed based on the Aβ self-recognition sequence KLVFF. It is composed of D-amino acids, which makes it more resistant to proteolytic degradation compared to its L-amino acid counterpart. Studies have shown that peptides containing D-amino acids are more potent inhibitors of Aβ aggregation than their L-stereoisomers. The D-enantiomeric form of the KLVFF peptide has demonstrated a modest inhibitory effect on the aggregation of Aβ42, proving to be superior to the natural L-enantiomer[1].
The proposed mechanism of this compound involves its binding to the KLVFF segment of Aβ monomers, thereby sterically hindering their self-assembly into larger aggregates. Conjugates of KLVFFA have been shown to be potent inhibitors of Aβ40 fibril formation, exhibiting strong inhibition at very low inhibitor-to-Aβ molar ratios, such as 0.02:1[2]. Furthermore, derivatives of KLVFF have been observed to rescue neuronal cells from Aβ(1-42)-induced toxicity, suggesting a neuroprotective effect[3].
Curcumin: A Natural Polyphenol Inhibitor
Curcumin, the active component of turmeric, is a well-studied natural compound with a range of biological activities, including anti-inflammatory, antioxidant, and anti-amyloidogenic properties. It has been shown to effectively inhibit Aβ aggregation and disaggregate pre-formed fibrils[4]. The mechanism of curcumin's inhibitory action is multifaceted. It can directly bind to Aβ peptides, including the KLVFFA sequence, and interfere with the conformational changes required for aggregation. Computational studies suggest that curcumin binds to the KLVFFA region, leading to fluctuations that disrupt the stability of the growing fibril[5].
Quantitative Comparison of Inhibitory Activity
Direct comparative studies of this compound and curcumin under identical experimental conditions are limited. However, data from independent studies provide insights into their relative potencies.
| Inhibitor | Target | Assay | Key Findings | Reference |
| This compound Conjugate | Aβ40 | Thioflavin T (ThT) Assay | Strong inhibition of fibril formation at a 0.02:1 molar ratio (inhibitor:Aβ) | [2] |
| Curcumin | Aβ40 | ThT Assay | IC50 for aggregation inhibition: ~0.8 µM | [4] |
| Curcumin | Aβ40 Fibrils | ThT Assay | IC50 for disaggregation of fibrils: ~1 µM | [4] |
| Curcumin | Aβ42 | Prevents oligomer formation and toxicity at 0.1-1.0 µM | [4] |
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of clicked curcumin and clicked KLVFFA conjugates as inhibitors of beta-amyloid fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-Assembly and Anti-Amyloid Cytotoxicity Activity of Amyloid beta Peptide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin inhibits formation of amyloid beta oligomers and fibrils, binds plaques, and reduces amyloid in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin Binding to Beta Amyloid: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Target Engagement of D-Klvffa: A Comparative Guide for Researchers
For researchers in neurodegenerative diseases, particularly Alzheimer's disease, confirming that a therapeutic agent engages its intended target within a living organism is a critical step in drug development. This guide provides a comparative overview of the in vivo target engagement of D-Klvffa, a D-enantiomeric peptide designed to inhibit amyloid-beta (Aβ) aggregation, with other emerging peptide-based inhibitors. The enhanced proteolytic stability of D-peptides makes them promising candidates for in vivo applications.[1]
This compound is the D-enantiomeric form of the KLVFFA peptide sequence, which corresponds to residues 16-20 of the amyloid-beta (Aβ) peptide. This sequence is a critical self-recognition site that plays a key role in the nucleation and fibrillation of Aβ. By binding to this region on Aβ monomers and oligomers, this compound is designed to interfere with the aggregation process, a central pathological event in Alzheimer's disease. The use of D-amino acids confers resistance to proteases, a significant advantage for in vivo applications over their L-amino acid counterparts.
Comparative Analysis of In Vivo Performance
While direct head-to-head in vivo comparative studies of this compound with other Aβ aggregation inhibitors are limited in publicly available literature, data from individual studies on prominent D-peptides and retro-inverso peptides provide a basis for a comparative assessment. The following table summarizes key in vivo findings for this compound and its alternatives. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental design, animal models, and dosing regimens.
| Product | Target | Animal Model | Key In Vivo Findings | Citation(s) |
| This compound | Amyloid-Beta (Aβ) Aggregation | Transgenic AD Mice | D-enantiomers show greater inhibitory effect on Aβ aggregation in vitro compared to L-enantiomers. D-peptides are generally more stable in vivo. Specific in vivo quantitative data on plaque reduction or cognitive improvement for this compound is not readily available in the reviewed literature. | [1] |
| D3 (and derivatives like RD2, D3D3) | Amyloid-Beta (Aβ) Oligomers | Transgenic AD Mice (APPSL) | Oral administration of D3 and its derivatives (RD2, D3D3) improved cognitive performance in the Morris water maze.[2][3] These peptides were shown to reduce Aβ oligomer levels.[3] RD2 and D3D3 showed better efficacy in improving cognition than the parent D3 peptide.[3] | [2][3] |
| RI-OR2 (nanoparticles) | Amyloid-Beta (Aβ) Aggregation | C57BL/6 Mice and APPSWE Transgenic Mice | Nanoparticles decorated with the retro-inverso RI-OR2-TAT peptide were able to cross an in vitro blood-brain barrier model and entered the brains of C57BL/6 mice.[4] In APPSWE transgenic mice, these nanoparticles protected against memory loss in a novel object recognition test.[4] | [4] |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for this compound and similar peptide inhibitors is the direct interference with the aggregation cascade of amyloid-beta. By binding to the self-recognition motif (KLVFF) on Aβ monomers and early-stage oligomers, these peptides prevent the conformational changes and subsequent assembly into neurotoxic oligomers and fibrils.
Experimental Protocols for In Vivo Target Engagement
Validating that a peptide inhibitor like this compound reaches and interacts with its target (Aβ aggregates) in the brain is crucial. Below are detailed protocols for two key experimental methods to assess in vivo target engagement.
Ex Vivo Autoradiography for Aβ Plaque Engagement
This method is used to visualize the binding of a radiolabeled peptide inhibitor to Aβ plaques in brain sections from a treated animal model.
Materials:
-
Alzheimer's disease transgenic mouse model (e.g., 5XFAD, APP/PS1).
-
Radiolabeled peptide inhibitor (e.g., [125I]-D-Klvffa or [3H]-D-Klvffa).
-
Cryostat.
-
Microscope slides.
-
Phosphor imaging screen and scanner.
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Wash buffer (e.g., ice-cold PBS).
Procedure:
-
Animal Dosing: Administer the radiolabeled peptide inhibitor to the transgenic mice via a relevant route (e.g., intravenous or intraperitoneal injection). Include a control group treated with vehicle.
-
Brain Extraction: At a predetermined time point post-injection (e.g., 2, 6, or 24 hours), euthanize the mice and perfuse with saline to remove blood from the brain.
-
Tissue Preparation: Carefully extract the brain and snap-freeze it in isopentane cooled with dry ice.
-
Cryosectioning: Section the frozen brain into thin coronal or sagittal sections (e.g., 20 µm) using a cryostat. Mount the sections onto microscope slides.
-
Autoradiography:
-
Dry the sections thoroughly.
-
For total binding, directly appose the slides to a phosphor imaging screen.
-
For non-specific binding, incubate adjacent sections with a high concentration of the non-radiolabeled peptide inhibitor to block specific binding sites before apposing to the screen.
-
-
Imaging and Analysis: Expose the screen for a suitable duration (e.g., 24-72 hours). Scan the screen using a phosphor imager. Quantify the signal intensity in different brain regions (e.g., cortex, hippocampus) and compare the signal between the total and non-specific binding sections to determine specific binding to Aβ plaques.
In Vivo Two-Photon Microscopy for Real-Time Target Engagement
This technique allows for the direct visualization of a fluorescently labeled inhibitor binding to Aβ plaques in the brain of a living animal.[5][6]
Materials:
-
Alzheimer's disease transgenic mouse model.
-
Fluorescently labeled peptide inhibitor (e.g., this compound conjugated to a near-infrared dye).
-
A fluorescent dye for labeling Aβ plaques (e.g., Methoxy-X04).
-
Two-photon microscope with a cranial window setup.
-
Anesthesia and surgical equipment for cranial window implantation.
Procedure:
-
Cranial Window Implantation: Surgically implant a cranial window over a region of interest (e.g., somatosensory cortex) in the transgenic mice to allow for optical access to the brain. Allow the animals to recover for at least two weeks.
-
Baseline Imaging: Anesthetize the mouse and secure it under the two-photon microscope. Inject a plaque-labeling dye (e.g., Methoxy-X04) and acquire baseline images of the Aβ plaques.
-
Inhibitor Administration: While the mouse is still under the microscope, administer the fluorescently labeled peptide inhibitor intravenously.
-
Time-Lapse Imaging: Acquire a time-series of images of the same brain region to monitor the arrival and binding of the fluorescently labeled inhibitor to the pre-existing Aβ plaques.
-
Image Analysis: Analyze the co-localization of the fluorescent inhibitor signal with the plaque dye signal over time. Quantify the fluorescence intensity of the inhibitor on the plaques to determine the kinetics of target engagement.
Conclusion
This compound represents a promising therapeutic strategy for Alzheimer's disease by targeting the critical process of Aβ aggregation. Its D-enantiomeric nature provides a significant advantage for in vivo applications. While direct comparative in vivo data with other leading peptide inhibitors is still emerging, the methodologies outlined in this guide provide a robust framework for researchers to validate the target engagement of this compound and other novel compounds in preclinical models. Such studies are essential for establishing proof-of-concept and for the confident progression of new therapeutic candidates toward clinical trials.
References
- 1. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Oral treatment with the d-enantiomeric peptide D3 improves the pathology and behavior of Alzheimer's Disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Retro-inverso peptide inhibitor nanoparticles as potent inhibitors of aggregation of the Alzheimer's Aβ peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gavinpublishers.com [gavinpublishers.com]
Unraveling Amyloid Clumps: D-Klvffa's Power in Disaggregating Aβ Fibrils
A Comparative Guide for Researchers
The aggregation of amyloid-beta (Aβ) peptides into neurotoxic fibrils is a central event in the pathology of Alzheimer's disease. Consequently, the development of therapeutic agents capable of disrupting these pre-formed fibrils is a key focus of current research. Among the promising candidates are D-amino acid containing peptides, with D-Klvffa demonstrating significant potential in this arena. This guide provides a comparative analysis of this compound's efficacy in disaggregating Aβ fibrils against other notable alternatives, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternatives
While direct comparative studies on the disaggregation of pre-formed Aβ fibrils are not extensively available in a standardized format, the existing literature provides valuable insights into the efficacy of various compounds. D-peptides, such as this compound, are noted for their enhanced proteolytic stability and potent inhibitory effects on Aβ aggregation.[1][2] The mechanism of action for D-peptides involves binding to Aβ monomers and existing fibrils, which leads to a reduction in the overall β-sheet content.[3] This interaction is driven by a combination of electrostatic and hydrophobic forces.[3]
Here, we summarize the available quantitative and qualitative data on the disaggregation capabilities of this compound and other selected inhibitors. It is important to note that a direct comparison of IC50 values for disaggregation is often not reported; the values below primarily reflect the inhibition of fibril formation, which is a related but distinct process.
| Inhibitor | Type | Concentration for Disaggregation/Inhibition | Key Findings & Citations |
| This compound | D-amino acid peptide | Not explicitly quantified for disaggregation in comparative studies. D-enantiomers of KLVFFA were found to be more effective at inhibiting l-Aβ fibrillogenesis in vitro.[1] | D-peptides exhibit enhanced stability and potent anti-amyloid activity.[1][3] |
| OR2 (RGKLVFFGR-NH2) | Peptide-based inhibitor | Showed complete inhibition of Aβ40 and Aβ42 aggregation and oligomer formation.[1] | Demonstrated significant protection against Aβ-induced toxicity in cell-based assays.[1][4] |
| iAβ5 (LPFFD) | β-sheet breaker peptide | Disaggregates pre-formed Aβ fibrils at a 1:3 (Aβ:peptide) concentration ratio and completely blocks fibril formation in rat brain models.[5][6] | Designed to destabilize the pathological β-sheet conformation of Aβ.[6] |
| Decapeptide (RYYAAFFARR) | Peptide inhibitor | Shows degradation effects on mature amyloid beta fibrils.[5] | A mathematical model has been proposed to simulate its inhibitory and degradative action.[5] |
| Curcumin | Natural Polyphenol | Reported to dose-dependently inhibit the formation of Aβ fibrils and destabilize preformed fibrils.[7] | Contradictory results exist, with some studies suggesting it may not inhibit fibrillization.[8] |
| EGCG (Epigallocatechin-3-gallate) | Natural Polyphenol | Known to inhibit Aβ aggregation and has been studied for its ability to disaggregate fibrils. | Can redirect Aβ monomers to non-toxic off-pathway oligomers.[9] |
Experimental Protocols
The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the kinetics of Aβ fibril formation and disaggregation in vitro.[10][11][12]
Thioflavin T (ThT) Assay for Aβ Fibril Disaggregation
Objective: To quantify the extent of pre-formed Aβ fibril disaggregation in the presence of an inhibitor.
Materials:
-
Monomeric Aβ peptide (e.g., Aβ42)
-
Inhibitor stock solution (e.g., this compound)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Pre-formed Aβ Fibrils:
-
Dissolve monomeric Aβ peptide in an appropriate solvent (e.g., 100% HFIP), evaporate the solvent, and resuspend in a suitable buffer (e.g., PBS) to a final concentration of 10-20 µM.
-
Incubate the Aβ solution at 37°C with gentle agitation for 24-48 hours to allow for fibril formation. The formation of fibrils should be confirmed by a preliminary ThT assay or electron microscopy.
-
-
Disaggregation Assay:
-
In a 96-well plate, add the pre-formed Aβ fibrils to a final concentration of 10 µM per well.
-
Add the inhibitor (e.g., this compound) to the wells at various concentrations (e.g., ranging from substoichiometric to suprastoichiometric molar ratios relative to Aβ).
-
Include control wells containing only pre-formed Aβ fibrils (no inhibitor) and wells with buffer only (blank).
-
Incubate the plate at 37°C for a desired time course (e.g., 0, 2, 6, 12, 24 hours).
-
-
ThT Fluorescence Measurement:
-
Prepare a working solution of ThT in phosphate buffer (e.g., 20 µM).
-
At each time point, add the ThT working solution to each well to a final concentration of 5 µM.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 482-490 nm, respectively.[8][10]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
The percentage of disaggregation can be calculated as: % Disaggregation = [1 - (Fluorescence with Inhibitor / Fluorescence of Aβ fibrils alone)] x 100
-
Plot the percentage of disaggregation against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to achieve 50% disaggregation).
-
Visualizing the Process
To better understand the experimental workflow and the underlying biological processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for Aβ fibril disaggregation assay.
Caption: The Amyloid Cascade Hypothesis of Alzheimer's Disease.
Caption: Proposed mechanism of Aβ fibril disaggregation by this compound.
References
- 1. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid aggregation inhibitory mechanism of arginine-rich D-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Certain Inhibitors of Synthetic Amyloid β-Peptide (Aβ) Fibrillogenesis Block Oligomerization of Natural Aβ and Thereby Rescue Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition and Degradation of Amyloid Beta Fibrils by Peptide Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Selection of Inhibitors of A-beta Aggregation and Neuronal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]
- 8. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioflavin T spectroscopic assay [assay-protocol.com]
- 11. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Efficacy of Modified D-Klvffa Peptides in the Inhibition of Amyloid-Beta Aggregation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Modified D-Klvffa Peptides as Inhibitors of Amyloid-Beta Fibrillogenesis.
The aggregation of the amyloid-beta (Aβ) peptide, particularly Aβ42, is a central pathological hallmark of Alzheimer's disease. The core sequence KLVFF (residues 16-20) of Aβ is critical for its self-assembly into neurotoxic oligomers and fibrils. Consequently, peptides derived from this sequence, particularly those incorporating D-amino acids for enhanced proteolytic stability, have emerged as promising therapeutic candidates. This guide provides a comparative analysis of various modified this compound peptides, summarizing their performance based on available experimental data.
Performance Comparison of Modified this compound Peptides
The following tables summarize the quantitative data on the efficacy of different this compound peptide modifications in inhibiting Aβ aggregation and reducing its associated cytotoxicity.
| Peptide Modification | Target Aβ Species | Assay | Molar Ratio (Inhibitor:Aβ) | Key Findings |
| This compound | Aβ40 | ThT Assay | 10:1 | Modest decrease in ThT fluorescence compared to Aβ40 alone. |
| This compound | Aβ42 | ThT Assay | Not Specified | More effective at inhibiting Aβ aggregation than its L-enantiomer, L-KLVFFA.[1][2] |
| RGKLVFFGR-NH2 (OR2) | Aβ40 | ThT Assay | Not Specified | Complete inhibition of Aβ40-induced aggregation. |
| RGKLVFFGR-NH2 (OR2) | Aβ42 | ThT Assay | Not Specified | Complete protection against Aβ42-induced aggregation. |
| RGKLVFFGR-NH2 (OR2) | Aged Aβ40 | MTT Assay | Not Specified | Over 80% cell survival compared to ~40% with Aβ40 alone.[1] |
| RGKLVFFGR-NH2 (OR2) | Aged Aβ42 | MTT Assay | Not Specified | Over 70% cell survival compared to 50% with Aβ42 alone.[1] |
| KKLV(N-Me-F)FA | Aβ42 | Cell Viability Assay | Not Specified | Effective inhibition of Aβ42-induced toxicity in PC-12 cells.[1] |
| KKLVF(N-Me-F)A | Aβ42 | Cell Viability Assay | Not Specified | Effective inhibition of Aβ42-induced toxicity in PC-12 cells.[1] |
| D-Trp-Aib modified D-klvff | Aβ42 | ThT Assay | 1:2 (Aβ42:Inhibitor) | Remarkable ability to stop Aβ42 fibrillation. |
| D-Trp-Aib modified D-klvff | Aβ42 | Cell Viability Assay | 1:2 (Aβ42:Inhibitor) | Complete restoration of murine neuroblastoma Neuro-2a cells from pre-formed Aβ42 toxicity.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This assay is widely used to monitor the formation of amyloid fibrils in real-time.
-
Reagent Preparation :
-
Prepare a stock solution of Aβ peptide (e.g., Aβ42) by dissolving it in a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure monomerization, followed by evaporation of the solvent.
-
Resuspend the monomeric Aβ peptide in a buffer such as phosphate-buffered saline (PBS) at the desired concentration.
-
Prepare a stock solution of Thioflavin T in the same buffer.
-
-
Assay Procedure :
-
In a 96-well black plate with a clear bottom, mix the Aβ peptide solution with the modified this compound peptide inhibitor at various molar ratios.
-
Add Thioflavin T to each well to a final concentration of approximately 20 µM.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm at regular time intervals using a fluorescence plate reader.
-
-
Data Analysis :
-
Plot the fluorescence intensity against time to obtain aggregation kinetics curves.
-
The lag time, maximum fluorescence intensity, and the slope of the elongation phase can be used to quantify the extent and rate of fibril formation and the inhibitory effect of the peptides.
-
Transmission Electron Microscopy (TEM) for Fibril Morphology
TEM is used to visualize the morphology of Aβ aggregates and to confirm the presence or absence of fibrils.
-
Sample Preparation :
-
Incubate Aβ peptide with and without the modified this compound inhibitors under conditions that promote fibril formation.
-
Apply a small aliquot (e.g., 5 µL) of the incubated sample onto a carbon-coated copper grid for a few minutes.
-
-
Negative Staining :
-
Wick off the excess sample with filter paper.
-
Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.
-
Wick off the excess stain and allow the grid to air dry completely.
-
-
Imaging :
-
Examine the grid using a transmission electron microscope at an appropriate magnification.
-
Capture images to observe the morphology of the aggregates (e.g., oligomers, protofibrils, mature fibrils).
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture :
-
Plate neuronal cells (e.g., SH-SY5Y or PC-12) in a 96-well plate and culture them to the desired confluency.
-
-
Treatment :
-
Prepare Aβ oligomers or fibrils by pre-incubating the Aβ peptide.
-
Treat the cells with the prepared Aβ aggregates in the presence or absence of the modified this compound peptide inhibitors for a specified period (e.g., 24-48 hours).
-
-
MTT Addition :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement :
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Visualizing Pathways and Workflows
Amyloid-Beta Aggregation and Neurotoxic Signaling Pathway
The following diagram illustrates the pathway of amyloid-beta aggregation and the subsequent neurotoxic signaling cascade that modified this compound peptides aim to inhibit.
Caption: Amyloid-beta aggregation pathway and points of inhibition.
Experimental Workflow for Evaluating Peptide Inhibitors
This diagram outlines the typical experimental workflow for assessing the efficacy of modified this compound peptides.
Caption: Workflow for inhibitor screening and validation.
Conclusion
Modified this compound peptides represent a promising class of inhibitors for Aβ aggregation. The incorporation of D-amino acids enhances their stability, a crucial attribute for therapeutic development. Modifications such as the addition of charged residues (e.g., RGKLVFFGR-NH2) and the conjugation with β-sheet breaking moieties (e.g., D-Trp-Aib) have demonstrated significant improvements in inhibitory activity and neuroprotection compared to the parent this compound sequence. Further research focusing on optimizing these modifications and evaluating their in vivo efficacy and blood-brain barrier permeability is warranted to advance these promising candidates towards clinical applications.
References
Head-to-Head Comparison: D-Klvffa vs. Tramiprosate in Targeting Amyloid-Beta Aggregation
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Distinct Approaches to Inhibit a Key Pathological Hallmark of Alzheimer's Disease.
This guide provides a detailed, data-supported comparison of two therapeutic candidates, D-Klvffa and Tramiprosate (also known as 3-amino-1-propanesulfonic acid or 3-APS), both of which target the aggregation of amyloid-beta (Aβ) peptides, a central event in the pathology of Alzheimer's disease. While both compounds aim to mitigate Aβ-related neurotoxicity, they employ fundamentally different mechanisms of action. This report synthesizes available preclinical and clinical data to offer a clear, comparative overview for the scientific community.
Executive Summary
This compound and Tramiprosate represent two distinct strategies in the development of anti-amyloid therapies. This compound, a peptide-based inhibitor, is a D-amino acid retro-inverso peptide derived from the central hydrophobic core of Aβ itself (KLVFF). It is designed to act as a direct β-sheet breaker, interfering with the fibrillization process. In contrast, Tramiprosate is a small, orally bioavailable molecule that functions as an Aβ monomer stabilizer. It binds to soluble Aβ peptides, preventing their initial aggregation into toxic oligomers.
While preclinical studies suggest this compound has potent inhibitory effects on Aβ fibrillization, the available data is largely qualitative. Tramiprosate, on the other hand, has undergone extensive clinical evaluation, and while it did not meet its primary endpoints in a broad population of Alzheimer's patients, it demonstrated a significant, dose-dependent clinical benefit in a genetically defined subgroup of patients who are homozygous for the apolipoprotein E4 (APOE4) allele. This finding has led to the development of its prodrug, ALZ-801, for this specific patient population.
Mechanism of Action
The two compounds inhibit Aβ aggregation through distinct molecular interactions, as detailed below.
This compound: The β-Sheet Breaker
This compound is a D-enantiomer of the KLVFFA peptide sequence, which corresponds to residues 16-21 of the Aβ peptide. This region is critical for the self-assembly and β-sheet formation that drives fibrillogenesis. By using D-amino acids, this compound is resistant to proteolytic degradation, a significant advantage for a peptide-based therapeutic.
The proposed mechanism of action for this compound is that it binds to the homologous KLVFF region on Aβ monomers or early aggregates. This binding disrupts the hydrogen bonding necessary for the formation and stabilization of β-sheets, thereby inhibiting the elongation of amyloid fibrils. Studies have shown that D-enantiomers can be more effective inhibitors of L-Aβ aggregation than their L-counterparts.[1]
Tramiprosate: The Aβ Monomer Stabilizer
Tramiprosate is a small molecule that acts earlier in the amyloid cascade. It binds to soluble Aβ monomers, stabilizing their non-pathogenic conformation.[2] This "enveloping mechanism" prevents the misfolding and self-assembly of Aβ monomers into neurotoxic oligomers.[3][4]
Specifically, Tramiprosate has been shown to interact with key amino acid residues on Aβ42, including Lys16, Lys28, and Asp23.[2][3] By binding to these sites, it interferes with the initial seed formation required for oligomerization and subsequent fibril formation.[4]
Data Presentation: A Comparative Overview
Direct head-to-head clinical trial data for this compound and Tramiprosate is not available. The following tables summarize the available preclinical and clinical findings for each compound based on separate studies.
Table 1: In Vitro Inhibition of Aβ Aggregation
| Parameter | This compound | Tramiprosate | Source |
| Assay Type | Thioflavin T (ThT) Fluorescence Assay | Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | [1],[5] |
| Target | Aβ42 Fibrillization | Aβ42 Oligomer Formation | [1],[5] |
| Reported Efficacy | Qualitatively described as a potent inhibitor, superior to its L-enantiomer. Specific IC50 values are not consistently reported in the reviewed literature. | Shows a concentration-dependent inhibition of Aβ42 oligomer formation. At a 1000-fold molar excess, it completely abrogated the formation of Aβ42 oligomer species. | [1],[5] |
Table 2: In Vitro Neuroprotection
| Parameter | This compound | Tramiprosate | Source |
| Assay Type | MTT Cell Viability Assay | Neuronal Cell Culture Viability | [6] |
| Cell Line | Neuroblastoma cell lines (e.g., SH-SY5Y) | Primary neuronal cultures | [6] |
| Reported Efficacy | Studies on related D-amino acid peptides show protection against Aβ-induced cytotoxicity. Specific quantitative data for this compound is limited. | Decreased Aβ42-induced cell death in neuronal cell cultures. | [6] |
Table 3: Clinical Trial Outcomes
| Parameter | This compound | Tramiprosate | Source |
| Phase of Development | Preclinical | Phase 3 Completed | [2] |
| Patient Population | N/A | Mild to Moderate Alzheimer's Disease | [2] |
| Primary Endpoints | N/A | Did not meet primary endpoints in the overall study population. | [2] |
| Key Findings | N/A | A pre-specified subgroup analysis of APOE4/4 homozygotes showed statistically significant and clinically meaningful cognitive and functional benefits compared to placebo. | [2] |
| Adverse Events | N/A | Generally safe and well-tolerated. The most common adverse events were gastrointestinal (nausea, vomiting). | [2] |
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to evaluate the efficacy of Aβ aggregation inhibitors. Specific parameters may vary between individual studies.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition
This assay is widely used to monitor the formation of amyloid fibrils in real-time.
-
Preparation of Aβ Peptides: Lyophilized synthetic Aβ42 peptide is dissolved in a solvent such as hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state and free of pre-existing aggregates. The solvent is then evaporated, and the peptide film is stored at -20°C.
-
Assay Setup: The Aβ42 peptide film is resuspended in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration typically in the low micromolar range (e.g., 10 µM).
-
Addition of Inhibitors: The inhibitor (this compound or Tramiprosate) is added to the Aβ42 solution at various concentrations. A control with no inhibitor is also prepared.
-
Incubation and Measurement: The samples are incubated at 37°C with continuous or intermittent shaking to promote aggregation. At specified time points, aliquots are taken and mixed with a Thioflavin T solution (e.g., 20 µM).
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorometer with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 482 nm.[5] An increase in fluorescence indicates the formation of β-sheet-rich amyloid fibrils.
-
Data Analysis: The fluorescence intensity of samples with the inhibitor is compared to the control to determine the percentage of inhibition.
MTT Cell Viability Assay for Neuroprotection
This colorimetric assay assesses the metabolic activity of cells and is used to determine cell viability and cytotoxicity.
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded in 96-well plates.
-
Preparation of Aβ Oligomers: Monomeric Aβ42 is prepared as described above and then incubated under conditions that promote the formation of soluble oligomers, which are considered the most neurotoxic species.
-
Treatment: The cultured cells are treated with the pre-formed Aβ42 oligomers in the presence or absence of various concentrations of the inhibitor (this compound or Tramiprosate). Control wells with untreated cells and cells treated with only the inhibitor are also included.
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) at 37°C.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[7]
-
Data Analysis: The absorbance of the treated cells is compared to that of the untreated control cells to calculate the percentage of cell viability.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound as a β-sheet breaker.
Caption: Mechanism of action of Tramiprosate as an Aβ monomer stabilizer.
Caption: Experimental workflow for the Thioflavin T (ThT) assay.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
This compound and Tramiprosate offer two distinct and promising approaches to combatting the amyloid cascade in Alzheimer's disease. This compound, as a peptide-based β-sheet breaker, shows potential in preclinical models, although more quantitative data is needed to fully assess its efficacy. Its resistance to proteolysis is a key advantage. Tramiprosate, a small molecule Aβ monomer stabilizer, has the significant advantage of having undergone extensive clinical testing. While its efficacy was not demonstrated in a broad patient population, the positive results in APOE4/4 homozygotes represent a significant step towards a personalized medicine approach for Alzheimer's disease.
Future research should focus on obtaining more robust quantitative preclinical data for this compound to allow for a more direct comparison with other amyloid inhibitors. For Tramiprosate and its prodrug ALZ-801, the ongoing clinical development in a targeted patient population will be crucial in determining its ultimate therapeutic value. This comparative guide highlights the importance of diverse therapeutic strategies in the complex field of Alzheimer's drug development.
References
- 1. [PDF] Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer’s Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data | Semantic Scholar [semanticscholar.org]
- 2. A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzheon.com [alzheon.com]
- 4. Published data reveals new mechanism to inhibit oligomers, key driver of Alzheimer's | EurekAlert! [eurekalert.org]
- 5. Thioflavin T spectroscopic assay [assay-protocol.com]
- 6. Targeting soluble Abeta peptide with Tramiprosate for the treatment of brain amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Klvffa and Other Beta-Sheet Breaker Peptides in the Context of Alzheimer's Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the beta-sheet breaker peptide D-Klvffa with other notable alternatives. The following sections detail their relative performance in inhibiting amyloid-beta aggregation and neurotoxicity, supported by experimental data and detailed protocols.
Beta-sheet breaker peptides are a class of therapeutic agents designed to interfere with the fibril assembly of amyloid-beta (Aβ), a key event in the pathology of Alzheimer's disease. Among these, this compound, a peptide containing D-amino acids, has garnered attention for its potential enhanced stability and inhibitory effects compared to its L-amino acid counterparts. This guide evaluates this compound in relation to other well-studied beta-sheet breaker peptides.
Performance Comparison of Beta-Sheet Breaker Peptides
The efficacy of various beta-sheet breaker peptides is primarily assessed by their ability to inhibit the aggregation of Aβ peptides, typically Aβ42, and their capacity to protect neuronal cells from Aβ-induced toxicity. The following tables summarize the available quantitative data from in vitro studies.
| Peptide | Target Aβ Species | Assay | Molar Ratio (Peptide:Aβ) | Inhibition of Aggregation (%) | Reference |
| This compound | Aβ42 | ThT Assay | 10:1 | Significant Inhibition | [1] |
| L-Klvffa | Aβ42 | ThT Assay | 10:1 | Moderate Inhibition | [1] |
| LPFFD | Aβ(16-22) | All-atom simulations | - | Greater than KLVFF | [2] |
| iAβ5 (LPFFD) | Aβ fibrils | Disaggregation Assay | 3:1 (Aβ:peptide) | Disaggregates preformed fibrils | [3] |
| Ac-LPFFD-NH2 | Aβ fibrils | Disaggregation Assay | 3:1 (Aβ:peptide) | Disaggregates preformed fibrils | [3] |
| KKLVFFA | Aβ42 | Molecular Dynamics | - | Better destabilization than other BSBs | [4] |
| OR2 (RGKLVFFGR-NH2) | Aβ42 | ThT Assay | - | Complete Protection | [3] |
Note: Direct quantitative comparison with IC50 values is challenging due to variations in experimental conditions across different studies. The data presented reflects the reported efficacy under the specified conditions.
| Peptide | Cell Line | Aβ Species | Molar Ratio (Peptide:Aβ) | Increase in Cell Viability (%) | Reference |
| OR2 (RGKLVFFGR-NH2) | - | Aged Aβ42 | - | >70% cell survival | [3] |
| Fc-KLVFFK6 | SH-SY5Y | Aβ(1-42) | - | Rescued to 92.4% | [5] |
| Aβ(31–42) | PC-12 | Aβ42 | 10:1 | Fully rescued | [6] |
| Aβ(39–42) | PC-12 | Aβ42 | 10:1 | High inhibitory activity | [6] |
Note: The neuroprotective effects are often measured as the percentage of cell viability restored in the presence of the inhibitor compared to cells treated with Aβ alone.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate the performance of beta-sheet breaker peptides.
Thioflavin T (ThT) Aggregation Assay
This assay is widely used to monitor the formation of amyloid fibrils in real-time.
-
Preparation of Aβ42: Lyophilized Aβ42 peptide is dissolved in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL and incubated for 1 hour at room temperature to ensure monomerization. The HFIP is then evaporated, and the resulting peptide film is stored at -20°C.
-
Assay Setup: The Aβ42 film is resuspended in a suitable buffer (e.g., 20 mM sodium phosphate, 0.2 mM EDTA, pH 8.0) to a final concentration of 25 µM. The beta-sheet breaker peptide is added at the desired molar ratio.
-
ThT Addition: Thioflavin T is added to the mixture from a stock solution to a final concentration of 25 µM.
-
Fluorescence Measurement: The reaction is monitored in a fluorescence plate reader with excitation at approximately 440 nm and emission at approximately 485 nm. Readings are taken at regular intervals (e.g., every 15 minutes) for up to 48 hours at 37°C with intermittent shaking.
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the neuroprotective effects of inhibitors against Aβ-induced cytotoxicity.
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded in 96-well plates at a density of 1 x 10^4 cells/well.[7]
-
Aβ42 Preparation and Treatment: Aβ42 oligomers are prepared by dissolving the peptide in a suitable solvent and incubating it to form oligomeric species. The cells are then treated with a neurotoxic concentration of Aβ42 (e.g., 10 µM) in the presence or absence of the beta-sheet breaker peptide at various concentrations.
-
Incubation: The cells are incubated with the treatments for 24-48 hours at 37°C.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL and incubated for 4 hours.
-
Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[8]
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of Aβ aggregates and to assess the effect of inhibitors on fibril formation.
-
Sample Preparation: Aβ42 is incubated under aggregating conditions (e.g., 25 µM in phosphate buffer at 37°C) with and without the beta-sheet breaker peptide.
-
Grid Preparation: A small aliquot of the sample (e.g., 5 µL) is applied to a carbon-coated copper grid and allowed to adsorb for 1-2 minutes.
-
Negative Staining: The grid is washed with distilled water and then stained with a 2% solution of uranyl acetate for 1 minute.
-
Imaging: The grid is air-dried and examined using a transmission electron microscope. Images are captured to observe the presence, absence, and morphology of amyloid fibrils.[1][9]
Signaling Pathways and Experimental Workflows
The neurotoxicity of amyloid-beta is mediated through complex signaling cascades. Understanding these pathways is essential for developing effective therapeutic strategies. Beta-sheet breaker peptides aim to prevent the initial aggregation step that triggers these detrimental pathways.
Caption: Aβ oligomer-induced neurotoxic signaling cascade.
The experimental workflow for evaluating beta-sheet breaker peptides typically involves a multi-step process, from assessing the inhibition of Aβ aggregation to confirming neuroprotective effects in cell-based models.
Caption: Experimental workflow for evaluating beta-sheet breaker peptides.
Conclusion
The available evidence suggests that D-amino acid-containing beta-sheet breaker peptides, such as this compound, hold promise as therapeutic agents against Alzheimer's disease due to their enhanced stability and inhibitory activity against Aβ aggregation.[1] While direct, comprehensive comparative studies with standardized metrics are still needed, the existing data indicates that peptides like this compound and its derivatives are potent inhibitors of Aβ fibrillogenesis and can mitigate Aβ-induced neurotoxicity. Further research focusing on head-to-head comparisons under uniform experimental conditions will be crucial for definitively ranking the efficacy of these promising therapeutic candidates.
References
- 1. Transmission electron microscopy assay [assay-protocol.com]
- 2. Inhibition of aggregation of amyloid peptides by beta-sheet breaker peptides and their binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 4. Computational design and evaluation of β-sheet breaker peptides for destabilizing Alzheimer's amyloid-β42 protofibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Studies of Inhibition of the Aβ(1–42) Aggregation Using a Ferrocene-tagged β-Sheet Breaker Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-terminal peptides coassemble into Aβ42 oligomers and protect neurons against Aβ42-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Conformation and Supramolecular Organization in Amylin Fibrils: Constraints from Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for D-Klvffa: A Guide for Laboratory Professionals
Researchers and scientists handling D-Klvffa must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance, it may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the respiratory tract, skin, and eyes. Therefore, proper waste management is crucial.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. If there is a risk of dust generation, a dust respirator should be used. All handling of this compound waste should be performed in a well-ventilated area, preferably within a fume hood.
Quantitative Data Summary
The following table summarizes the key safety and disposal information for this compound based on available safety data sheets.
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture. | Safety Data Sheet |
| Potential Health Effects | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation. | Safety Data Sheet |
| Personal Protective Equipment | Safety goggles, gloves, lab coat. Dust respirator if dust is generated. | Safety Data Sheet |
| Spill Response | Use appropriate tools to put spilled material into a convenient waste disposal container. | Safety Data Sheet |
| Disposal Guideline | Must be disposed of in accordance with federal, state, and local environmental control regulations. | Safety Data Sheet |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the proper disposal of solid this compound waste in a laboratory setting. This procedure is based on general guidelines for non-hazardous solid chemical waste and the specific information available for this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat, dust respirator (if needed).
-
Clearly labeled, sealable waste container (e.g., a screw-cap plastic bottle or a designated solid waste container). The label should include "this compound Waste," the date, and the name of the responsible researcher.
-
Spatula or scoop.
-
Fume hood or other ventilated enclosure.
Procedure:
-
Preparation:
-
Ensure all required PPE is correctly worn.
-
Perform the waste collection process within a fume hood to minimize inhalation exposure.
-
Prepare a designated and clearly labeled waste container.
-
-
Waste Collection:
-
Carefully transfer the solid this compound waste into the labeled waste container using a clean spatula or scoop.
-
Avoid generating dust during the transfer. If any dust is created, ensure the ventilation system captures it.
-
-
Container Sealing and Storage:
-
Securely seal the waste container to prevent any leakage or spillage.
-
Store the sealed container in a designated waste accumulation area within the laboratory, away from incompatible materials.
-
-
Final Disposal:
-
Follow your institution's specific procedures for the disposal of non-hazardous solid chemical waste. This typically involves collection by the institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.
-
Do not dispose of this compound in the regular trash or down the drain.
-
Mandatory Visualization: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
